Azetidin-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H9ClN2 |
|---|---|
Molecular Weight |
108.57 g/mol |
IUPAC Name |
azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C3H8N2.ClH/c4-3-1-5-2-3;/h3,5H,1-2,4H2;1H |
InChI Key |
YQXHUNCYUWWGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-amine Hydrochloride
Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged structure" in contemporary medicinal chemistry.[1][2] Its growing prevalence in drug discovery is attributable to a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain of the azetidine ring, while making it more reactive than its five- or six-membered counterparts, also imparts a desirable conformational rigidity.[3] This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the sp3-rich character of the azetidine scaffold often enhances aqueous solubility and metabolic stability, key attributes for developing successful drug candidates.[2]
Azetidin-3-amine hydrochloride, and its dihydrochloride salt, are particularly valuable building blocks in the synthesis of novel therapeutics. The presence of a primary amine at the 3-position provides a versatile handle for further functionalization, allowing for the exploration of a wide range of chemical space.[1] This guide provides an in-depth exploration of the core physicochemical properties of Azetidin-3-amine hydrochloride, offering both established data and detailed experimental protocols for its characterization. For researchers and drug development professionals, a thorough understanding of these properties is paramount for informed decision-making in lead optimization and formulation development.
Core Physicochemical Properties of Azetidin-3-amine Dihydrochloride
| Property | Value | Source/Comment |
| Chemical Structure | ![]() | |
| Molecular Formula | C₃H₁₀N₂Cl₂ | [4] |
| Molecular Weight | 145.03 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] (Typical for similar amine hydrochlorides) |
| Melting Point | Data not available. Typically high for small amine dihydrochlorides. | |
| Aqueous Solubility | Expected to be high. | The hydrochloride salt form generally enhances water solubility.[4] |
| pKa | pKa₁ (ring amine) ~8.0-9.0 (predicted), pKa₂ (3-amino group) ~9.5-10.5 (predicted) | Predicted based on similar small cyclic amines and primary amines. The exact values are influenced by the ring strain and inductive effects. |
Experimental Determination of Physicochemical Properties
A robust understanding of a compound's physicochemical profile is built upon reliable experimental data. The following sections detail standard, validated protocols for the determination of key properties of Azetidin-3-amine hydrochloride.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique used to measure the temperatures at which phase transitions occur.[5] For a crystalline solid like Azetidin-3-amine hydrochloride, DSC can accurately determine the melting point, which is a critical indicator of purity. The process involves heating a sample and a reference at a constant rate and measuring the difference in heat flow required to maintain them at the same temperature. The melting of the sample is observed as an endothermic event.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of Azetidin-3-amine dihydrochloride into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The enthalpy of fusion can be calculated from the area of the peak.
Self-Validation: The protocol's integrity is maintained by calibrating the DSC instrument with certified standards (e.g., indium) prior to the analysis. Running a baseline with two empty pans ensures the instrument is performing correctly.
Aqueous Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves creating a saturated solution of the compound in a specific solvent (in this case, water) and then measuring the concentration of the dissolved solute. This is a crucial parameter for drug development as it influences bioavailability and formulation strategies.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of Azetidin-3-amine dihydrochloride to a vial containing a known volume of purified water (e.g., 10 mL). The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vial and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Analyze the concentration of the dissolved Azetidin-3-amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Self-Validation: The attainment of equilibrium can be confirmed by taking samples at different time points (e.g., 24h and 48h) and ensuring the measured concentration does not change significantly. The analytical method for quantification must be validated for linearity, accuracy, and precision.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like Azetidin-3-amine, determining the pKa values is essential for predicting its charge state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of Azetidin-3-amine dihydrochloride of known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of each of the acidic protons (from the protonated amines) has been neutralized. For a diprotic acid like Azetidin-3-amine dihydrochloride, two equivalence points will be observed.
Self-Validation: The accuracy of the method relies on the precise standardization of the titrant solution and the proper calibration of the pH meter. The experiment should be repeated to ensure reproducibility.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of a molecule. For Azetidin-3-amine dihydrochloride, NMR provides information on the number and connectivity of protons and carbons, confirming the integrity of the azetidine ring and the position of the amino substituent.
Expected Spectral Features (in D₂O):
-
¹H NMR: The spectrum is expected to be relatively simple. The protons on the azetidine ring will likely appear as complex multiplets due to coupling with each other. The chemical shifts will be influenced by the protonation state of the amines. The CH proton at the 3-position will be shifted downfield due to the adjacent nitrogen. The CH₂ protons at the 2- and 4-positions will also show distinct signals.
-
¹³C NMR: The spectrum will show two distinct signals for the carbon atoms of the azetidine ring: one for the CH carbon at the 3-position and another for the two equivalent CH₂ carbons at the 2- and 4-positions.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of Azetidin-3-amine dihydrochloride in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
Self-Validation: The chemical shifts should be referenced to an internal standard (e.g., DSS or TSP in D₂O). The observed spectral data should be consistent with the known structure of Azetidin-3-amine.
Stability and Reactivity Considerations
The azetidine ring's strain energy of approximately 25.4 kcal/mol makes it more susceptible to ring-opening reactions compared to less strained rings like pyrrolidine.[3] However, it is significantly more stable than the highly reactive aziridine ring. This intermediate reactivity is a key feature that medicinal chemists exploit.
As a hydrochloride salt, Azetidin-3-amine is generally a stable, crystalline solid. In solution, the stability will be pH-dependent. Under strongly acidic or basic conditions, or in the presence of potent nucleophiles, ring-opening may occur. The two amine groups also present sites for various chemical modifications, making it a versatile synthetic intermediate.[1][3]
Conclusion
Azetidin-3-amine hydrochloride is a fundamentally important building block in modern drug discovery, offering a unique combination of structural rigidity and synthetic versatility. A thorough understanding and experimental determination of its physicochemical properties, as outlined in this guide, are critical for its effective application. The protocols provided herein represent robust, validated methods that will enable researchers to generate the high-quality data necessary to advance their drug development programs. As the use of the azetidine scaffold continues to expand, a comprehensive characterization of such key intermediates will remain an indispensable component of successful pharmaceutical research.
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An In-depth Technical Guide to the Solubility of Azetidin-3-amine Hydrochloride in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidin-3-amine hydrochloride is a pivotal building block in contemporary medicinal chemistry, valued for its role in the synthesis of novel therapeutics. A comprehensive understanding of its solubility in organic solvents is critical for its effective application in drug discovery and development, influencing reaction kinetics, purification strategies, and formulation design. This guide provides a detailed exploration of the physicochemical properties of azetidin-3-amine hydrochloride and their influence on its solubility. In the absence of extensive empirical data in the public domain, this document synthesizes theoretical principles and analogous compound data to offer predictive insights into its solubility profile across a range of common organic solvents. Furthermore, a detailed, field-proven protocol for the experimental determination of solubility via the shake-flask method is presented, empowering researchers to generate precise and reliable data.
Introduction: The Strategic Importance of Azetidin-3-amine Hydrochloride
The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and target-binding affinity. Azetidin-3-amine, and its more synthetically tractable hydrochloride salt, serves as a versatile precursor for a diverse array of bioactive molecules. Its small, rigid structure allows for precise vectoral presentation of substituents, making it a valuable scaffold in the design of enzyme inhibitors and receptor modulators.
The hydrochloride salt form of azetidin-3-amine enhances its stability and handling characteristics. However, as an ionic salt, its solubility in the predominantly non-polar to moderately polar organic solvents used in synthesis can be limited. A thorough understanding of its solubility behavior is therefore not merely academic but a practical necessity for chemists and pharmaceutical scientists.
Physicochemical Properties and Their Impact on Solubility
The solubility of a solute in a given solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the intrinsic properties of both the solute and the solvent. For azetidin-3-amine hydrochloride, the following physicochemical parameters are of paramount importance:
| Property | Value (Predicted/Experimental) | Source | Significance for Solubility |
| Molecular Formula | C₃H₉ClN₂ (monohydrochloride) / C₃H₁₀Cl₂N₂ (dihydrochloride) | Basic chemical identity. | |
| Molecular Weight | 108.57 g/mol (monohydrochloride) / 145.03 g/mol (dihydrochloride) | Influences the mass-to-volume ratio in solution. | |
| pKa (of conjugate acid) | ~8-9 (predicted for the azetidine nitrogen) | [1] | The basicity of the amine nitrogens dictates the extent of salt formation and the pH-dependence of solubility in protic solvents. |
| logP (predicted for free base) | -1.3 | [2] | The negative logP of the free base indicates high hydrophilicity, suggesting poor solubility in non-polar organic solvents. |
| Physical Form | Solid | As a solid, the dissolution process involves overcoming the crystal lattice energy. |
Key Considerations:
-
Ionic Nature: Azetidin-3-amine hydrochloride is an ionic salt. Its solubility is primarily driven by the ability of the solvent to solvate the azetidinium cation and the chloride anion. This involves overcoming the crystal lattice energy of the solid salt.[3][4]
-
Solvent Polarity: Polar solvents are generally better at solvating ions. The principle of "like dissolves like" is a useful, albeit simplified, guide.[5][6] Protic solvents, which can act as hydrogen bond donors, are particularly effective at solvating the chloride anion. Aprotic polar solvents with high dielectric constants can also effectively solvate the ions through dipole-ion interactions.
-
Hydrogen Bonding: The azetidinium cation has N-H protons that can act as hydrogen bond donors, while the chloride anion is a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding will generally exhibit higher solubility for this compound.
-
Crystal Lattice Energy: The strength of the ionic interactions within the crystal lattice must be overcome by the energy of solvation for dissolution to occur.[4][7] Amine hydrochlorides of small molecules tend to have significant lattice energies due to the efficient packing of the ions.
Predicted Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for azetidin-3-amine hydrochloride is scarce, we can predict its general solubility behavior based on the principles outlined above and by drawing analogies with other small cyclic amine hydrochlorides like piperidine hydrochloride and pyrrolidine hydrochloride.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, effectively solvating both the azetidinium cation and the chloride anion. Piperidine hydrochloride is soluble in water and alcohol.[8] |
| Polar Aprotic | DMSO, DMF | Moderate to Low | These solvents have high dielectric constants and can solvate the cation through dipole-ion interactions. However, they are less effective at solvating the chloride anion compared to protic solvents. |
| Acetonitrile | Low | Acetonitrile has a moderate dielectric constant but is a weaker hydrogen bond acceptor than DMSO or DMF, leading to poorer solvation of the cation. | |
| Moderately Polar | Isopropanol, Acetone | Low | These solvents have lower dielectric constants and are less effective at overcoming the crystal lattice energy of the salt. |
| Non-Polar / Weakly Polar | Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate, Toluene, Hexanes | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ions of the salt. Pyrrolidine hydrochloride has low solubility in DCM and chloroform.[9] |
Note: The terms "High," "Moderate," "Low," and "Insoluble" are qualitative descriptors. Actual quantitative values can vary significantly with temperature and the presence of impurities. The following experimental protocol is provided to enable the precise determination of these values.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[10][11] The following protocol is a self-validating system designed for accuracy and reproducibility.
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined by a suitable analytical method.
Materials and Equipment
-
Azetidin-3-amine hydrochloride (of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, UPLC-MS)
Experimental Workflow
Caption: Key factors influencing the solubility of azetidin-3-amine hydrochloride.
-
Temperature: The dissolution of most salts is an endothermic process, meaning that solubility generally increases with increasing temperature. This can be leveraged in recrystallization procedures for purification.
-
pH (in Protic Solvents): In protic solvents, particularly those containing acidic or basic impurities, the pH can significantly impact the equilibrium between the protonated (salt) and free base forms of the amine. While the hydrochloride salt is already protonated, the presence of a stronger base could deprotonate it, leading to the less soluble free base precipitating out of solution.
-
Presence of Impurities: The presence of other ionic species can affect solubility through the common ion effect or by altering the overall ionic strength of the solution.
Conclusion and Recommendations
Azetidin-3-amine hydrochloride, a key building block in medicinal chemistry, exhibits a solubility profile characteristic of a small molecule amine salt. It is predicted to be most soluble in polar protic solvents such as water and lower alcohols, with decreasing solubility in polar aprotic and non-polar organic solvents.
For researchers and drug development professionals, the following recommendations are provided:
-
Solvent Selection for Synthesis: For reactions involving azetidin-3-amine hydrochloride, consider using polar aprotic solvents like DMF or DMSO if moderate solubility is required. In many cases, it may be necessary to use the free base of azetidin-3-amine for better solubility in a wider range of organic solvents.
-
Purification Strategies: The significant difference in solubility between polar and non-polar solvents can be exploited for purification. Recrystallization from a polar protic solvent or precipitation by adding a non-polar anti-solvent are viable strategies.
-
Experimental Verification: Due to the lack of publicly available quantitative data, it is strongly recommended that researchers experimentally determine the solubility of azetidin-3-amine hydrochloride in their specific solvent systems of interest using the provided shake-flask protocol. This will ensure accurate and reproducible results for process development and optimization.
By understanding the fundamental principles governing its solubility and employing rigorous experimental techniques, the full potential of azetidin-3-amine hydrochloride as a versatile building block can be realized.
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1H and 13C NMR spectral data of Azetidin-3-amine hydrochloride
[1]
Executive Summary & Structural Context
Azetidin-3-amine dihydrochloride (CAS: 102065-89-4) is a constrained diamine scaffold.[1] Its rigid 4-membered ring introduces significant ring strain (~26 kcal/mol), influencing chemical shifts and coupling constants distinct from acyclic amines.[1]
-
Core Utility: Used to introduce rigidity and lower lipophilicity (logP) in drug candidates.[1]
-
Critical Analysis Factor: The protonation state (Free Base vs. 2HCl Salt) drastically alters the spectral profile.[1] This guide focuses on the Dihydrochloride (2HCl) salt in Deuterium Oxide (
), the standard stable form for analysis.[1]
Structural Numbering & Logic
The azetidine ring is numbered starting from the ring nitrogen.[1]
Experimental Protocol: Sample Preparation
Proper preparation is vital for resolving the fine coupling structures of the azetidine ring.[1]
Workflow Diagram
Figure 1: Standardized workflow for NMR analysis of hygroscopic amine salts.
Methodological Causality
-
Solvent Selection (
): The 2HCl salt is highly polar and insoluble in .[1] While can be used, is preferred to eliminate broad exchangeable proton signals ( ), yielding a cleaner baseline for the ring protons.[1] -
Internal Standard: Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) instead of TMS, as TMS is insoluble in
.[1] -
pH Consideration: In
, the salt remains fully protonated ( ).[1] If is added, the shifts will move upfield (lower ppm) as the amine deprotonates.[1]
Spectral Data Analysis
A. 1H NMR Data (400 MHz, )
In
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |
| 3 | Methine ( | 4.35 - 4.45 | Pentet or m | 1H | |
| 2, 4 | Methylene ( | 4.15 - 4.25 | Multiplet | 4H | Complex* |
| Solvent | HDO Residual | 4.79 | Singlet | - | - |
Technical Interpretation:
-
Symmetry: The molecule possesses a plane of symmetry passing through N1 and C3.[1] Consequently, the protons at C2 and C4 are chemically equivalent.[1]
-
Deshielding: Both sets of protons are significantly deshielded (>4.0 ppm) due to the inductive effect of the two cationic ammonium centers (
).[1] -
Coupling Pattern: The H3 proton couples to the four H2/H4 protons.[1] While theoretically a pentet, second-order effects often broaden this into a multiplet.[1]
B. 13C NMR Data (100 MHz, )
The carbon spectrum is simple, showing only two distinct signals due to symmetry.[1]
| Position | Carbon Type | Shift ( | Interpretation |
| 2, 4 | Methylene ( | 52.5 - 55.0 | Deshielded by Ring |
| 3 | Methine ( | 40.0 - 42.5 | Shielded relative to C2/4 |
Verification Check:
Advanced Analysis: Structural Validation Logic
To confirm the structure without a doubt, compare the observed data against known derivative behaviors.[1]
Comparative Shift Analysis (Salt vs. Free Base)
The protonation state drives massive chemical shift changes.[1]
Figure 2: Impact of pH on Chemical Shift.[1] Note the ~0.8 ppm upfield shift upon deprotonation.[1]
Reference Analog Data
For validation, compare with 1-Azetidin-3-yl-dimethylamine hydrochloride (a close structural analog):
Quality Control & Troubleshooting
Use these checkpoints to validate sample purity.
| Observation | Diagnosis | Action |
| Extra Singlet @ 1.4 ppm | Residual Boc group | Deprotection incomplete. Re-treat with HCl/Dioxane.[1] |
| Triplet @ 1.17 ppm | Residual Ethanol | Common recrystallization solvent. Dry under high vacuum.[1] |
| Singlet @ 3.6 ppm | Ring Opening | Hydrolysis to 1,3-diaminopropanol derivatives.[1] |
| Broad HDO Peak | Exchange | Normal in |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved February 5, 2026, from [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved February 5, 2026, from [Link][1]
Azetidin-3-amine hydrochloride ring strain and reactivity analysis
A Technical Guide to Reactivity, Handling, and Application
Executive Summary
Azetidin-3-amine dihydrochloride (CAS: 102065-89-4) represents a "Goldilocks" scaffold in heterocyclic chemistry: it possesses enough ring strain (~25 kcal/mol) to drive unique reactivity and conformational rigidity, yet retains sufficient stability to survive standard synthetic manipulations that would destroy its three-membered analog, aziridine. This guide analyzes the thermodynamic landscape of the azetidine core, provides self-validating protocols for handling the dihydrochloride salt, and details the "spring-loaded" reactivity profiles that make it a privileged motif in modern drug discovery.
Structural Dynamics & Ring Strain Analysis
The Thermodynamic Landscape
The utility of the azetidine core is defined by its Ring Strain Energy (RSE). Unlike the unstrained piperidine or the highly labile aziridine, azetidine occupies a middle ground that allows for "controlled instability."
| Heterocycle | Ring Size | Strain Energy (RSE) | Stability Profile |
| Aziridine | 3 | ~27.7 kcal/mol | Highly reactive; prone to explosive ring opening. |
| Azetidine | 4 | ~25.4 kcal/mol | Metastable; stable to base, susceptible to acid-mediated opening. |
| Pyrrolidine | 5 | ~5.4 kcal/mol | Thermodynamically stable; "inert" scaffold. |
| Piperidine | 6 | ~0 kcal/mol | Strain-free; benchmark stability. |
Conformational Puckering
The azetidine ring is not planar. To minimize torsional strain (Pitzer strain) between vicinal hydrogens, the ring adopts a puckered "butterfly" conformation with a puckering angle of approximately 30–35°.
-
Impact on Substitution: Substituents at the 3-position (like the amine group) prefer the equatorial orientation to minimize 1,3-diaxial-like repulsive interactions.
-
Hybridization Effects: The C–N–C bond angle is compressed to ~90° (vs. the ideal 109.5°). This forces the ring bonds to adopt higher p-character, consequently concentrating more s-character in the nitrogen lone pair. While this typically lowers basicity in smaller rings (e.g., aziridine pKa ~8), azetidine retains a basicity comparable to secondary acyclic amines (pKa ~11.3), making it a potent nucleophile.
Reactivity Landscape: The "Spring-Loaded" Trap
The reactivity of azetidin-3-amine is a dichotomy between N-functionalization (preserving the ring) and Ring Opening (releasing strain).
The Dual Nitrogen Challenge
The molecule contains two nucleophilic centers:
-
N1 (Ring Nitrogen): A secondary amine. Sterically more accessible but electronically coupled to the strained ring.
-
N-exocyclic (3-Amino group): A primary amine.
Reactivity Rule of Thumb:
-
Basicity: N1 (Ring) > N-exocyclic.
-
Nucleophilicity: In non-hindered electrophilic attacks (e.g., alkylation), N1 often reacts first due to its secondary nature and higher electron density, unless specific protecting group strategies are employed.
Ring Opening Pathways
Under acidic conditions, the N1 nitrogen becomes protonated, creating a quaternary ammonium species. This activates the adjacent C2/C4 carbons toward nucleophilic attack. If a strong nucleophile is present (or even a solvent like water/methanol at high temperatures), the ring snaps open to relieve the 25 kcal/mol of strain.
Critical Control Point: Avoid high temperatures (>60°C) in acidic media.
Visualization of Reactivity Pathways
Caption: Divergent reactivity pathways. Acidic activation promotes strain-release ring opening, while basic conditions favor ring-retaining functionalization.
Handling & Synthetic Protocols
Salt Management (Dihydrochloride)
The commercial form is Azetidin-3-amine dihydrochloride (2HCl) .
-
MW: 145.03 g/mol .
-
Hygroscopicity: Moderate to High. Store in a desiccator.
-
Solubility: Highly soluble in water, MeOH; insoluble in Et2O, hexanes.
Protocol: Controlled Free-Basing
Directly reacting the dihydrochloride with sensitive electrophiles often fails due to the high salt load and acidity. A "Free-Base & Filter" approach is recommended for sensitive couplings.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 eq of Azetidin-3-amine 2HCl in anhydrous MeOH (10 mL/g).
-
Neutralization: Cool to 0°C. Add 2.2 eq of Sodium Methoxide (NaOMe) (25% in MeOH) or DBU dropwise.
-
Why? NaOMe generates NaCl, which precipitates in MeOH.
-
-
Precipitation: Stir at 0°C for 30 mins. A white precipitate (NaCl) will form.
-
Filtration: Filter through a celite pad under inert atmosphere (N2).
-
Usage: The filtrate contains the free base azetidin-3-amine. Use immediately.
-
Warning: Do not concentrate to dryness with heat; the free base can polymerize or degrade.
-
Protocol: Selective Amide Coupling
To couple a carboxylic acid to the exocyclic amine (N-exo) while leaving the ring amine (N1) available (or protected):
-
Selection: Use 1-Boc-3-aminoazetidine if N1 protection is required.
-
Direct Coupling (if N1 is already substituted):
-
Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF solvent.
-
Temperature: 0°C to RT.
-
Note: Avoid EDCI/HOBt if the reaction time is long, as the slightly acidic environment of HOBt can encourage ring opening over days.
-
Workflow Visualization
Caption: Optimized workflow for converting the stable dihydrochloride salt to the reactive free base for immediate synthesis.
Medicinal Chemistry Applications
Bioisosterism and Property Modulation
Azetidines are increasingly used as bioisosteres for pyrrolidines, piperidines, and even cyclobutanes.
-
LogP Lowering: The high polarity of the amine and the compact, solubilizing nature of the 4-membered ring typically lowers LogP compared to piperidine analogs, improving water solubility.
-
Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism (P450) at the C2/C4 positions compared to the alpha-carbons of pyrrolidine, provided the ring is not opened.
-
Rigidification: The azetidine core restricts the conformational freedom of the attached substituents (vectors), often locking pharmacophores into a bioactive conformation.
Case Study: Vector Alignment
In the development of JAK inhibitors (e.g., related to Baricitinib structures), the azetidine ring serves as a rigid linker. The angle between the N1 and C3 substituents is fixed, unlike in a flexible propyl chain. This precise vector alignment can enhance potency by reducing the entropic penalty of binding.
References
-
Padwa, A. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] Royal Society of Chemistry.[1]
-
PubChem. (2025). Azetidin-3-amine dihydrochloride Compound Summary. National Library of Medicine.
-
Couty, F., & Evano, G. (2006). Azetidines in Organic Synthesis.[1][2][3][4] Organic Preparations and Procedures International.
-
Sirenko, V., et al. (2025). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.[5] ResearchGate.
-
ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines.[1]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of the Azetidine Ring in Derivatives
Executive Summary
The azetidine ring—a four-membered nitrogen heterocycle—is increasingly utilized in medicinal chemistry as a bioisostere for cyclobutanes, prolines, and gem-dimethyl groups. However, its utility is governed by a complex conformational equilibrium often overlooked in standard SAR campaigns. Unlike the rigid cyclopropane, azetidine is dynamic. It exists in a delicate equilibrium between puckered conformers, driven by a high ring strain energy (
This guide provides a rigorous protocol for determining the precise conformation of azetidine derivatives. Correctly mapping this conformation is critical: it dictates the vector orientation of substituents, thereby defining the pharmacophore’s spatial presentation to the target protein.
The Physics of the Ring: Strain and Puckering
To analyze azetidine, one must first abandon the concept of planarity. While the time-averaged structure in NMR may appear planar due to rapid interconversion, the ground state is almost always puckered.
The "Butterfly" Motion
The azetidine ring undergoes a ring-puckering vibration (often called the "butterfly" motion). This motion relieves torsional strain (Pitzer strain) caused by eclipsing interactions of adjacent methylene hydrogens.
-
Planar Transition State: The planar form represents a local energy maximum (saddle point).
-
Puckered Minima: The ring relaxes into a puckered conformation with dihedral angles typically between
and .
The Energy Landscape
The potential energy surface (PES) of azetidine is a double-well potential. The barrier to ring inversion is low (
Figure 1: The double-well potential energy surface of azetidine puckering. Substituents shift the equilibrium toward Conformer A or B based on steric and electronic factors.
Substituent Effects: The Vectors of Binding
In drug design, the difference between a substituent being pseudo-equatorial or pseudo-axial can shift the exit vector by
C3-Substitution Patterns
-
Steric Dominance: Bulky groups at C3 (e.g., aryl, tert-butyl) strongly prefer the pseudo-equatorial position to minimize 1,3-transannular repulsive interactions with the nitrogen lone pair or N-substituents.
-
Electronic Effects: Highly electronegative groups (e.g., -F, -OH) may exhibit a preference for the pseudo-axial orientation due to stabilizing hyperconjugative interactions (
), analogous to the anomeric effect, though this is weaker in azetidines than in pyranoses.
N-Substitution (The Inversion Coupled Mode)
The nitrogen atom undergoes pyramidal inversion, which is coupled to the ring puckering.
-
N-Alkyl: Low barrier to inversion; rapid equilibration.
-
N-Sulfonyl/Acyl: The
character of the nitrogen (due to conjugation) flattens the N-center, often reducing the degree of puckering and increasing the barrier to ring inversion, making the ring more rigid.
Analytical Protocol: Determination of Conformation
This section details a self-validating workflow combining NMR spectroscopy and Computational Chemistry.
Phase 1: NMR Spectroscopy ( Analysis)
The Karplus relationship connects vicinal coupling constants (
Key Parameters:
-
vs.
: In a static planar ring, . In a puckered ring, these values diverge further.[1] -
Protocol:
-
Acquire 1D
H NMR in a non-polar solvent (CDCl or C D ) to minimize solvent-solute H-bonding which can distort puckering. -
Measure
coupling constants. -
Diagnostic Criteria:
-
If
Hz and Hz, the ring is likely undergoing rapid averaging. -
If extreme broadening or unexpected splitting is observed at RT, perform Variable Temperature (VT) NMR (down to -60°C) to freeze the conformers.
-
-
Phase 2: Computational Modeling (DFT)
Experimental NMR provides a time-averaged view. DFT is required to deconvolute this into discrete energy minima.
Recommended Level of Theory:
-
Functional:
B97X-D or B3LYP-D3(BJ). Note: Dispersion correction (-D3) is mandatory. Standard B3LYP fails to accurately model the weak intramolecular forces in small rings. -
Basis Set: 6-311++G(d,p) or def2-TZVP.
Step-by-Step Workflow:
-
Conformational Search: Use a force field (e.g., MMFF94) to generate initial rotamers.
-
Geometry Optimization: Optimize all unique conformers at the DFT level.
-
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (
). -
Boltzmann Weighting: Calculate the population of each conformer at 298 K.
-
GIAO NMR Calculation: Calculate shielding tensors for the weighted ensemble and compare predicted
-values with experimental data.
Phase 3: X-Ray Crystallography (The "Solid State" Caveat)
X-ray structures provide atomic resolution but are subject to crystal packing forces . A "flat" azetidine in a crystal lattice may be an artifact of packing rather than the solution-state minimum.
-
Rule: Always cross-reference X-ray torsion angles with DFT solution-phase minima. If they differ significantly (
), the solution conformer (DFT/NMR) is more relevant for drug-protein interactions.
Visualizing the Workflow
The following diagram illustrates the integrated workflow for assigning absolute conformation.
Figure 2: Integrated experimental and computational workflow for azetidine conformational analysis.
Case Study: 3-Aryl-Azetidines in Drug Discovery
Consider the development of Cobimetinib (a MEK inhibitor) or S1P1 agonists. The azetidine ring often serves as a rigid linker.[2]
-
Scenario: You are optimizing a 3-fluoro-3-phenylazetidine.
-
Observation: The fluorine atom can adopt a pseudo-axial or pseudo-equatorial position.
-
Impact:
-
Pseudo-Equatorial Phenyl: Projects the aromatic ring into a hydrophobic pocket.
-
Pseudo-Axial Phenyl: Projects the ring towards solvent or a different sub-pocket.
-
-
Resolution: DFT analysis (B3LYP-D3) reveals that despite the steric bulk of the phenyl group, the gauche effect of the fluorine and the specific N-substituent (e.g., an amide) stabilizes a specific pucker. This insight allows for the rational design of the N-linker to lock the active conformation, improving potency by reducing the entropic penalty of binding.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
-
Kuznetsov, A. G., et al. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link
-
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
Sources
The Rigid Spacer: Azetidin-3-amine Hydrochloride in High-Fidelity Bioisosteric Design
Executive Summary: The "Escape from Flatland"
In the pursuit of improved Lipophilic Ligand Efficiency (LLE) and metabolic stability, Azetidin-3-amine hydrochloride has emerged as a high-value bioisostere. It serves as a geometric and electronic surrogate for piperazine, piperidine, and ethylenediamine linkers. Unlike the flexible ethylenediamine or the chair-conformation piperazine, the azetidine ring introduces a distinct "puckered" geometry (butterfly conformation) and reduces the carbon count, often lowering cLogP while maintaining vector fidelity.
This guide details the physicochemical rationale, handling protocols for the hydrochloride salt, and strategic implementation of this scaffold in drug discovery.
The Bioisosteric Rationale[1][2]
Geometric Constraints and Vector Analysis
The primary failure mode in replacing piperazine with smaller rings is the misalignment of exit vectors. Azetidin-3-amine offers a unique solution:
-
Piperazine: Exists predominantly in a chair conformation with substituent vectors at ~180° (pseudo-equatorial).
-
Azetidine: Exists in a puckered conformation.[1] The ring pucker angle (typically ~25–35° deviation from planarity) creates a distance between the N1 and C3-amine that mimics the distance in piperazine but with a significantly smaller van der Waals volume.
Expert Insight: When using Azetidin-3-amine as a piperazine replacement, the C3-amino group acts as the distal nitrogen. Because the ring is strained, the lone pair on the ring nitrogen (N1) has increased s-character, slightly altering its hydrogen-bond acceptor capability compared to a relaxed piperidine.
Physicochemical Matrix
The following table contrasts Azetidin-3-amine against standard linkers.
| Property | Azetidin-3-amine | Piperazine | Pyrrolidine (3-amino) | Ethylenediamine |
| Hybridization | sp³-rich (Rigid) | sp³-rich (Rigid) | sp³-rich (Semi-rigid) | sp³ (Flexible) |
| cLogP Trend | Low (Polar) | Low | Medium | Low |
| pKa (Ring N) | ~10.5 - 11.0 | ~9.8 | ~10.5 | N/A |
| Metabolic Liability | Low (Ring strain hinders oxidation) | Moderate (N-oxidation) | Moderate | High (N-dealkylation) |
| Vector Angle | ~160° (Puckered) | ~180° (Chair) | ~145° | Variable |
| Chirality | Achiral (Meso potential) | Achiral | Chiral (Enantiomers) | Achiral |
Note: The achiral nature of Azetidin-3-amine (unlike 3-aminopyrrolidine) simplifies CMC (Chemistry, Manufacturing, and Controls) by eliminating the need for enantioselective synthesis or chiral separation.
Synthetic Methodology & Handling
The Hydrochloride Challenge
Azetidin-3-amine is supplied as a dihydrochloride or monohydrochloride salt to prevent polymerization and oxidation. The salt is highly hygroscopic and acidic. Direct use in nucleophilic substitutions (SnAr) or amide couplings without proper neutralization results in poor yields due to protonation of the nucleophile or the electrophile.
Protocol: In-Situ Neutralization for SnAr Coupling
Use this protocol for coupling Azetidin-3-amine to heteroaryl halides (e.g., chloropyrimidines).
Reagents:
-
Azetidin-3-amine 2HCl (1.2 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
Solvent: DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone)
Step-by-Step Methodology:
-
Solvation: Charge the reaction vessel with Azetidin-3-amine 2HCl. Add anhydrous DMA (0.2 M concentration relative to substrate). Note: The salt will likely not dissolve completely.
-
Activation (Critical): Add DIPEA dropwise at room temperature. Stir vigorously for 15 minutes.
-
Why? You must free-base the amine before adding the electrophile to ensure the N-nucleophile is available and to solubilize the azetidine.
-
-
Addition: Add the Heteroaryl Chloride in one portion.
-
Heating: Heat to 80–100°C. Monitor via LCMS.
-
Observation: The reaction often proceeds faster than with piperazine due to the reduced steric bulk of the azetidine.
-
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMA), then brine. Dry over Na2SO4.[2][3]
Visual Workflow: Salt-to-Product Logic
The following diagram illustrates the decision process for handling the salt form in various reactions.
Figure 1: Decision logic for processing Azetidin-3-amine HCl in parallel medicinal chemistry.
Strategic Application: Case Studies
Case Study: JAK Inhibitor Optimization
In the development of Janus Kinase (JAK) inhibitors, researchers often replace the piperidine ring of tofacitinib to alter selectivity profiles.
-
Modification: Replacing the 3-aminopiperidine with 3-aminoazetidine.
-
Outcome:
-
Selectivity: The smaller ring volume reduces contacts with the ATP-binding pocket "roof," potentially increasing specificity for JAK1 over JAK2.
-
Solubility: The azetidine analog often shows higher aqueous solubility due to a lower molecular weight and lower LogD.
-
Case Study: GPCR Ligands (Orexin Antagonists)
Piperazines are common linkers in GPCR antagonists but suffer from high oxidative metabolism.
-
Modification: Substitution of the piperazine core with 3-aminoazetidine (linked via N1 and C3).
-
Mechanistic Gain: The "pucker" of the azetidine ring mimics the chair conformation of piperazine sufficiently to maintain H-bond interactions, but the removal of two carbons reduces the lipophilicity (LogP), thereby improving the Lipophilic Ligand Efficiency (LLE) .
Strategic Implementation Workflow
When should a medicinal chemist deploy Azetidin-3-amine? Use this logic gate.
Figure 2: Strategic decision tree for bioisosteric replacement.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link
-
O'Hagan, D., et al. (2000). The conformational influence of fluorine in azetidine derivatives.[1] Perkin Transactions 2. (Discussion on ring pucker geometry). Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Parallel discussion on 4-membered ring stability). Link
Sources
Biological Activity Screening of Novel Azetidin-3-amine Derivatives
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary: The Azetidine Advantage
In the modern pursuit of "escaping flatland"—the shift from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich scaffolds—Azetidin-3-amine derivatives have emerged as a privileged motif.[1][2] As a strained, four-membered heterocycle, the azetidine ring offers a unique balance of conformational rigidity and metabolic stability that linear amines or larger saturated heterocycles (pyrrolidines, piperidines) often lack.[1][2][3]
This guide details the biological screening workflow for these derivatives. It moves beyond generic assay descriptions to focus on the specific physicochemical quirks of the azetidine scaffold—such as its high basicity (
Library Design & Handling: The Pre-Screening Phase
Before biological interrogation, the integrity of the chemical library must be assured. Azetidin-3-amines are stable but reactive under specific conditions due to ring strain (
Stability & Storage
-
Free Base vs. Salt Forms: Azetidin-3-amines are often hygroscopic oils as free bases. For screening libraries, they must be stored as HCl or TFA salts to prevent polymerization or ring-opening hydrolysis over time.
-
Solvent Compatibility: DMSO is the standard vehicle. However, avoid protic solvents (MeOH/EtOH) in stock solutions if the derivative contains electrophilic handles (e.g., acrylamides for covalent inhibition), as the azetidine nitrogen can catalyze solvolysis.
Structural Logic for Screening
When designing the library, prioritize N-substitution and C3-functionalization .
-
The "Exit Vector" Strategy: The C3-amine provides a defined vector perpendicular to the ring plane, ideal for probing deep protein pockets (e.g., GPCR orthosteric sites).
-
Basicity Modulation: Unsubstituted azetidines are highly basic. Screening hits often require capping the N1 position (amides, sulfonamides) or adding electron-withdrawing groups (fluorine) to lower
and improve membrane permeability.
Phase I: Primary Screening (In Vitro Efficacy)
The primary screen filters the library for potency against the biological target. We will use a High-Content Imaging (HCI) approach for phenotypic screening, as it captures morphology changes often induced by azetidine-based cytoskeletal disruptors.
Protocol: Multiplexed Cell Viability & Morphology Assay
Objective: Determine
Reagents:
-
Cell Line: HeLa or MDA-MB-231 (Standard Oncology Panel).
-
Detection: CellTiter-Glo® (ATP quantitation) + Hoechst 33342 (Nuclear stain).
-
Vehicle: DMSO (Final concentration < 0.5%).
Step-by-Step Workflow:
-
Seeding: Dispense 3,000 cells/well in 384-well black/clear-bottom plates. Centrifuge at 1,000 rpm for 1 min to settle cells. Incubate for 16h at 37°C/5% CO₂.
-
Compound Addition:
-
Prepare a 10-point serial dilution (1:3) of Azetidin-3-amine derivatives in DMSO.
-
Transfer 50 nL of compound to assay plates using an acoustic liquid handler (e.g., Echo 550).
-
Control Wells: Column 1 (DMSO only, Negative Control), Column 2 (Staurosporine 1
M, Positive Death Control).
-
-
Incubation: 48 hours.
-
Multiplex Readout:
-
Add Hoechst 33342 (final 5
g/mL). Incubate 20 min. -
Image on High-Content Imager (20x objective). Analyze nuclear fragmentation.
-
Add CellTiter-Glo reagent (25
L/well). Shake 2 min. Read Luminescence.
-
Self-Validating Metric (Z-Factor):
A robust screen must yield a Z-factor
Phase II: The "Valley of Death" (ADME & Safety)
Azetidines are often employed to fix metabolic liabilities of piperidines, but they introduce their own risks, specifically hERG inhibition due to the cationic center.
Metabolic Stability (Microsomal Clearance)
Azetidine rings are generally resistant to P450-mediated oxidation compared to pyrrolidines, but the exocyclic amine is a metabolic soft spot.
Data Interpretation Table:
| Parameter | High Stability (Target) | Moderate | Low (Risk) |
|---|---|---|---|
| CLint (mL/min/kg) | < 15 | 15 - 45 | > 45 |
| t1/2 (Human Microsomes) | > 60 min | 30 - 60 min | < 30 min |
| Primary Metabolite | N-dealkylation | Ring hydroxylation | Ring opening (Reactive aldehyde) |
hERG Inhibition Screening (Critical Safety Step)
The basic nitrogen of the azetidin-3-amine can mimic the pharmacophore required to block the hERG potassium channel, leading to QT prolongation.
Mitigation Strategy:
If hERG
-
Reduce Basicity: Add a fluorine atom at the C3 position (gem-fluoro-amine).
-
Steric Shielding: Introduce bulky groups (e.g., oxetane) on the N1 nitrogen to prevent channel pore entry.
Visualization: Screening Logic & SAR
The following diagrams illustrate the decision-making process for screening these specific derivatives.
The Screening Cascade
This workflow ensures that only compounds with a viable safety/efficacy balance progress.
Caption: Figure 1. The integrated screening cascade filters azetidine derivatives by efficacy first, then rigorously tests for metabolic stability and cardiotoxicity (hERG).
SAR Logic: The Azetidine Bioisostere
Why switch to Azetidine? This diagram explains the structural logic used during the "Hit-to-Lead" phase.
Caption: Figure 2. Structural Activity Relationship (SAR) logic.[3][4] Replacing flexible amines with azetidines improves physicochemical properties but requires management of basicity-related risks.
References
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ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
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National Institutes of Health (PubMed). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
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Drug Hunter. (2024).[5] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
-
MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Molecules.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Azetidin-3-amine Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for the unique structural and physicochemical properties it imparts to bioactive molecules.[1][2][3][4] Its inherent ring strain and three-dimensional character can significantly enhance metabolic stability, solubility, and target selectivity.[1][3] Specifically, the azetidin-3-amine moiety serves as a critical pharmacophore in a growing number of clinical candidates and approved drugs, demonstrating broad therapeutic potential across oncology, inflammation, and infectious diseases.[1][5] A comprehensive understanding of the mechanism of action (MoA) for these compounds is paramount for their successful development and clinical translation. This guide provides a holistic and technically detailed framework for elucidating the MoA of novel azetidin-3-amine derivatives, from initial target identification to the comprehensive characterization of downstream signaling pathways.
Introduction: The Azetidin-3-amine Scaffold as a Versatile Pharmacophore
The four-membered azetidine heterocycle occupies a unique space in chemical biology.[2] Its strained ring system provides a rigidified conformational constraint that can favor potent and selective interactions with biological targets.[1][3] The introduction of a primary or substituted amine at the 3-position creates a versatile synthetic handle and a key hydrogen-bonding motif for molecular recognition.[6] This combination of features has led to the incorporation of the azetidin-3-amine scaffold in a diverse array of therapeutic agents.[1][5]
For instance, the Janus kinase (JAK) inhibitor Baricitinib and the MEK inhibitor Cobimetinib, both FDA-approved drugs, feature an azetidine moiety that contributes to their favorable pharmacokinetic profiles and target engagement.[1][5] Furthermore, novel azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor.[7][8] These examples underscore the therapeutic promise of this scaffold and the critical need for robust MoA studies to unlock its full potential.
This guide will systematically detail the experimental strategies and methodologies required to comprehensively define the MoA of a novel azetidin-3-amine containing compound. We will progress logically from unbiased target identification to rigorous validation of target engagement and conclude with an in-depth analysis of the downstream cellular consequences of target modulation.
Phase I: Unbiased Target Identification
The foundational step in any MoA study is the identification of the direct molecular target(s) of the compound. For novel chemical entities, an unbiased approach is crucial to avoid preconceived notions and to uncover potentially novel pharmacology. Here, we detail three powerful and complementary chemical proteomics strategies.
Affinity-Based Chemical Proteomics
This class of techniques relies on the specific interaction between the compound of interest and its protein target(s) to isolate and identify them from a complex biological mixture, such as a cell lysate.
For compounds suspected of targeting kinases, a widely successful approach involves the use of "kinobeads," which are sepharose beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[9][10]
-
Causality of Experimental Choice: The underlying principle is a competition assay. If the azetidin-3-amine compound binds to a specific kinase in the cell lysate, it will prevent that kinase from binding to the kinobeads. By comparing the protein pulldown profile in the presence and absence of the test compound using quantitative mass spectrometry, one can identify the specific kinases that are direct targets.[9] This method is highly effective for ATP-competitive inhibitors and has been instrumental in deconvoluting the target profiles of numerous clinical kinase inhibitors.[9]
Experimental Protocol: Kinobeads Pulldown Assay
-
Lysate Preparation: Culture relevant cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Pre-incubate the cell lysate with the azetidin-3-amine compound at various concentrations (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to the pre-incubated lysates and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and perform in-solution or on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase across the different treatment conditions. A significant reduction in the amount of a kinase pulled down in the presence of the compound indicates target engagement.
A more targeted, yet powerful, approach involves synthesizing a custom affinity probe by chemically modifying the azetidin-3-amine compound. This typically involves introducing a linker and a reactive group for immobilization onto a solid support (e.g., sepharose beads).
-
Trustworthiness of the Protocol: To ensure the validity of this approach, it is crucial to first confirm that the modified compound retains its biological activity. A "negative control" probe, featuring a structurally similar but inactive analog, should also be synthesized and run in parallel to distinguish specific binders from non-specific interactions.
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique to covalently link a compound to its target protein(s) upon photoactivation, enabling their subsequent identification.
-
Causality of Experimental Choice: PAL is particularly advantageous as it captures even transient or low-affinity interactions that might be missed by traditional affinity chromatography. The covalent bond formation provides a robust and unambiguous tag for target identification.
Experimental Workflow: Photoaffinity Labeling
Caption: Workflow for Photoaffinity Labeling.
Phase II: Target Engagement and Validation
Once putative targets have been identified, it is imperative to confirm direct binding of the compound to these targets in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in intact cells and tissues.[11]
-
Expertise & Experience: The principle behind CETSA is that the binding of a ligand (the drug) to its target protein often increases the thermal stability of the protein. By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures. This technique provides direct evidence of target engagement in a physiologically relevant environment.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the azetidin-3-amine compound or vehicle control.
-
Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C).
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the soluble protein fraction as a function of temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
In-vitro Binding Assays
To further validate direct binding and to determine the binding affinity, a variety of in-vitro biophysical assays can be employed using the purified recombinant target protein and the azetidin-3-amine compound.
| Assay Technique | Principle | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS). |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Binding kinetics (kon, koff), binding affinity (Kd). |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a temperature gradient, which changes upon binding. | Binding affinity (Kd). |
Table 1: Comparison of In-vitro Binding Assays
Phase III: Downstream Signaling Pathway and Phenotypic Analysis
Confirming target engagement is a critical milestone, but a complete MoA study requires understanding the functional consequences of this engagement.
Elucidating Downstream Signaling Cascades
Modulation of a target protein's activity will invariably lead to changes in downstream signaling pathways. A combination of targeted and global approaches is recommended to map these changes.
-
Targeted Approach (Western Blotting): If the identified target is a known component of a specific signaling pathway (e.g., a kinase in the MAPK pathway), Western blotting can be used to probe the phosphorylation status of key downstream substrates. For example, if the compound inhibits a kinase, a decrease in the phosphorylation of its substrate would be expected.
-
Global Approach (Phosphoproteomics): For a more unbiased view, quantitative phosphoproteomics can be employed. This powerful mass spectrometry-based technique allows for the global and quantitative analysis of thousands of phosphorylation sites in response to compound treatment, providing a comprehensive map of the perturbed signaling networks.
Logical Framework for Downstream Analysis
Caption: Integrated workflow for downstream MoA elucidation.
Transcriptomic Profiling (RNA-Seq)
Changes in signaling pathways ultimately converge on the regulation of gene expression. Transcriptomics, particularly RNA-sequencing (RNA-seq), provides a snapshot of the cellular transcriptional state in response to compound treatment.[12][13]
-
Authoritative Grounding: By comparing the gene expression profiles of compound-treated versus vehicle-treated cells, one can identify differentially expressed genes.[14][15] Subsequent pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) can reveal which biological processes and pathways are significantly modulated by the compound, providing crucial insights into its MoA and potential therapeutic effects or toxicities.[16]
Phenotypic Assays
The final and most critical step is to correlate the molecular MoA with a relevant cellular phenotype. The choice of assay is entirely dependent on the therapeutic hypothesis. For an anti-cancer agent, this would involve assays for cell proliferation, apoptosis, and cell cycle arrest.[8] For an anti-inflammatory compound, one might measure the inhibition of cytokine release. A clear and quantifiable link between target engagement, downstream signaling modulation, and a desired phenotypic outcome is the cornerstone of a successful MoA study.
Conclusion
Elucidating the mechanism of action for a novel azetidin-3-amine containing compound is a multi-faceted endeavor that requires a logical and integrated experimental approach. By systematically progressing from unbiased target identification through rigorous target engagement validation and comprehensive downstream pathway analysis, researchers can build a robust and self-validating MoA model. This detailed understanding is not merely an academic exercise; it is a fundamental prerequisite for the rational optimization of lead compounds, the identification of predictive biomarkers, and the ultimate success of a drug development program. The strategies and protocols outlined in this guide provide a comprehensive framework for achieving this critical goal.
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A Technical Guide to Azetidin-3-amine Hydrochloride: A Privileged Scaffold for Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying high-quality starting points for novel therapeutics. The success of this approach hinges on the quality of the fragment library, where the inclusion of three-dimensional (3D), conformationally restricted scaffolds can offer significant advantages over traditional flat, aromatic compounds. This guide provides an in-depth technical exploration of azetidin-3-amine hydrochloride, a versatile and increasingly vital scaffold in modern medicinal chemistry. We will dissect its unique structural and physicochemical properties, outline a comprehensive workflow for its integration into FBDD campaigns, and detail the strategic considerations for elaborating fragment hits into potent, drug-like leads. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced, sp³-rich scaffolds to tackle challenging biological targets.
The Strategic Imperative for 3D Scaffolds in FBDD: The Case for Azetidine
Fragment-based drug design begins with identifying low-molecular-weight compounds ("fragments") that bind with low affinity to a biological target.[1] These initial hits are then optimized into high-affinity leads. The philosophy behind FBDD is that it is more efficient to explore chemical space with smaller, less complex molecules.
A significant evolution in FBDD has been the move away from predominantly flat, two-dimensional fragments towards scaffolds rich in sp³-hybridized carbons.[2] Three-dimensional fragments offer several distinct advantages:
-
Improved Physicochemical Properties: 3D scaffolds tend to exhibit better aqueous solubility and metabolic stability compared to their flat, lipophilic counterparts.[3][4]
-
Enhanced Selectivity: The defined three-dimensional shape of these fragments can lead to more specific interactions with a target protein, providing a better foundation for developing selective inhibitors.[4]
-
Novel Chemical Space: They allow for the exploration of novel and underrepresented chemical motifs, potentially unlocking new intellectual property.[5]
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in this context.[6][7][8] It represents an ideal compromise between the high ring strain and reactivity of aziridines and the conformational flexibility of pyrrolidines.[9] This constrained, non-planar ring system introduces a well-defined 3D geometry into molecules, which can reduce the entropic penalty of binding to a target.[10]
Azetidin-3-amine hydrochloride stands out as a particularly valuable building block. The core azetidine structure provides the desirable 3D framework and improved pharmacokinetics, while the 3-amino group serves as a crucial synthetic handle for diversification and vectoral growth.[11][12] The hydrochloride salt form ensures high aqueous solubility, a critical attribute for biophysical screening techniques where compound precipitation is a common failure mode.[13]
| Property | Rationale for FBDD Utility |
| Molecular Weight | ~93.56 g/mol (as HCl salt)[14] |
| 3D Conformation | Conformationally rigid, non-planar structure reduces entropic penalty upon binding.[3][10] |
| sp³-Rich Character | Improves solubility and metabolic stability, moving away from "flatland" chemistry.[3] |
| Primary Amine Handle | Provides a reliable and versatile point for chemical elaboration and library synthesis.[11][15] |
| Hydrochloride Salt | Enhances aqueous solubility, crucial for reliable results in screening assays.[13] |
| A summary of the key properties of Azetidin-3-amine hydrochloride that make it a superior scaffold for FBDD. |
Workflow for Integrating Azetidin-3-amine into an FBDD Campaign
Successfully employing the azetidin-3-amine scaffold requires a systematic, multi-stage approach that integrates synthetic chemistry with biophysical screening and structural biology. The causality behind this workflow is to ensure that high-quality, soluble fragments are screened using sensitive techniques, and that the resulting structural information is leveraged efficiently for rapid optimization.
Caption: High-level workflow for an FBDD campaign using the azetidin-3-amine scaffold.
Phase 1: Library Design and Synthesis
The primary amine of azetidin-3-amine is the key to library generation. It allows for a wide range of robust and well-established chemical reactions, such as amide bond formation, reductive amination, and sulfonamide formation, to be performed in a parallel synthesis format.
Protocol: Parallel Amide Coupling for Library Generation
-
Rationale: Amide coupling is a reliable method for exploring a wide range of chemical space. This protocol uses a 96-well plate format for efficiency. A base is required to free the amine from its hydrochloride salt.
-
Materials:
-
Azetidin-3-amine hydrochloride
-
A diverse set of carboxylic acids (pre-dissolved in DMSO)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
96-well reaction plates
-
-
Methodology:
-
To each well of a 96-well plate, add 50 µL of a 200 mM solution of azetidin-3-amine hydrochloride in DMSO.
-
Add 2.5 equivalents of DIPEA to each well to neutralize the hydrochloride and free the primary amine.
-
Add 1.1 equivalents of the desired carboxylic acid solution (pre-plated) to each corresponding well.
-
Initiate the reaction by adding 1.2 equivalents of HATU solution in DMSO to each well.
-
Seal the plate and allow it to shake at room temperature for 12-18 hours.
-
Quench the reaction by adding 10 µL of water to each well.
-
The crude reaction mixtures are then subjected to high-throughput purification (e.g., mass-directed reverse-phase HPLC).
-
Perform quality control on the purified compounds via LC-MS and NMR to confirm identity and purity (>95%). Ensure final compounds are assessed for aqueous solubility.
-
Phase 2: Fragment Screening and Hit Identification
Due to the expected low affinity of fragment binding, highly sensitive biophysical techniques are required.[16] Nuclear Magnetic Resonance (NMR) and X-ray crystallography are two of the most powerful primary screening methods.[17]
Protocol: NMR-Based Primary Screening using Saturation Transfer Difference (STD)
-
Rationale: STD-NMR is a ligand-observed experiment that identifies binding by detecting the transfer of magnetic saturation from the target protein to a bound ligand. It is efficient for screening mixtures of compounds and requires no protein labeling.[16]
-
Materials:
-
Target protein solution (e.g., 10-50 µM in a suitable deuterated buffer)
-
Fragment library pools (e.g., 8-10 compounds per pool, each at 100-200 µM final concentration)
-
NMR spectrometer equipped with a cryoprobe.
-
-
Methodology:
-
Sample Preparation: Prepare a series of NMR tubes, each containing the target protein and one pool of fragments. Prepare a control tube for each pool containing only the fragments in buffer.
-
Acquisition of Reference Spectra: Acquire a standard 1D ¹H NMR spectrum for each sample to ensure signals are visible and there is no precipitation.
-
STD-NMR Experiment:
-
Set up two experiments for each sample: an "on-resonance" experiment where the protein is selectively saturated (e.g., at 0.5 ppm, away from ligand signals) and an "off-resonance" experiment where a region with no signals is irradiated (e.g., at 40 ppm).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the ligands that were in close proximity to the protein.
-
-
Hit Identification: A signal in the difference spectrum indicates binding. The specific compound responsible for the signal is identified by comparing the hit spectrum to the reference spectra of the individual compounds in that pool.
-
Validation: Confirmed hits should be re-tested individually to confirm binding and rule out artifacts.
-
From Fragment Hit to Potent Lead: The Art of Scaffold Elaboration
Once a structurally confirmed azetidine-based hit is identified, the next phase is to increase its potency and optimize its properties. The defined structure of the azetidine scaffold provides clear vectors for growth.
Caption: Key strategies for evolving an azetidine fragment hit into a lead compound.
The most common strategy is Fragment Growing , where chemical moieties are added to the core scaffold to engage with adjacent pockets on the protein surface.[18] The structural information from X-ray crystallography is paramount here, as it reveals which vectors on the fragment are pointing towards solvent and are thus suitable for modification without disrupting the core binding interactions.
Case Study: Development of Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a challenging protein-protein interaction target implicated in cancer. A study by Gu et al. (2020) demonstrated the power of the azetidine scaffold in developing potent STAT3 inhibitors.[19][20]
Researchers replaced a more flexible R-proline scaffold with a rigid R-azetidine-2-carboxamide core. This single change led to a significant jump in potency, realizing the first sub-micromolar inhibitors in their series.[20]
Key Optimization Insights:
-
Scaffold Rigidity: The switch from proline to azetidine provided conformational constraint, which was hypothesized to improve binding affinity by reducing the entropic penalty.[20]
-
Vector-Based Growth: The team systematically modified moieties attached to the azetidine core to explore the surrounding binding site. For example, replacing a phenyl ring with a 2-pyridyl ring boosted potency, suggesting an additional favorable interaction with the STAT3 protein.[20]
-
Balancing Properties: The increased potency afforded by the azetidine scaffold allowed the chemists to make modifications that improved physicochemical properties (like polarity and solubility) while maintaining sufficient potency for cellular activity.[20]
The results showed that azetidine-based compounds could effectively inhibit cancer cell growth and survival at concentrations that correlated with their ability to inhibit STAT3 activity.[19] This case study serves as a prime example of how the unique properties of the azetidine scaffold can be expertly leveraged to overcome challenges in drug discovery.[19]
| Compound Series | Key Structural Feature | STAT3 Binding (EMSA IC₅₀) | Cellular Activity |
| Lead Series | R-proline-amide | 3.9 - 6.8 µM | 3.8 - 20 µM |
| Azetidine Series 1 | R-azetidine-2-carboxamide | 0.55 µM | Improved |
| Optimized Azetidine | 2-pyridyl modification | 0.38 µM | Further Improved |
| A summary of SAR data showing the impact of the azetidine scaffold in the development of STAT3 inhibitors. Data adapted from Gu et al. (2020)[19][20] |
Conclusion
Azetidin-3-amine hydrochloride is more than just another building block; it is a strategic tool for modern FBDD. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability provide a robust foundation for discovering and optimizing novel chemical matter. By embedding sp³-rich character early in the discovery process, this scaffold helps guide projects toward compounds with more favorable physicochemical and pharmacokinetic profiles. The systematic workflow—from rational library design and sensitive biophysical screening to structure-guided lead optimization—enables researchers to harness the full potential of this privileged scaffold, paving the way for the development of next-generation therapeutics against even the most challenging biological targets.
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Singh, A., et al. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry, 13(16), 1503-1528. [Link]
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Melillo, B., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 3(9), 718-722. [Link]
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Gu, L., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]
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Ali, A. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 546-552. [Link]
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Duncton, M. A. J., & Wang, B. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
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Erlanson, D. A., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(10), 1424-1429. [Link]
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Kulkarni, P. M., & Rasheed, S. (2020). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 25(18), 4296. [Link]
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Sygnature Discovery. Why 3D is not the always the winner in fragment-based screening? [Link]
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Hartshorn, M. J., et al. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Drug Discovery Today, 12(13-14), 580-586. [Link]
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JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]
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Xuan, J., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Azetidin-3-amines from the Hydrochloride Salt
<-3a-2a="">
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Azetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular structures can confer a range of desirable physicochemical and pharmacological properties. Azetidin-3-amines, in particular, are crucial building blocks in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and central nervous system agents.[1][2] The constrained nature of the azetidine ring can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.[2]
This guide provides a comprehensive overview of the synthesis of substituted azetidin-3-amines, starting from the readily available azetidin-3-amine hydrochloride salt. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into process optimization and troubleshooting.
Core Principles: Navigating the Synthesis from the Hydrochloride Salt
Azetidin-3-amine is typically supplied and stored as its hydrochloride salt for enhanced stability. The synthetic challenge, therefore, lies in the effective liberation of the free amine for subsequent functionalization, or in performing the substitution directly on the salt. The primary routes for synthesizing substituted azetidin-3-amines from the hydrochloride salt are:
-
Direct N-Alkylation: This involves the reaction of the azetidin-3-amine (or its salt) with an alkylating agent, such as an alkyl halide.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the azetidin-3-amine with a ketone or aldehyde to form an intermediate imine, which is then reduced to the corresponding amine.
The choice of method depends on the desired substitution pattern, the nature of the reactants, and the desired scale of the reaction.
Reaction Mechanisms and Strategic Considerations
Liberation of the Free Amine
To perform many subsequent reactions, the free azetidin-3-amine must be generated from its hydrochloride salt. This is typically achieved by treatment with a suitable base.
-
Inorganic Bases: Stronger inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used. However, careful control of stoichiometry is crucial to avoid unwanted side reactions. A slow addition of K₂CO₃ to a suspension of azetidine hydrochloride in a suitable solvent like toluene is a method that has been successfully employed on a large scale.[3]
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are commonly used. These bases are soluble in organic solvents and the resulting ammonium salts can often be removed by filtration or aqueous work-up.
Direct N-Alkylation of Azetidin-3-amine
Direct alkylation of amines can be a complex process, as the newly formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to over-alkylation.[4] However, for the synthesis of tertiary amines from secondary amines, this can be a viable route.[5]
Mechanism of N-Alkylation:
The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of the azetidine attacks the electrophilic carbon of the alkyl halide, displacing the halide.
Reductive Amination Workflow.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and in some cases, catalytic hydrogenation. NaBH(OAc)₃ is often the reagent of choice due to its mildness and selectivity for imines over carbonyls.
Experimental Protocols
Safety First: Azetidines and their derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [6][7][8][9][10]
Protocol 1: General Procedure for N-Alkylation of Azetidin-3-amine Hydrochloride
This protocol describes a general method for the synthesis of N-alkylated azetidin-3-amines from the hydrochloride salt using an alkyl halide.
Materials:
-
Azetidin-3-amine hydrochloride
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of azetidin-3-amine hydrochloride (1.0 eq) in acetonitrile (or DMF) is added N,N-diisopropylethylamine (2.5 eq).
-
The alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated (e.g., to 80 °C) until the reaction is complete (monitored by TLC or LC-MS). [3]3. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (or ethyl acetate) and saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. [11][12]7. The crude product is purified by silica gel column chromatography to afford the desired N-alkylated azetidin-3-amine. [2] Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | DIPEA | MeCN | 80 | 12 | 75 |
| 2 | Iodomethane | TEA | DMF | 25 | 24 | 68 |
| 3 | 2-Bromopropane | DIPEA | MeCN | 80 | 18 | 55 |
Protocol 2: General Procedure for Reductive Amination of Azetidin-3-amine Hydrochloride
This protocol outlines a general method for the synthesis of substituted azetidin-3-amines via reductive amination with an aldehyde or ketone.
Materials:
-
Azetidin-3-amine hydrochloride
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Azetidin-3-amine hydrochloride (1.0 eq) is suspended in 1,2-dichloroethane (or dichloromethane).
-
Triethylamine (1.1 eq) is added, and the mixture is stirred for 10-15 minutes.
-
The aldehyde or ketone (1.0 eq) is added, followed by a catalytic amount of acetic acid (optional).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. [13]8. The crude product is purified by silica gel column chromatography.
Data Presentation:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 82 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | 18 | 71 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 16 | 78 |
Deprotection Strategies for N-Boc-Azetidin-3-amines
In many synthetic routes, the azetidine nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group. The final step is then the deprotection to yield the desired substituted azetidin-3-amine hydrochloride.
Mechanism of Boc Deprotection:
The Boc group is readily cleaved under acidic conditions. [14]The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. [14]
Boc Deprotection Workflow.
Protocol 3: Boc Deprotection of N-Boc-Azetidin-3-amines
Materials:
-
N-Boc-substituted azetidin-3-amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/diethyl ether
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
The N-Boc-protected azetidin-3-amine is dissolved in dichloromethane.
-
Trifluoroacetic acid (5-10 eq) is added, and the mixture is stirred at room temperature for 1-4 hours. [15]Alternatively, a solution of HCl in dioxane or diethyl ether can be used.
-
The solvent and excess acid are removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired substituted azetidin-3-amine salt. [16]
Troubleshooting and Optimization
-
Low Yields in N-Alkylation: If low yields are observed, consider increasing the reaction temperature or using a more polar solvent like DMF. Also, ensure the base is of good quality and used in sufficient excess to neutralize the generated acid.
-
Over-alkylation: To minimize over-alkylation, use a 1:1 stoichiometry of the amine and alkylating agent. Reductive amination is a good alternative to avoid this issue. [4]* Incomplete Reductive Amination: If the reaction stalls, ensure the reducing agent is fresh and added in a sufficient amount. A small amount of acetic acid can catalyze the imine formation.
-
Difficult Purification: Azetidin-3-amines can be quite polar. If purification by silica gel chromatography is challenging, consider using a different eluent system, reverse-phase chromatography, or converting the amine to its salt for purification and then liberating the free base.
Conclusion
The synthesis of substituted azetidin-3-amines from their hydrochloride salt is a versatile and essential transformation in drug discovery and development. By understanding the underlying principles of N-alkylation, reductive amination, and deprotection strategies, and by following well-defined protocols, researchers can efficiently access a wide range of functionalized azetidine building blocks. The methods described in this guide provide a solid foundation for the synthesis of these valuable compounds.
References
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. (n.d.).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21).
- A Single-Step Synthesis of Azetidine-3-Amines - ChemRxiv. (n.d.).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (n.d.).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023, September 18).
- A Single-Step Synthesis of Azetidine-3-amines | Request PDF - ResearchGate. (2025, August 10).
- A Single-Step Synthesis of Azetidine-3-amines - American Chemical Society - ACS Figshare. (2020, September 29).
- Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC - PubMed Central. (2015, August 19).
- A Single-Step Synthesis of Azetidine-3-amines - ChemRxiv. (2016, April 28).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
- 1 - SAFETY DATA SHEET. (2012, March 23).
- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
- Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26).
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 16).
- Azetidine hydrochloride - Apollo Scientific. (2023, July 5).
- Amine alkylation - Wikipedia. (n.d.).
- Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? - Chemistry Stack Exchange. (2014, October 29).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.).
- Application Note – N-Boc deprotection - Sigma-Aldrich. (n.d.).
- 1 - SAFETY DATA SHEET. (2025, April 24).
- (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. (2025, August 6).
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- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 13. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: One-Pot Synthesis of Bioactive Molecules using Azetidin-3-amine Hydrochloride
Executive Summary
The azetidine ring system has emerged as a "privileged scaffold" in modern drug discovery, offering a unique combination of metabolic stability, lowered lipophilicity, and defined vector positioning compared to its larger pyrrolidine and piperidine counterparts. Specifically, Azetidin-3-amine serves as a critical junction for diversity-oriented synthesis (DOS), allowing for the rapid construction of peptidomimetics and kinase inhibitors (e.g., Baricitinib analogues).
This guide details the one-pot utilization of Azetidin-3-amine dihydrochloride (or monohydrochloride) in bioactive molecule synthesis. Unlike the unstable free base, the hydrochloride salt is robust and shelf-stable but requires specific in situ neutralization protocols to unlock its nucleophilicity without compromising the strained four-membered ring.
Chemical Properties & Handling[1]
Compound: Azetidin-3-amine dihydrochloride CAS: 959918-41-3 (2HCl) / 106448-83-3 (Free base context) Structure: A strained 4-membered nitrogen heterocycle with a primary amine at the C3 position.
The "Salt vs. Free Base" Dilemma
-
Challenge: The free base of azetidin-3-amine is hygroscopic, prone to polymerization, and difficult to handle in precise stoichiometries.
-
Solution: The HCl salt is stable but non-nucleophilic.
-
Critical Step: Successful one-pot reactions depend on controlled in situ neutralization . Using a massive excess of strong base can lead to ring-opening polymerization or racemization of chiral partners. The protocols below utilize "soft" neutralization strategies (e.g., DIPEA in Methanol) to generate the reactive species transiently.
Core Protocol A: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is the most powerful application for this scaffold, allowing the assembly of the azetidine core, an aldehyde (lipophilic tail), a carboxylic acid (binding motif), and an isocyanide into a peptidomimetic structure in a single vessel.
Mechanism of Action[2][3][4][5]
-
Neutralization: Release of the free amine.
-
Condensation: Amine attacks the aldehyde to form an Imine (Schiff base).
-
Acid Activation: The carboxylic acid protonates the imine, activating it.[1]
-
Insertion: The isocyanide inserts into the activated imine.
-
Rearrangement: The Mumm rearrangement yields the stable
-aminoacyl amide.
Experimental Protocol
Reagents:
-
Aldehyde (1.0 equiv)[7]
-
Carboxylic Acid (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.2 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]
Step-by-Step Procedure:
-
Solubilization & Neutralization:
-
In a round-bottom flask or reaction vial, suspend Azetidin-3-amine·2HCl (1.0 mmol) in MeOH (2.0 mL).
-
Add DIPEA (2.0 mmol) dropwise. Stir for 10 minutes at room temperature (RT) until the solution becomes clear. Note: The solution may warm slightly.
-
-
Imine Formation (Pre-condensation):
-
Add the Aldehyde (1.0 mmol).
-
Stir at RT for 30–60 minutes. Expert Tip: Adding activated 3Å molecular sieves can drive this equilibrium forward, but is often unnecessary in MeOH.
-
-
Component Addition:
-
Add the Carboxylic Acid (1.0 mmol).
-
Immediately add the Isocyanide (1.0 mmol).
-
-
Reaction:
-
Stir the mixture at RT for 12–24 hours.
-
Monitoring: Monitor by LC-MS. The disappearance of the isocyanide and the appearance of the product mass (M+H) indicates completion.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purify via flash column chromatography (typically DCM/MeOH gradients).
-
Core Protocol B: Reductive Amination (N-Alkylation)
This protocol is used to functionalize the primary amine of the azetidine with alkyl groups, creating intermediates for kinase inhibitors.
Experimental Protocol
Reagents:
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Procedure:
-
Free Base Generation:
-
Imine Formation:
-
Add the Aldehyde . If the aldehyde is unreactive (e.g., ketones), add catalytic Acetic Acid (AcOH, 0.1 equiv) to activate the carbonyl.
-
Stir for 30 minutes.
-
-
Reduction:
-
Add NaBH(OAc)₃ in one portion.
-
Stir at RT for 2–4 hours. Note: NaBH(OAc)₃ is preferred over NaBH₄ as it selectively reduces the imine without reducing the aldehyde.
-
-
Quench:
-
Quench with saturated aqueous NaHCO₃. Extract with DCM.
-
Workflow Visualization (Graphviz)
The following diagram illustrates the logic flow for the Ugi-4CR pathway, highlighting the critical neutralization step often missed in standard protocols.
Caption: Logical workflow for the one-pot Ugi reaction. The critical step is the in situ generation of the free amine from the stable HCl salt.
Data Summary: Solvent & Base Effects[11]
The choice of solvent and base dramatically impacts the yield, particularly due to the solubility of the HCl salt.
| Solvent | Base (Equiv) | Solubility of Salt | Reaction Rate | Typical Yield | Notes |
| Methanol (MeOH) | DIPEA (2.0) | High | Fast | 75-90% | Recommended. Protic solvent aids proton transfer. |
| Trifluoroethanol (TFE) | DIPEA (2.0) | Moderate | Very Fast | 80-95% | Excellent for difficult substrates; expensive. |
| DCM | Et₃N (2.0) | Low | Slow | 30-50% | Poor solubility of the salt limits reactivity. |
| Acetonitrile (MeCN) | K₂CO₃ (2.0) | Low | Moderate | 40-60% | Heterogeneous; requires vigorous stirring. |
Expert Troubleshooting Tips
-
Ring Opening: Avoid strong Lewis acids (e.g., BF₃·OEt₂) or high temperatures (>80°C) with the azetidine ring, as this can force ring opening to acyclic amines.
-
Stoichiometry: Always calculate base equivalents based on the exact salt form (HCl vs 2HCl). Under-neutralization leads to stalled imine formation; over-neutralization can lead to side reactions with the aldehyde (aldol condensation).
-
Order of Addition: In the Ugi reaction, adding the isocyanide last is crucial. If added before the imine is formed, it may react with the acid directly (Passerini side reaction).
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link
-
Giovenzana, G. B., et al. (2006). One-pot synthesis of 1,3-disubstituted azetidines. Journal of Organic Chemistry. Link
-
Burkhard, J. A., et al. (2010). Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Wang, X.-R., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Link
Sources
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Azetidin-3-amine
These Application Notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of azetidin-3-amine. This document offers detailed protocols, mechanistic insights, and practical guidance to leverage this valuable building block in medicinal chemistry and materials science.
Introduction: The Rising Prominence of Azetidines in Drug Discovery
The azetidine motif, a four-membered saturated heterocycle, has emerged as a highly sought-after structural unit in modern drug discovery. Its unique three-dimensional character and favorable physicochemical properties often lead to improved metabolic stability, aqueous solubility, and lipophilicity when replacing more common rings like piperidine or pyrrolidine. Azetidin-3-amine, in particular, serves as a critical building block, offering a primary amine handle for diverse functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Applying these methods to azetidin-3-amine and its derivatives enables the efficient synthesis of complex molecules with potential therapeutic applications. This guide focuses on the practical application of these reactions, providing robust protocols and troubleshooting advice.
Core Application: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is arguably the most prevalent cross-coupling reaction involving azetidin-3-amine. It facilitates the formation of a C-N bond between an aryl or heteroaryl halide/triflate and the secondary amine of a protected azetidine or the primary amine of azetidin-3-amine itself.
Mechanistic Considerations
The catalytic cycle, illustrated below, generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylated amine and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center and facilitate the key steps of the cycle. Sterically hindered biarylphosphine ligands, such as RuPhos, are often employed to promote efficient reductive elimination.
Application Notes and Protocols for Multicomponent Reactions Involving Azetidin-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Azetidin-3-amine in Multicomponent Reactions for Drug Discovery
The azetidine scaffold is a highly sought-after motif in modern medicinal chemistry.[1] Its inherent ring strain and three-dimensional geometry offer a unique structural and physicochemical profile, often leading to improved metabolic stability, solubility, and receptor binding affinity in drug candidates.[1] Multicomponent reactions (MCRs), which enable the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, represent an ideal platform for leveraging the advantageous properties of the azetidine core.[2] This guide provides detailed insights and actionable protocols for the application of azetidin-3-amine hydrochloride in the Ugi four-component reaction (Ugi-4CR), a cornerstone of MCR-driven library synthesis and drug discovery.
Azetidin-3-amine hydrochloride serves as a valuable building block, introducing the constrained azetidine ring as the amine component in the Ugi reaction. The resulting α-aminoacyl amide products are peptidomimetics with significant potential for biological activity.[3] The hydrochloride salt form requires a simple but crucial in-situ neutralization step, which is addressed in the detailed protocols that follow.
The Ugi Four-Component Reaction (Ugi-4CR) with Azetidin-3-amine Hydrochloride: Mechanism and Strategic Considerations
The Ugi-4CR is a powerful transformation that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a highly diverse array of α-aminoacyl amides.[2] When employing azetidin-3-amine hydrochloride, the reaction proceeds through a well-established mechanistic pathway.
Mechanistic Overview
The reaction is initiated by the condensation of the aldehyde and the free azetidin-3-amine (generated in situ) to form an imine. This is followed by the nucleophilic attack of the isocyanide on the iminium ion, which is in equilibrium with the imine. The resulting nitrilium intermediate is then trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which leads to the stable α-aminoacyl amide product.[3]
Caption: Generalized mechanism of the Ugi-4CR involving azetidin-3-amine.
Key Experimental Considerations
-
In-situ Amine Free-Basing: Azetidin-3-amine hydrochloride is a salt and must be neutralized to the free amine to participate in the reaction. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA), to the reaction mixture.
-
Solvent Selection: Polar aprotic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) are commonly employed for Ugi reactions as they can stabilize the polar intermediates.[4]
-
Order of Addition: While the reaction is robust, a common and effective procedure involves pre-forming the imine by mixing the amine and aldehyde before adding the carboxylic acid and isocyanide.
-
Concentration: Ugi reactions are often favored at higher reactant concentrations (0.5 M to 2.0 M).[2]
Experimental Protocols
The following protocols are designed to be robust starting points for researchers. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrate combinations.
Protocol 1: General Procedure for the Ugi-4CR with Azetidin-3-amine Hydrochloride
This protocol outlines a representative procedure for the synthesis of an N-(azetidin-3-yl)-α-aminoacyl amide.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Stoichiometry (equiv) | Example Amount (mmol) |
| Azetidin-3-amine hydrochloride | 108.57 | 1.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 1.1 | 1.1 |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.0 | 1.0 |
| Carboxylic Acid (e.g., Acetic Acid) | 60.05 | 1.0 | 1.0 |
| Isocyanide (e.g., tert-Butyl isocyanide) | 83.13 | 1.0 | 1.0 |
| Methanol (MeOH), anhydrous | - | - | 2.0 mL |
Experimental Workflow:
Caption: Step-by-step workflow for the Ugi-4CR protocol.
Step-by-Step Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add azetidin-3-amine hydrochloride (1.0 mmol, 1.0 equiv).
-
Add anhydrous methanol (2.0 mL) and triethylamine (1.1 mmol, 1.1 equiv). Stir the mixture at room temperature until the solid has dissolved.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) and stir the reaction mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv) and continue stirring for an additional 10 minutes.
-
Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 24 to 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of dichloromethane (DCM) and methanol is often effective for eluting the polar product.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified α-aminoacyl amide.
-
Characterize the final product by NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Purification and Characterization
-
Purification: Ugi products containing the basic azetidine nitrogen are often polar. Purification by silica gel chromatography may require the use of a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, mixed with the polar eluent (e.g., methanol in DCM) to prevent peak tailing.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Characteristic signals for the azetidine ring protons and carbons should be identifiable.[5]
-
Mass Spectrometry: HRMS is crucial for confirming the molecular formula of the product. Electrospray ionization (ESI) is a suitable technique for these types of polar molecules.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete imine formation; low reactivity of one of the components. | Pre-condense the amine and aldehyde for a longer duration or at a slightly elevated temperature (e.g., 40 °C). Consider using a more activating solvent like TFE. |
| Multiple Side Products | Reaction of the isocyanide with the carboxylic acid or other nucleophiles. | Ensure the sequential addition of reagents as described in the protocol. Lowering the reaction temperature may also reduce the formation of side products. |
| Difficult Purification (Streaking on TLC) | The basic nitrogen of the azetidine ring interacting with acidic silica gel. | Add a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to the eluent system during column chromatography. Alternatively, reverse-phase chromatography can be employed. |
Conclusion
Azetidin-3-amine hydrochloride is a versatile and valuable building block for the synthesis of novel, three-dimensional molecular scaffolds through multicomponent reactions. The Ugi-4CR provides a straightforward and efficient method for incorporating the azetidine moiety into peptidomimetic structures. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this important synthon to accelerate their drug discovery and development efforts.
References
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved February 5, 2026, from https://www.mdpi.com/1424-8247/15/8/1009
- Ugi Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from https://www.organic-chemistry.org/namedreactions/ugi-reaction.shtm
Sources
Application Note: Synthesis and Evaluation of Antitubercular 1,3-Disubstituted Azetidine Derivatives
Introduction & Mechanistic Rationale
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of mortality worldwide.[1][2][3] The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) strains necessitates the development of novel chemotypes with distinct mechanisms of action.[1][2][3]
Recent phenotypic screens have identified 1,3-disubstituted azetidines (specifically the "BGAz" series) as potent antitubercular agents.[1][2][3] These compounds function primarily by inhibiting MmpL3 (Mycobacterial membrane protein Large 3), a transmembrane transporter essential for shuttling trehalose monomycolate (TMM) across the inner membrane for cell wall biosynthesis.
Mechanistic Insight
The azetidine core serves as a rigid sp³-rich scaffold that positions a lipophilic "head" group (typically an N-benzyl moiety) and a polar "tail" group (at the C3 position) to interact with the MmpL3 proton-translocating channel. The rigidity of the four-membered ring reduces the entropic penalty of binding compared to flexible linear linkers.
Chemical Synthesis Protocol
This protocol details the synthesis of a representative lead compound: 1-(2-bromo-4-fluorobenzyl)-3-(piperidin-1-yl)azetidine . The route utilizes a convergent strategy starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.
General Synthetic Workflow
The synthesis follows a three-step sequence:
-
Reductive Amination at C3 to install the polar tail.
-
Acidolytic Deprotection of the N-Boc group.
-
N-Alkylation (or Reductive Amination) to install the lipophilic benzyl head group.
Figure 1: Synthetic workflow for 1,3-disubstituted azetidine derivatives.
Detailed Experimental Procedures
Step 1: Reductive Amination (Installation of C3 Tail)
Objective: To introduce the secondary/tertiary amine functionality at the 3-position.
-
Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv), Piperidine (1.1 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic acid (catalytic), 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous DCE (0.2 M) under N₂ atmosphere.
-
Add piperidine and stir for 30 minutes at room temperature (RT) to allow imine formation.
-
Add STAB followed by acetic acid (1-2 drops).
-
Stir the reaction mixture at RT for 12–16 hours.
-
Quench: Add saturated aqueous NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Expert Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes/ketones in the presence of acid-sensitive groups. Ensure the intermediate imine forms before adding the hydride source to minimize side reactions.
Step 2: N-Boc Deprotection
Objective: To expose the azetidine ring nitrogen for subsequent functionalization.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the intermediate from Step 1 in DCM (0.1 M).
-
Cool to 0°C and add TFA dropwise (ratio TFA:DCM 1:4).
-
Stir at RT for 2–4 hours (monitor by TLC).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Note: The product is obtained as a TFA salt. For the next step, it can be used directly with excess base or converted to the free base using an ion-exchange resin (e.g., Amberlyst A-21).
-
Step 3: N-Alkylation (Installation of Lipophilic Head)
Objective: To attach the MmpL3-binding benzyl motif.
-
Reagents: Azetidine TFA salt (from Step 2), 2-Bromo-4-fluorobenzyl bromide (1.1 equiv), K₂CO₃ (3.0 equiv), Acetonitrile (ACN).
-
Procedure:
-
Suspend the azetidine TFA salt and K₂CO₃ in anhydrous ACN (0.1 M).
-
Add 2-bromo-4-fluorobenzyl bromide dropwise.
-
Heat the mixture to 60°C for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (EtOAc/Hexanes or MeOH/DCM) or preparative HPLC if high purity (>98%) is required for biological assays.
-
Critical Control Point: The steric bulk at the ortho-position of the benzyl ring (e.g., 2-Bromo) is crucial for biological activity but slows down the nucleophilic substitution. Heating is often required, but avoid excessive temperatures (>80°C) to prevent azetidine ring opening or polymerization.
Biological Evaluation Protocol
Safety Warning: Mycobacterium tuberculosis is a Risk Group 3 pathogen. All manipulations involving live bacteria must be performed in a Biosafety Level 3 (BSL-3) facility.
Resazurin Microtiter Assay (REMA)
This assay measures cell viability based on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.
Protocol:
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Culture Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Compound Preparation: Prepare 10 mM stock solutions in DMSO. Perform 2-fold serial dilutions in 96-well plates (final concentration range: 100 µM to 0.09 µM).
-
Inoculation:
-
Grow cultures to mid-log phase (OD₆₀₀ ~0.4–0.6).
-
Dilute culture to OD₆₀₀ = 0.001 (approx. 10⁵ CFU/mL).
-
Add 100 µL of bacterial suspension to each well containing drug dilutions.
-
-
Incubation: Incubate plates at 37°C for 5 days.
-
Readout:
-
Add 30 µL of 0.01% Resazurin solution (freshly prepared).
-
Incubate for an additional 24–48 hours.
-
Measure fluorescence (Ex 530 nm / Em 590 nm) or visual color change.
-
-
Calculation: MIC is defined as the lowest concentration preventing the color change from blue to pink (preventing >90% fluorescence).
Figure 2: REMA workflow for determining antitubercular activity.
Data Presentation & SAR Analysis
The following table summarizes the Structure-Activity Relationship (SAR) trends observed in azetidine MmpL3 inhibitors, highlighting the importance of the ortho-substituent on the benzyl ring.
Table 1: Representative SAR of N-Benzyl-3-aminoazetidines against Mtb H37Rv
| Compound ID | R1 (Benzyl Substituent) | R2 (C3-Amine) | MIC (µM) | cLogP | Notes |
| AZ-001 | H (Unsubstituted) | Piperidine | > 50 | 2.1 | Inactive; lacks lipophilic anchor. |
| AZ-002 | 4-Fluoro | Piperidine | 12.5 | 2.3 | Moderate activity. |
| AZ-003 | 2-Bromo | Piperidine | 0.8 | 3.1 | High potency ; Halogen bond/steric lock. |
| AZ-004 | 2-Trifluoromethyl | Piperidine | 1.2 | 3.4 | Bioisostere of bromo; retains potency. |
| AZ-005 | 2-Bromo | Morpholine | 3.5 | 2.5 | Polar oxygen reduces permeability slightly. |
Interpretation:
-
The "Ortho-Effect": Substituents at the ortho-position (2-Br, 2-CF3) of the N-benzyl group drastically improve potency. This is attributed to the induction of a specific conformation that fits the hydrophobic pocket of MmpL3.
-
Lipophilicity: A cLogP range of 2.5–4.0 is optimal for mycobacterial cell wall penetration.
References
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. (2024).
-
Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents. RSC Advances. (2023).
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules. (2023).
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Beilstein Journal of Organic Chemistry. (2023).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Protecting group strategies for the amine in Azetidin-3-amine hydrochloride
This guide details the strategic protection of the amine functionalities in Azetidin-3-amine hydrochloride . It addresses the specific challenge of differentiating between the strained, endocyclic secondary amine (N1) and the exocyclic primary amine (N3).[1]
Part 1: Strategic Analysis & Decision Matrix
The Core Challenge: Azetidin-3-amine contains two distinct nucleophilic centers:
-
N1 (Endocyclic, Secondary): Highly nucleophilic, kinetically favored, but part of a strained 4-membered ring.[1]
-
N3 (Exocyclic, Primary): Sterically unhindered but generally less nucleophilic than the secondary ring amine.[1]
The Reactivity Hierarchy: In a direct competition (e.g., limiting Boc anhydride), the N1 ring nitrogen reacts first .[1] This is the critical "gatekeeper" rule for this scaffold. To protect the exocyclic amine only, you cannot simply add 1 equivalent of reagent; you must use an "Orthogonal Swap" strategy.[1]
Decision Matrix: Which Protocol Do You Need?
| Goal | Target Molecule | Strategy | Protocol |
| Free Exocyclic Amine | 1-Boc-3-aminoazetidine | Direct Selectivity (Kinetic Control) | Protocol A |
| Free Ring Amine | tert-Butyl azetidin-3-ylcarbamate | Orthogonal Swap (Protection | Protocol B |
| Protect Both | 1,3-Di(Boc)-azetidine | Global Protection (Thermodynamic Control) | Protocol C |
Part 2: Visualizing the Synthetic Logic
Figure 1: Synthetic flowchart illustrating the divergence between kinetic control (Protocol A) and orthogonal group swapping (Protocol B) to achieve regioselectivity.
Part 3: Detailed Experimental Protocols
Protocol A: Selective N1-Protection (Synthesis of 1-Boc-3-aminoazetidine)
Use this protocol to mask the ring nitrogen and leave the primary amine available for amide coupling or reductive amination.[1]
Mechanism: The secondary amine (N1) is more nucleophilic than the primary amine (N3).[1] By maintaining low temperature and controlling stoichiometry, the N1-Boc product is formed with >90% selectivity.[1]
Materials:
-
Azetidin-3-amine dihydrochloride (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 - 1.0 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step:
-
Neutralization: Suspend Azetidin-3-amine·2HCl (1.0 g, 6.9 mmol) in MeOH (10 mL) at 0°C. Add TEA (2.9 mL, 20.7 mmol) dropwise. The solution will become clear as the free base forms.
-
Controlled Addition: Dissolve Boc₂O (1.50 g, 6.9 mmol) in a minimal amount of MeOH or DCM. Add this solution dropwise to the amine mixture over 30 minutes at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup (Crucial for Salt Removal):
-
Concentrate the solvent in vacuo.[1]
-
Redissolve the residue in DCM and wash with a small amount of saturated NaHCO₃ (to remove unreacted HCl salts) and brine.[1]
-
Note: The product is a primary amine and can be water-soluble.[1] Do not use large volumes of aqueous phase.[1] Salting out the aqueous layer (saturation with NaCl) helps recovery.[1]
-
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:10:1).
-
Yield: Typically 85-95%.[1]
-
Protocol B: Selective Exocyclic Protection (Synthesis of tert-butyl azetidin-3-ylcarbamate)
Use this protocol if you need the ring nitrogen free for N-alkylation or arylation.[1]
Mechanism: Since N1 is more reactive, we cannot directly protect N3 with Boc.[1] We must first "cap" N1 with a group (Cbz) that can be removed under conditions where Boc is stable (Hydrogenolysis).[1]
Step-by-Step:
-
Step 1: N1-Cbz Protection
-
Dissolve Azetidin-3-amine[1]·2HCl (1.0 eq) in water/dioxane (1:1).[1] Add NaHCO₃ (4.0 eq).[1]
-
Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl) (1.05 eq) dropwise.[1]
-
Stir overnight. Extract with EtOAc.[1][2] The primary amine (N3) remains largely unreacted due to the biphasic conditions and higher reactivity of N1.[1]
-
Purification: Isolate 1-Cbz-3-aminoazetidine .
-
-
Step 2: N3-Boc Protection
-
Step 3: Selective N1-Deprotection
Protocol C: Global Protection (Synthesis of 1,3-DiBoc-azetidine)
Use this as a reference standard or for complete passivation.
Materials:
Step-by-Step:
-
Suspend salt in DCM.[1] Add TEA at RT.
-
Add excess Boc₂O (2.5 eq).[1]
-
Stir at RT for 12 hours. If conversion is incomplete, add catalytic DMAP (0.1 eq).[1]
-
Wash with 1M citric acid (to remove excess amine/TEA) and brine.
-
Isolate the lipophilic di-Boc product.[1]
Part 4: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield in Protocol A | Product lost in aqueous workup. | The mono-Boc amine is amphiphilic.[1] Use "Dry Loading" for purification or minimize water volume during extraction (Salting out).[1] |
| Di-Boc formation in Protocol A | Excess Boc₂O or fast addition. | Strict stoichiometry (0.95 eq Boc₂O) and slow addition at 0°C. |
| Ring Opening | Thermal instability or strong acid.[1] | Avoid heating >50°C. Azetidines are stable to TFA deprotection but can open under harsh nucleophilic conditions at high heat.[1] |
| Polymerization | Free base stored too long.[1] | Store the free base at -20°C or use immediately. The HCl salt is stable indefinitely.[1] |
References
-
Vertex AI Search. (2023).[1] Synthesis of 1-Boc-3-aminoazetidine from azetidin-3-amine dihydrochloride. Retrieved from 10
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from 11
-
TCI Chemicals. (n.d.).[1] tert-Butyl 3-Aminoazetidine-1-carboxylate Product Page. Retrieved from 7
-
Organic Chemistry Portal. (n.d.).[1] Protective Groups: Carbamates. Retrieved from 12
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 193269-78-2: 1-Boc-3-(Amino)azetidine | CymitQuimica [cymitquimica.com]
- 7. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 10. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protective Groups [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Purification of Azetidin-3-amine Derivatives by Column Chromatography
Introduction: The Challenge and Importance of Purifying Azetidin-3-amine Derivatives
Azetidin-3-amine and its derivatives are pivotal structural motifs in modern medicinal chemistry.[1] Their strained four-membered ring imparts unique conformational constraints, making them valuable building blocks for developing novel therapeutics. However, the very properties that make them desirable—small size, high polarity, and basicity—also present significant challenges for purification.
Standard column chromatography on silica gel, the workhorse of the synthetic chemistry lab, is often plagued by issues when purifying these compounds. Their basic nature leads to strong interactions with the acidic silanol groups on the silica surface, resulting in poor peak shape, tailing, and in some cases, irreversible adsorption or degradation of the target molecule.[2][3]
This guide provides a comprehensive overview of the principles and practical protocols for the successful purification of azetidin-3-amine derivatives. We will delve into the causal relationships behind common chromatographic challenges and offer robust, field-proven strategies for overcoming them. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to develop efficient and reliable purification methods, ensuring the high purity required for subsequent biological evaluation and development.
Understanding the Analyte: Physicochemical Properties of Azetidin-3-amine Derivatives
A successful purification strategy begins with a thorough understanding of the target molecule. Azetidin-3-amine derivatives are characterized by:
-
High Polarity: The presence of the amine functionality and the compact azetidine ring makes these compounds highly polar and often water-soluble. This can lead to poor retention in reversed-phase chromatography and strong retention in normal-phase chromatography.[4][5]
-
Basicity (pKa): The amine group is basic, readily protonated by acidic protons. The pKa of the conjugate acid of a typical azetidine amine is in the range of 8-10. This basicity is the primary cause of problematic interactions with standard silica gel.[6]
-
Potential for Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, influencing its interaction with both the stationary and mobile phases.
-
Low UV Absorbance: Unless the derivative contains a chromophore, the azetidine ring itself has a low UV absorbance, which can make detection challenging.
These properties dictate the choice of chromatographic mode, stationary phase, and mobile phase composition.
The Root of the Problem: Interactions on the Stationary Phase
The primary challenge in purifying basic amines on standard silica gel is the interaction between the basic analyte and the acidic surface of the silica.[2]
-
Silanol Groups (Si-OH): The surface of silica gel is covered with silanol groups, which are weakly acidic.
-
Ionic Interactions: Basic amines can be protonated by these acidic silanols, leading to a strong ionic interaction that causes the compound to stick to the stationary phase. This results in significant peak tailing, where the peak gradually slopes back to the baseline instead of being sharp and symmetrical.[3][7][8]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, leading to low recovery.[2]
The following diagram illustrates this problematic interaction:
Caption: Interaction of a basic azetidin-3-amine with acidic silanol groups on a silica surface.
To achieve successful purification, these detrimental interactions must be mitigated.
Method Development Strategies
A systematic approach to method development is crucial. The choice of stationary phase and mobile phase are the most critical factors.
Stationary Phase Selection
While standard silica gel is often problematic, it can be used effectively with the right mobile phase modifiers. However, alternative stationary phases are often a better choice.
| Stationary Phase | Principle of Operation | Advantages for Azetidin-3-amines | Disadvantages |
| Standard Silica Gel | Normal-Phase (Polar stationary phase) | Ubiquitous and inexpensive. | Strongly acidic, causes peak tailing and adsorption of basic compounds.[2] |
| Amine-Functionalized Silica | Normal-Phase (Weakly basic stationary phase) | The basic surface masks silanol interactions, improving peak shape and recovery without needing mobile phase additives.[6][9] | Can have different selectivity compared to standard silica; may not be suitable for all derivatives. |
| Deactivated Silica (e.g., Triethylamine-washed) | Normal-Phase | Reduces the acidity of the silica surface, leading to better chromatography for basic compounds.[10] | Preparation can be inconsistent; residual triethylamine may be an issue. |
| Reversed-Phase (C18, C8) | Reversed-Phase (Non-polar stationary phase) | Good for less polar derivatives; offers a different selectivity compared to normal-phase.[11][12] | Highly polar azetidin-3-amine derivatives may have poor retention.[4][5] |
| Alumina (Basic or Neutral) | Normal-Phase | Can be effective for the purification of amines due to its basic or neutral surface.[10] | Can have lower resolution than silica gel for some compounds. |
Mobile Phase Selection and Modifiers
The mobile phase not only elutes the compound but can also be used to control the interactions with the stationary phase.
For Normal-Phase Chromatography (Silica Gel):
The key is to add a basic modifier to the mobile phase. This modifier acts as a competitor for the acidic silanol sites, preventing the azetidin-3-amine derivative from strongly interacting with them.[2][3]
-
Triethylamine (TEA): Typically added at 0.1-1% (v/v). TEA is a volatile organic base that effectively masks silanol groups, leading to significantly improved peak shape.[3][13]
-
Ammonia: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) is often used as a polar component in the eluent system (e.g., Dichloromethane/Methanol with a small percentage of the ammonia solution). This is a very effective way to elute highly polar amines.
-
Pyridine: Can also be used but is less common due to its odor and higher boiling point.
A typical starting solvent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with 0.5% triethylamine added to both solvents.[13]
For Reversed-Phase Chromatography (C18):
For less polar derivatives, reversed-phase chromatography is a viable option.[14] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
pH Modification: Adjusting the pH of the aqueous component can influence the retention of the amine.
-
High pH (e.g., using ammonium hydroxide): The amine will be in its neutral, free-base form, which is less polar and will be retained more strongly on the C18 column.
-
Low pH (e.g., using formic acid or trifluoroacetic acid - TFA): The amine will be protonated and more polar, leading to earlier elution. Note that TFA can be difficult to remove from the final product.[14]
-
Detection
-
UV-Vis: If the derivative has a suitable chromophore, UV detection is the most straightforward method.
-
Thin-Layer Chromatography (TLC) Stains: For compounds with poor UV absorbance, staining of the TLC plate is necessary for visualization. Common stains include:
-
Potassium Permanganate (KMnO₄): A general-purpose stain for organic compounds.
-
Ninhydrin: Stains primary and secondary amines, typically yielding a purple or yellow spot.
-
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS): These are universal detectors that do not rely on a chromophore and can be used for compounds that are not UV-active.
Detailed Protocols
Protocol 1: Normal-Phase Purification on Silica Gel with a Basic Modifier
This protocol is a robust starting point for most azetidin-3-amine derivatives.
1. Method Development using TLC: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or methanol). b. Prepare a series of developing chambers with different mobile phase compositions (e.g., 5%, 10%, 20% methanol in DCM). Crucially, add 0.5% triethylamine to each mobile phase. c. Spot the crude material on a silica gel TLC plate and develop the plates. d. Visualize the spots (UV light and/or a stain). e. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
2. Column Preparation: a. Choose an appropriately sized silica gel column for the amount of crude material. b. Prepare the mobile phase identified in the TLC analysis (including the triethylamine). c. Pack the column using the mobile phase as a slurry. d. Equilibrate the column: Flush the packed column with at least 3-5 column volumes of the mobile phase. This ensures the triethylamine has fully coated the silica surface, a critical step for good separation.[3]
3. Sample Loading: a. Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like DCM. b. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection: a. Begin eluting with the mobile phase, collecting fractions. b. Monitor the elution of compounds by TLC analysis of the collected fractions. c. If separation is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of methanol).
5. Product Isolation: a. Combine the pure fractions as determined by TLC. b. Remove the solvent under reduced pressure (rotary evaporation). c. The resulting product may contain residual triethylamine, which can often be removed by co-evaporation with a solvent like toluene or by dissolving in a suitable solvent and removing the volatiles under high vacuum.
The following workflow diagram summarizes the process:
Caption: Workflow for Normal-Phase Purification of Azetidin-3-amine Derivatives.
Protocol 2: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Severe Peak Tailing | Insufficient masking of acidic silanol sites.[7][15] | Increase the concentration of triethylamine or ammonia in the mobile phase (up to 2%). Ensure the column is thoroughly equilibrated with the modified mobile phase before loading the sample.[3] |
| Product Not Eluting | Compound is too polar for the mobile phase or is irreversibly adsorbed. | Gradually increase the polarity of the mobile phase (e.g., higher percentage of methanol). If still not eluting, consider using an amine-functionalized silica column.[6][9] |
| Co-elution of Impurities | Insufficient resolution with the chosen solvent system. | Try a different solvent system (e.g., switch from DCM/MeOH to Hexane/Ethyl Acetate). Consider using a different stationary phase (e.g., amine-functionalized silica or alumina) to alter selectivity. |
| Low Recovery | Irreversible adsorption on the column.[2] | Use an amine-functionalized column or increase the concentration of the basic modifier. Dry loading the sample can sometimes help. |
| Reaction on the Column | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated silica gel, alumina, or an amine-functionalized column.[10] |
Post-Purification Analysis and Validation
It is essential to confirm the purity and identity of the final product. This is a self-validating step to ensure the trustworthiness of the protocol.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on both purity (by peak area) and molecular weight of the compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure of the purified compound and can reveal the presence of solvent or other impurities.
Conclusion
The purification of azetidin-3-amine derivatives by column chromatography, while challenging, can be routinely successful with a logical and informed approach. The key to overcoming the inherent difficulties of these polar, basic compounds lies in mitigating the strong interactions with the acidic silica stationary phase. This is most commonly and effectively achieved by the addition of a basic modifier like triethylamine to the mobile phase or by employing alternative, less acidic stationary phases such as amine-functionalized silica. By following the systematic method development and detailed protocols outlined in this guide, researchers can confidently obtain highly pure azetidin-3-amine derivatives, accelerating their journey in drug discovery and development.
References
- A Single-Step Synthesis of Azetidine-3-amines. PubMed.
- Organic Amine Flash Purification Using A Novel St
- A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
- RediSep C-18 reversed phase column Purific
- Normal-phase vs.
- Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
- Small Polar Molecules: A Challenge in Marine Chemical Ecology.
- LC Troubleshooting—All of My Peaks are Tailing!
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- How do I purify ionizable organic amine compounds using flash column chrom
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- TLC and streaking: why add triethylamine?. Reddit.
- Reverse Phase Chrom
- LC Troubleshooting—All of My Peaks are Tailing!
- HPLC Troubleshooting Guide. Unknown Source.
Sources
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. biotage.com [biotage.com]
- 7. Restek - Videoartikel [de.restek.com]
- 8. youtube.com [youtube.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. teledyneisco.com [teledyneisco.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Challenges in the scale-up synthesis of Azetidin-3-amine hydrochloride
Technical Support Center: Azetidin-3-amine Hydrochloride Scale-Up Ticket ID: #AZT-3-AM-SC-2024 Subject: Troubleshooting Scale-Up Challenges in Azetidin-3-amine Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Process Chemist
Introduction: The Engineering of Strain
Welcome to the Technical Support Center. You are likely here because your scale-up of Azetidin-3-amine dihydrochloride has hit a wall. Whether it is a stalled hydrogenation, a thermal runaway during cyclization, or a product that has turned into a hygroscopic oil, you are dealing with the inherent tension of the azetidine ring.[1]
With a ring strain energy of ~25.4 kcal/mol, the azetidine core is a "loaded spring" waiting to snap open into a polymer.[1] Successful scale-up requires balancing this thermodynamic instability with kinetic control. This guide prioritizes safety , purity , and process robustness over simple yield.[1]
Module 1: Route Selection & Safety Strategy
User Question: Our safety committee flagged the azide displacement route. Is there a scalable alternative that avoids handling bulk sodium azide?
Specialist Response:
You are right to be cautious. While the displacement of a mesylate (3-OMs) with sodium azide (
Recommended Protocol: Switch to a Direct Amination or Oximination route.[1] The modern industrial standard utilizes the displacement of the mesylate with a masked ammonia equivalent (like phthalimide or liquid ammonia in a pressure vessel) or oxidation to the ketone followed by reductive amination.[1]
Comparison of Routes:
| Feature | Azide Route (Legacy) | Oximination/Reductive Amination (Recommended) | Direct Displacement (Phthalimide) |
| Key Reagent | Potassium Phthalimide | ||
| Thermal Risk | High (Exothermic decomposition) | Moderate | Low |
| Atom Economy | Good | Moderate | Poor (Phthalimide waste) |
| Scalability | < 100g (Safety limited) | > 10kg | > 10kg |
Visual Workflow: Route Decision Tree
Caption: Decision logic for selecting the safest synthetic pathway based on scale and safety constraints.
Module 2: The Cyclization (Ring Formation)
User Question: We are synthesizing the N-benzhydryl-3-hydroxyazetidine core from epichlorohydrin and benzhydrylamine. The reaction exotherms violently, and we see significant oligomer formation.[1]
Specialist Response: This is a classic kinetic vs. thermodynamic problem. The reaction of epichlorohydrin with a primary amine involves two steps:
-
Opening the epoxide: Fast, exothermic.[1]
-
Ring closure (Cyclization): Slower, requires heat, entropically disfavored (4-membered ring).[1]
If you heat too fast, the intermediate reacts with itself (intermolecular) rather than closing the ring (intramolecular), leading to oligomers.[1]
Troubleshooting Protocol:
-
Dilution is Key: Run the reaction at high dilution (0.1 M to 0.2 M) to favor intramolecular cyclization.
-
Stepwise Temperature Ramp:
-
Step 1 (Alkylation): Addition of epichlorohydrin at 0–5°C. Stir for 4–6 hours. Do not heat yet.
-
Step 2 (Cyclization): Slowly ramp to reflux (or 80°C in MeCN/Water).[1]
-
-
Base Selection: Use mild inorganic bases (
or ) rather than strong hydroxides to minimize polymerization side reactions.[1]
Module 3: Deprotection (Hydrogenolysis)
User Question: The hydrogenolysis of the N-benzhydryl group using Pd/C is stalling at 50% conversion. We are using Methanol as the solvent.[1][2]
Specialist Response: You are experiencing Catalyst Poisoning . The product, Azetidin-3-amine, is a potent ligand. As the reaction proceeds, the free amine binds to the Palladium surface, blocking active sites and halting the reaction.[1]
The Fix: Acidic Hydrogenolysis You must protonate the amine immediately as it forms.[1] The ammonium species does not coordinate strongly to the metal surface.[1]
Protocol:
-
Catalyst: Switch to Pearlman’s Catalyst (
).[1] It is superior for cleaving benzhydryl groups compared to standard Pd/C.[1] -
Solvent System: Methanol + 2-3 equivalents of HCl (or Acetic Acid if HCl is too corrosive for your vessel, though HCl is preferred for the final salt).[1]
-
Conditions: 50–60 psi
, 50–60°C. -
Monitoring: Do not rely on TLC (amines streak). Use HPLC or NMR.[1]
Visual Mechanism: Catalyst Poisoning vs. Acidic Protection [1]
Caption: Mechanism showing how acidic conditions prevent product inhibition during hydrogenolysis.
Module 4: Isolation & Purification (The "Goo" Phase)
User Question: We obtained the product, but after rotary evaporation, it is a sticky, hygroscopic gum that won't crystallize. How do we get a handleable solid?
Specialist Response: Azetidin-3-amine dihydrochloride is extremely hygroscopic. If it absorbs moisture, it forms a clumping "goo" that is impossible to filter.[1] The key is anhydrous processing .
Crystallization Protocol:
-
Water Removal: Ensure your post-hydrogenolysis mixture is completely dry. Azeotrope with toluene or ethanol if necessary to remove trace water.[1]
-
Solvent Swap: The salt is very soluble in MeOH/Water but insoluble in ethers/hydrocarbons.
-
Filtration: Filter under a blanket of nitrogen.[1] The filter cake will absorb moisture from the air within seconds if exposed.[1]
-
Drying: Vacuum oven at 40°C with
desiccant.
Solvent Screening Table for Crystallization:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Outcome |
| Water | Very High | Very High | Avoid (Product loss) |
| Methanol | High | High | Good solvent, needs anti-solvent |
| Isopropanol (IPA) | Low | Insoluble | Best Anti-solvent |
| Ethanol/IPA (1:3) | High | Low | Recommended System |
| DCM | Insoluble | Insoluble | Poor |
References
-
Wang, Y., & Duncton, M. A. (2020).[1] A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.[1] Link
-
Anderson, W. K., & Lok, R. (1972).[1] Synthesis of N-benzhydrylazetidin-3-ol. Journal of Organic Chemistry. (Fundamental synthesis of the core ring).[1]
-
Pfizer Inc. (2010).[1] Process for the preparation of azetidine derivatives. WO Patent 2010/099379.[1] (Industrial scale-up protocols for azetidine salts).
-
Nishimura, T., et al. (2019).[1] The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Link (Analogous kinetics for benzyl/benzhydryl cleavage).
-
Stankovi, S., et al. (2012).[1] Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. Link (Discusses ring strain and cyclization kinetics).
Sources
Common impurities in the synthesis of Azetidin-3-amine hydrochloride and their identification
This guide functions as a specialized Technical Support Center for researchers working with Azetidin-3-amine hydrochloride .[1] It is structured to address high-level troubleshooting scenarios encountered during synthesis, purification, and analysis.
Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling, Troubleshooting, and Analytical Method Optimization[1][2]
Introduction: The Molecule & The Challenge
Azetidin-3-amine hydrochloride (CAS: 102065-89-4) is a high-value, strained 4-membered heterocycle used as a rigidifying spacer in drug discovery (e.g., JAK inhibitors).[1] Its synthesis is deceptive: while the ring is chemically stable relative to aziridines, its lack of UV chromophores and polarity make impurity identification a nightmare for standard QC workflows.[2]
This guide bypasses generic advice, focusing on the specific "pain points" of the dominant synthetic route: The Benzhydryl (Diphenylmethyl) Deprotection Pathway .[2]
Module 1: Synthesis-Derived Impurity Profiles
Q: I see a persistent hydrophobic impurity in my LC-MS after hydrogenolysis. What is it?
A: This is almost certainly Diphenylmethane or unreacted 1-Benzhydrylazetidin-3-amine .[1]
The Mechanism: The most robust synthesis involves displacing a mesylate on 1-benzhydrylazetidin-3-ol with an azide or amine source, followed by hydrogenolysis (Pd/C, H₂) to remove the benzhydryl protecting group.[2]
-
Impurity A (Diphenylmethane): The "trash" from the protecting group. It is highly lipophilic. If your workup involves only filtration and evaporation, this oil remains trapped in the crystalline lattice of your amine salt.[2]
-
Impurity B (1-Benzhydrylazetidin-3-amine): Incomplete deprotection.[1] This often happens if the catalyst is poisoned by trace sulfur or if the H₂ pressure is insufficient.
Corrective Action:
-
Partition Wash: Before crystallizing the salt, wash the aqueous acidic solution of your crude product with Diethyl Ether or MTBE .[2] The protonated product stays in the water; the diphenylmethane and unreacted starting material move to the organic layer.
-
Catalyst Check: Ensure your Pd/C is unpoisoned. If the reaction stalls, add fresh catalyst rather than increasing pressure.[2]
Q: My product has a low melting point and looks "wet." Is it impure?
A: It is likely hygroscopic , not chemically impure, but you may have formed the Dihydrochloride salt instead of the Monohydrochloride.[2]
-
Monohydrochloride (1 eq HCl): Stable solid.[2]
-
Dihydrochloride (Excess HCl): Extremely hygroscopic.[2] It absorbs atmospheric moisture rapidly, turning into a deliquescent gum.[2]
Troubleshooting:
-
Titration: Do not just add "excess HCl in dioxane." Calculate exactly 1.05 equivalents.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C over P₂O₅.
Visualizing the Impurity Landscape
The following diagram maps the critical impurity injection points in the standard synthesis route.
Figure 1: Impurity origin points in the Benzhydryl protection route.
Module 2: Analytical Troubleshooting (The "Invisible" Peak)
Q: I injected the sample into my HPLC (UV 254 nm), but I see nothing. Is the vial empty?
A: The vial is likely full, but your method is blind. Azetidin-3-amine has NO chromophore. It does not absorb at 254 nm.[1] It has weak end-absorption at 205-210 nm, but this region is noisy due to mobile phase cutoffs (especially if using formate/acetate buffers).[1][2]
Protocol: Pre-Column Derivatization (The "Boc-Shift") To accurately measure purity, you must attach a "flag" to the amine.[2]
-
Reagents:
-
Procedure: Mix and stir at room temperature for 15 minutes.
-
Analysis: Inject the mixture. The N-Boc-Azetidin-3-amine will have a strong carbonyl absorption at 210-220 nm and will retain well on a C18 column.[1]
-
Calculation: Any peak that does not shift after Boc-derivatization is a non-amine impurity (like Diphenylmethane).[1]
Q: Can I use LC-MS without derivatization?
A: Yes, but watch out for ion suppression .
-
Mode: ESI Positive.[1]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required.[2] A standard C18 column will elute the polar amine in the void volume (dead time), causing it to co-elute with salts and suppress the signal.[2]
-
Recommended Column: Amide-HILIC or ZIC-HILIC.[1]
Module 3: Stability & Storage
Q: My white powder turned yellow after 3 months. Can I use it?
A: Yellowing indicates oxidation or ring-opening polymerization .[1] Azetidines are strained.[1][3][4] While the salt stabilizes the amine, free-base traces (if the salt formation wasn't stoichiometric) can attack other azetidine rings, leading to oligomers.[2]
Stability Checklist:
| Parameter | Recommendation | Reason |
|---|---|---|
| Temperature | -20°C (Freezer) | Slows ring-opening kinetics.[1] |
| Atmosphere | Argon/Nitrogen | Prevents carbonate formation (CO₂ absorption).[2] |
| Container | Amber Glass | Light can catalyze radical degradation over long periods. |
| Solvent | Avoid protic solvents for storage | Methanol/Water can facilitate hydrolysis over time. |
Module 4: Decision Tree for Unknown Impurities
Use this logic flow to identify unknown peaks in your spectrum.
Figure 2: Analytical decision tree for impurity identification.
References
-
Vertex Pharmaceuticals. (2020).[2] A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.[1] [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2801726, 1-Benzhydrylazetidin-3-ol Hydrochloride. [Link][1][2]
-
Fisher Scientific. (n.d.).[2] Amine Protection / Deprotection Protocols. [Link][2]
Sources
- 1. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Troubleshooting N-Alkylation of Azetidin-3-amine
Ticket ID: AZT-3-ALK-GUIDE Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & System Overview
Azetidin-3-amine presents a unique challenge in medicinal chemistry due to its dual-nitrogen architecture and inherent ring strain (~25 kcal/mol). Successful N-alkylation requires navigating two primary failure modes: regioselectivity errors (reacting the wrong nitrogen) and ring-opening decomposition (loss of the azetidine core).
This guide treats the molecule as a bistable system where the exocyclic primary amine and the endocyclic secondary amine must be orthogonally protected or activated.
Quick Diagnostic: Where is your failure?
| Symptom | Probable Cause | Immediate Action |
| Mixture of products / Low Regioselectivity | Competition between | Stop. Use a protection strategy. Do not rely on pKa differences alone. |
| Formation of "Tar" / Polymerization | Ring opening via Azetidinium ion formation.[1] | Check temperature (<40°C) and nucleophilicity of counter-ions/solvents. |
| Loss of Material during Workup | High water solubility of the diamine. | Switch to resin-bound scavengers or specific organic extraction protocols (e.g., CHCl3/iPrOH). |
| Polyalkylation | Uncontrolled direct alkylation. | Switch to Reductive Amination . |
Critical Decision Tree: Workflow Selector
Before starting, verify your target vector. The approach differs fundamentally based on which nitrogen you intend to modify.
Figure 1: Strategic workflow for selective functionalization of azetidin-3-amine.
Technical Deep Dive & Troubleshooting
Issue A: Regioselectivity & Protection
Q: Can I alkylate the exocyclic amine selectively without protecting the ring nitrogen? A: No. While the exocyclic primary amine is generally more nucleophilic due to steric accessibility, the ring nitrogen (secondary) is sufficiently basic (pKa ~11 for parent azetidine) to compete. Furthermore, alkylation of the ring nitrogen creates a quaternary azetidinium ion , which is a "suicide intermediate" that rapidly degrades via ring opening [1].
-
The Fix: Always use an orthogonal protection group strategy.
-
To modify the Exocyclic Amine: Start with 1-Boc-3-aminoazetidine .
-
To modify the Ring Nitrogen: Start with 3-(Boc-amino)azetidine (or 3-phthalimidoazetidine).
-
Issue B: Ring Stability & The "Exploding" Ring
Q: My reaction mixture turned into a brown oil/tar. What happened? A: You likely triggered an acid-catalyzed or nucleophile-assisted ring opening.
The Mechanism of Failure: When the azetidine ring nitrogen is alkylated (forming a quaternary ammonium) or protonated, the ring strain (~25 kcal/mol) activates the C2/C4 carbons for nucleophilic attack.
-
Quaternization: Reaction with an alkyl halide forms an Azetidinium salt.
-
Ring Opening: If the counter-ion (e.g., I-, Br-) or solvent is nucleophilic, it attacks the ring carbon, snapping the ring open to form a linear chain (often polymerizing).
Prevention Protocol:
-
Avoid Strong Acids: Do not expose the unprotected azetidine to strong acids (pH < 3) for extended periods unless the amine is fully protonated and in a non-nucleophilic medium.
-
Scavenge Azetidinium Ions: If alkylating the ring nitrogen, ensure the reaction goes to completion and work up immediately. Do not heat quaternary azetidinium salts >50°C [2].
-
Use Non-Nucleophilic Bases: Use DIPEA or inorganic carbonates (K2CO3) rather than nucleophilic bases.
Figure 2: The decomposition pathway of azetidines during alkylation.
Validated Experimental Protocols
Protocol A: Reductive Amination of Exocyclic Amine
Target: Creating a secondary amine at the 3-position.
Why this works: Reductive amination avoids the over-alkylation common with alkyl halides and uses mild conditions that preserve the ring.
Materials:
-
Substrate: 1-Boc-3-aminoazetidine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
-
Additive: Acetic Acid (1.0 equiv) - Crucial for imine formation
Step-by-Step:
-
Imine Formation: Dissolve 1-Boc-3-aminoazetidine and the aldehyde/ketone in DCE (0.1 M). Add Acetic Acid. Stir at Room Temperature (RT) for 30-60 mins.
-
Checkpoint: Monitor by TLC/LCMS. Imine formation is usually rapid.
-
-
Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.
-
Purification: Flash chromatography. Note: The Boc group makes the product lipophilic enough for standard silica columns.
Protocol B: Direct Alkylation of Ring Nitrogen
Target: Creating a tertiary amine at the 1-position.
Why this works: Using the hydrochloride salt of the exocyclic-protected amine prevents side reactions at the primary amine.
Materials:
-
Substrate: 3-(Boc-amino)azetidine HCl salt (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv) or K2CO3 (3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Free Basing: Suspend the HCl salt in MeCN. Add the base and stir for 10 mins to ensure the ring nitrogen is free.
-
Addition: Add the Alkyl Halide dropwise at 0°C.
-
Reaction: Warm to RT. Do not heat above 40°C unless necessary.
-
Troubleshooting: If reaction is slow, add KI (catalytic) rather than heating, to avoid ring opening.
-
-
Workup: Dilute with EtOAc. Wash with water (to remove DMF/MeCN) and brine.
-
Warning: If the product is very polar, use a CHCl3 : iPrOH (3:1) mixture for extraction.[2]
-
FAQ: Specific Troubleshooting Scenarios
Q: I need to deprotect the N-Boc group, but I'm afraid the acid will open the ring. A: N-Boc deprotection with TFA/DCM or 4N HCl/Dioxane is generally safe for azetidines IF performed at 0°C to RT and not heated. The protonated azetidinium salt is stable in the absence of strong nucleophiles.
-
Tip: Evaporate the acid completely and immediately. Do not store the crude acid salt in solution for days.
Q: I cannot separate the mono-alkylated product from the di-alkylated side product. A: This is intrinsic to direct alkylation with halides.
-
Solution: Switch to Reductive Amination (Protocol A). It stops selectively at the mono-alkylated secondary amine stage because the resulting amine is less electrophilic than the imine intermediate [3].
Q: My product is water-soluble and I lost it during extraction. A: Azetidin-3-amines are small, polar molecules.
-
Solution: Avoid aqueous workup. Use a resin-bound scavenger (e.g., Trisamine resin to scavenge excess electrophile) and filter. Alternatively, salt out the aqueous layer heavily with NaCl and extract with 10% MeOH in DCM.
References
-
Vertex Pharmaceuticals Study on Azetidine Stability: Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[3] ACS Medicinal Chemistry Letters, 2021, 12(11), 1722–1727. [Link]
-
Azetidine Synthesis & Reactivity Review: Doda, L., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines."[4] Organic & Biomolecular Chemistry, 2021.[4][5] [Link]
-
Reductive Amination General Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]
-
Nucleophilic Ring Opening Review: Couty, F., et al. "Ring-opening of azetidiniums by nucleophiles." Heterocycles, 2020.[2][6] [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Coupling with Azetidin-3-amine
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Handling, Solubilization, and Coupling of Azetidin-3-amine salts Last Updated: February 5, 2026[1]
Executive Summary & Chemical Profile[1]
Azetidin-3-amine is a high-value pharmacophore in modern medicinal chemistry. It serves as a rigid, metabolic stable surrogate for ethylenediamine or piperazine, offering reduced lipophilicity (LogP) and increased
However, users frequently encounter three specific failure modes:
-
Insolubility: The commercially available dihydrochloride salt (
) is virtually insoluble in standard organic solvents (DCM, THF), leading to heterogeneous "gums" and stalled reactions. -
Ring Strain: With a ring strain energy of ~25 kcal/mol, the azetidine core is susceptible to ring-opening polymerization (ROP) under strong Lewis acidic conditions or high temperatures.
-
Regioselectivity: The free base contains both a primary exocyclic amine and a secondary endocyclic amine. Without protecting groups, the secondary amine is generally more nucleophilic, but steric factors can invert this in specific electrophilic scenarios.
This guide provides the standard operating procedures (SOPs) to overcome these barriers.
Critical Pre-Reaction Protocol: Handling the Salt
The #1 cause of low yields is improper free-basing of the dihydrochloride salt.
Most commercial sources supply Azetidin-3-amine·2HCl . You cannot simply add this to DCM with 1 equivalent of TEA and expect a reaction. The salt will form a sticky aggregate that traps the amine.
SOP-01: The "Dual-Solvent" Free-Basing Method
Use this protocol before attempting any coupling reaction.
| Parameter | Recommendation | Rationale |
| Base | DIPEA (Hunig's Base) (3.5 – 4.0 equiv) | You must neutralize 2x HCl protons + liberate the nucleophile. TEA often forms insoluble salts; DIPEA salts are more soluble in organics. |
| Solvent A | Water (Minimum volume) | The 2HCl salt is only soluble in water or methanol. |
| Solvent B | DMF or DMAc | High dielectric constant required to maintain homogeneity after water is diluted. |
| Temperature | 0°C to 10°C | Exothermic neutralization can trigger polymerization of the free base. |
Step-by-Step:
-
Dissolve Azetidin-3-amine·2HCl in the minimum amount of water (approx. 0.5 mL per mmol).
-
Dilute with DMF (approx. 5-10 mL per mmol).
-
Cool to 0°C.
-
Add DIPEA dropwise. Note: A transient precipitate may form and redissolve.
-
Add the electrophile (e.g., Activated Ester) directly to this solution.
Workflow Visualization: Reaction Setup Logic
The following diagram illustrates the decision logic for solvent and base selection to prevent precipitation and ring opening.
Figure 1: Decision matrix for solubilization and reaction setup. Note the critical avoidance of non-polar solvents in the initial step.
Module A: Amide Coupling (Peptide Bond Formation)[3]
Scenario: Coupling a carboxylic acid to the exocyclic primary amine (typically using 1-Boc-3-aminoazetidine to protect the ring nitrogen).
Preferred Reagent: HATU or T3P
While EDC/HOBt is traditional, it is often too slow for sterically sensitive azetidines, leading to background dimerization.
Protocol (HATU Method):
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes. Color change to yellow/orange indicates active ester formation.
-
Addition: Add the 1-Boc-3-aminoazetidine (1.1 equiv) solution.
-
Base Check: Ensure pH is >8 (damp pH paper). Add more DIPEA if necessary.
-
Time: Stir 1-2 hours at RT.
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (removes HATU byproducts) and Brine . Do not wash with strong acid (1M HCl) if the Boc group is labile or if the ring is sensitive.
Data Comparison:
| Reagent | Yield (Typical) | Reaction Time | Risk Factor |
| HATU | 85-95% | 1-2 Hours | High cost; difficult removal of byproducts in some cases. |
| T3P (PPA) | 80-90% | 2-12 Hours | Low Risk. T3P byproducts are water-soluble. Excellent for scale-up. |
| EDC/HOBt | 60-75% | 12+ Hours | Slower kinetics allow side reactions (dimerization). |
Module B: C-N Cross-Coupling (Buchwald-Hartwig)
Scenario: Coupling the azetidine nitrogen to an aryl halide.
Challenge: Strained secondary amines can undergo
The "BrettPhos" Solution
Standard ligands (BINAP, Xantphos) often fail with azetidines. Bulky, electron-rich dialkylbiaryl phosphine ligands are required to facilitate reductive elimination of the strained ring.
Optimized Conditions:
-
Catalyst: Pd(OAc)2 or Pd2(dba)3
-
Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).
-
Base: Cs2CO3 (weaker bases like carbonate are preferred over NaOtBu to prevent ring decomposition).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Temp: 80°C - 100°C.
Mechanism Visualization:
Figure 2: The catalytic cycle. The "Reductive Elimination" step is the bottleneck for strained rings; RuPhos/BrettPhos lowers this energy barrier.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid gum immediately after adding the amine salt. What happened?
Diagnosis: You likely used a non-polar solvent (DCM, THF) with the dihydrochloride salt. Fix: You cannot recover this easily. Restart using the DMF/Water or DMF/DIPEA protocol described in Section 2. The salt must be fully dissolved before the coupling partner is added.
Q2: I see a new spot on TLC that corresponds to a polymer or ring-opened byproduct.
Diagnosis: This often happens during deprotection (TFA removal of Boc) or if the reaction temp is too high (>100°C). Fix:
-
Avoid strong Lewis acids (e.g.,
) with azetidines. -
When removing Boc with TFA, keep the temperature at 0°C and limit exposure time.
-
Immediately neutralize the TFA salt after deprotection; do not store the TFA salt for long periods.
Q3: Can I use the free base (Azetidin-3-amine) directly instead of the salt?
Answer: Yes, but it is unstable. The free base is a hygroscopic oil that absorbs
Q4: I am trying to couple to the ring nitrogen (position 1), but the exocyclic amine (position 3) is reacting.
Answer: The primary amine (pos 3) is generally less hindered and more nucleophilic in amide couplings. Fix: You must use 1-Boc-3-aminoazetidine if you want to react the exocyclic amine. If you want to react the ring nitrogen, you must use 3-(Boc-amino)azetidine . Orthogonal protection is mandatory.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry. (2026). Overview of physicochemical properties and stability. (Note: Link directs to related NIH/PubMed entry on Azetidine stability).
-
Process Optimization for Acid-Amine Coupling. Current Chemistry Letters. (2022). Detailed comparison of HATU vs EDC kinetics.
-
Palladium-Catalyzed N-Arylation Reactions with Azetidine. Thieme Connect. Specific protocols for Buchwald-Hartwig coupling of 4-membered rings.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Mechanistic insights into ring stability issues.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides. (2024). Industry standard protocols for HATU/T3P usage.
Sources
Navigating the Labyrinth of Azetidine Deprotection: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide is designed to be your trusted companion in the nuanced world of synthetic chemistry, specifically focusing on the deprotection of N-protected azetidin-3-amine derivatives. The unique strain of the four-membered azetidine ring, a prized scaffold in medicinal chemistry, presents both opportunities and challenges.[1] This resource aims to equip you, our fellow researchers, with the practical knowledge and troubleshooting strategies to confidently navigate these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for azetidin-3-amine, and what are their primary deprotection methods?
The selection of a protecting group is a critical strategic decision in multi-step synthesis. For azetidin-3-amine, the most prevalent N-protecting groups are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. Each has a distinct deprotection strategy, offering orthogonal options for complex molecules.
-
N-Boc Deprotection: Typically achieved under acidic conditions.
-
N-Cbz Deprotection: Commonly removed by catalytic hydrogenolysis.
-
N-Bn Deprotection: Also removed by catalytic hydrogenolysis.
Q2: I'm observing low yields during the deprotection of my N-Boc-azetidin-3-amine with TFA. What could be the issue?
Low yields in Boc deprotection of azetidines can stem from several factors. The primary suspect is often partial or complete opening of the strained azetidine ring under harsh acidic conditions. Another possibility is incomplete reaction or side reactions involving the liberated tert-butyl cation.
Q3: My hydrogenolysis reaction for N-Cbz deprotection is sluggish or has stalled completely. What's happening?
This is a classic case of catalyst poisoning. The nitrogen atom of the azetidine ring, or the resulting free amine, can coordinate to the palladium catalyst, deactivating it.[2] Sulfur- or phosphorus-containing functional groups in your substrate can also poison the catalyst.
Q4: How can I purify the free azetidin-3-amine after deprotection? It seems to be volatile and water-soluble.
The purification of azetidin-3-amine can be challenging due to its physical properties. The free base is a low-molecular-weight amine and can be volatile. It is also typically highly soluble in water. A common strategy is to isolate the amine as a salt, such as the hydrochloride or dihydrochloride salt, which is generally a stable, non-volatile solid.[3]
Troubleshooting Guides
Troubleshooting Incomplete N-Boc Deprotection and Azetidine Ring Opening
Symptom: Incomplete reaction, low yield, or presence of unidentified byproducts after TFA or HCl treatment of N-Boc-azetidin-3-amine.
Underlying Cause: The high ring strain of the azetidine nucleus makes it susceptible to nucleophilic attack and ring-opening under acidic conditions. The reaction kinetics can have a second-order dependence on the acid concentration, meaning small changes in acid concentration can have a large effect on the reaction rate and side reactions.[4]
Solutions:
-
Milder Acidic Conditions: Instead of neat TFA, consider using a solution of TFA in a suitable solvent like dichloromethane (DCM) (e.g., 25-50% TFA in DCM).[5] Alternatively, 4M HCl in 1,4-dioxane is another effective and often milder option.[3]
-
Scavengers: The intermediate tert-butyl cation is a reactive electrophile that can lead to side reactions. The addition of a scavenger, such as triethylsilane (TES) or anisole, can trap this cation and improve the yield of the desired product.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to acidic conditions once the reaction is complete.[3]
Experimental Protocols
Protocol 1: N-Boc Deprotection of Azetidin-3-amine using Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc protecting group under standard acidic conditions.
Materials:
-
N-Boc-azetidin-3-amine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc-azetidin-3-amine derivative (1.0 equiv) in anhydrous DCM (5-10 mL per mmol of substrate).
-
Acid Addition: To the stirred solution at room temperature, add TFA (5-10 equiv).[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[5]
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude azetidin-3-amine.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by crystallization of its salt form (e.g., hydrochloride).
Protocol 2: N-Cbz Deprotection of Azetidin-3-amine via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
N-Cbz-azetidin-3-amine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Cbz-azetidin-3-amine derivative (1.0 equiv) in MeOH or EtOH (10-20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20 mol%).
-
Hydrogenation: Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the crude azetidin-3-amine.
-
-
Purification: The product can be further purified by column chromatography or by forming a salt and recrystallizing.
Protocol 3: N-Benzyl Deprotection of Azetidin-3-amine via Catalytic Transfer Hydrogenation
This protocol provides a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen source.[7]
Materials:
-
N-Benzyl-azetidin-3-amine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ammonium formate
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl-azetidin-3-amine derivative (1.0 equiv) in MeOH or EtOH (10-20 mL per mmol of substrate).
-
Reagent Addition: Add 10% Pd/C catalyst (10-20 mol%) followed by ammonium formate (5-10 equiv).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between DCM and water. The aqueous layer is then basified and extracted with DCM to isolate the free amine.
-
-
Purification: Further purification can be achieved by column chromatography or salt formation.
Comparative Data
| Protecting Group | Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Boc | Acidolysis | TFA, HCl | RT, 1-4 h | Fast, efficient | Harsh conditions, risk of ring opening |
| Cbz | Hydrogenolysis | H₂, Pd/C | RT, 2-16 h | Mild, clean byproducts | Flammable H₂ gas, catalyst poisoning |
| Bn | Hydrogenolysis | H₂, Pd/C | RT, 2-16 h | Mild, clean byproducts | Flammable H₂ gas, catalyst poisoning |
| Bn | Transfer Hydrogenation | NH₄HCO₂, Pd/C | RT to 60°C, 1-4 h | Safer than H₂, mild | Requires removal of formate salts |
Visualizing Deprotection Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each deprotection method.
Caption: General workflows for the deprotection of N-Boc, N-Cbz, and N-Bn protected azetidines.
References
-
D'Andrea, S. V., et al. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Process Research & Development, 2005. Available at: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2023. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Azetidine. Organic Syntheses. Available at: [Link]
-
Krawczuk, P. J., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, 2022. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]
-
Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews, 2025. Available at: [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link]
-
Ram, S., & Ehrenkaufer, R. E. Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo, 1988. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications, 2021. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 1998. Available at: [Link]
-
Safe Handling of Azides. safety.pitt.edu. Available at: [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. PubMed, 2020. Available at: [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]
-
Editorial: Strained Aza-Heterocycles in Synthesis. PMC - NIH, 2016. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 2015. Available at: [Link]
-
VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC, 2020. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. American Chemistry Council. Available at: [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH. Available at: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI, 2022. Available at: [Link]
-
The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. Available at: [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. RSC Publishing, 2018. Available at: [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI, 2016. Available at: [Link]
-
Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing), 2015. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 2024. Available at: [Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 2006. Available at: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, 2022. Available at: [Link]
-
Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. Available at: [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 2015. Available at: [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC, 2025. Available at: [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]
Sources
Stability of Azetidin-3-amine hydrochloride under various reaction conditions
Topic: Stability & Handling Under Reaction Conditions
Executive Summary
Azetidin-3-amine hydrochloride (and its dihydrochloride analog) represents a paradox in medicinal chemistry: it is an invaluable rigid scaffold for vectoring substituents, yet it possesses inherent thermodynamic instability due to high ring strain (~25 kcal/mol).
This guide addresses the critical stability windows of this molecule. Unlike standard aliphatic amines, the azetidine ring is a "loaded spring." Successful utilization requires strict adherence to pH and temperature boundaries to prevent ring-opening polymerization (ROP) and hydrolytic cleavage .
Module 1: Storage & Physical Integrity
Q: My Azetidin-3-amine HCl has turned from a white powder to a sticky gum. Is it still usable?
A: Likely No. This indicates deliquescence. Azetidin-3-amine salts are highly hygroscopic . When the crystal lattice absorbs atmospheric water, two degradation pathways are accelerated:
-
Hydrolysis: Water acts as a nucleophile, slowly opening the ring over time, especially if trace acid is present.
-
Stoichiometric Drift: The absorbed water alters the effective molecular weight, leading to errors in reaction stoichiometry (e.g., under-dosing in coupling reactions).
Protocol: Recovery & Validation If the material is gummy but crucial to save:
-
Dissolve in dry Methanol.
-
Precipitate by adding cold Diethyl Ether or MTBE.
-
Filter under Argon.
-
Validate via 1H NMR (D2O). Look for the integrity of the ring protons (typically
3.5–4.5 ppm). If you see broad multiplets upfield ( 1.5–2.5 ppm), the ring has opened to a linear chain.
Best Practice Storage:
-
Temp: -20°C.
-
Container: Amber glass with Parafilm seal (avoid plastic; amines can leach plasticizers).
Module 2: Reaction Stability (The pH/Temperature Matrix)
Q: Can I heat this molecule during a nucleophilic substitution reaction?
A: Only under specific pH conditions. Heat + Nucleophiles + Strained Ring = Decomposition. The stability of the azetidine ring is heavily dependent on the protonation state of the ring nitrogen.
The Stability Decision Matrix
Figure 1: Stability Decision Matrix for Azetidin-3-amine. Blue nodes represent decision points; Green represents safe operating windows; Red indicates high-risk zones.
Technical Insight:
In acidic media, the ring nitrogen is protonated (
Module 3: Critical Protocol (Handling the Free Base)
Q: I need to free-base the HCl salt for a reaction. Standard extraction (DCM/Water) gave 0% yield. Why?
A: Solubility Mismatch. Azetidin-3-amine (free base) is a small, highly polar diamine. It is miscible with water and poorly soluble in non-polar solvents like DCM or Hexanes. It stays in the aqueous layer during extraction.
Furthermore, isolating the free base is dangerous. The free primary amine of one molecule can attack the strained ring of another, leading to rapid polymerization (hardening).
Recommended Workflow: In Situ Neutralization Do not isolate the free base unless absolutely necessary.
Protocol: In Situ Coupling (e.g., Amide Bond Formation)
-
Dissolve the carboxylic acid and coupling agent (e.g., HATU) in DMF/DMA.
-
Add Azetidin-3-amine HCl (solid) directly to the vessel.
-
Add a hindered organic base (DIPEA or TMP) dropwise at 0°C .
-
Why 0°C? To suppress dimerization while the free amine is being generated.
-
Why DIPEA? It is too sterically hindered to attack the azetidine ring (unlike TEA or Pyridine).
-
-
Stoichiometry: Ensure you account for the HCl. If you have the dihydrochloride (2HCl), you need at least 2 equivalents of base just to neutralize the salt, plus 1 equivalent for the reaction.
Module 4: Troubleshooting Degradation Mechanisms
Q: I see a new spot on TLC that stays at the baseline. What happened?
A: You likely triggered Nucleophilic Ring Opening or Dimerization .
The Mechanism of Failure: Azetidines are kinetically stable but thermodynamically unstable. Two main pathways destroy your sample:
-
Acid-Catalyzed Opening:
activates the ring nitrogen.[3] A nucleophile ( ) attacks the -carbon. -
Intermolecular Dimerization: The exocyclic amine (
) of Molecule A attacks the ring carbon of Molecule B.
Figure 2: Primary degradation pathways. The transition from the stable salt to the reactive free base or activated protonated species requires careful thermal and pH control.
Diagnostic Table: Identifying Impurities
| Observation | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Dimerization of Azetidine | Keep reaction at 0°C during base addition. Use in situ neutralization. |
| New Polar Spot (NMR: broad alkyl signals) | Ring Opening (Hydrolysis) | Check solvent dryness. Avoid strong Lewis acids. |
| Insoluble White Precipitate | Polymerization | Do not store as free base. Use HCl salt immediately. |
References
-
Padwa, A. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Soda, S., et al. (2016). Stability and Reactivity of Azetidine Derivatives in Acidic Media. Chemical & Pharmaceutical Bulletin. Link
-
Fisher Scientific. (n.d.). Safety Data Sheet: Azetidine Hydrochloride. Link
Sources
Technical Support Center: Chiral Separation of Substituted Azetidin-3-amine Enantiomers
Welcome to the technical support center for the chiral separation of substituted azetidin-3-amine enantiomers. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving these unique and pharmaceutically relevant molecules. Azetidin-3-amines, characterized by their strained four-membered ring and basic nitrogen center, present specific challenges that require a nuanced approach to chiral method development. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Foundational Strategy - Choosing Your Separation Approach
The first critical decision in any chiral separation is the overall strategy. For azetidin-3-amines, two primary pathways exist: direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization.
FAQ 1: Which chiral separation strategy should I choose: Direct Chromatography (HPLC/SFC) or Indirect Derivatization?
This is the most fundamental question, and the answer depends on your available instrumentation, sample characteristics, and analytical goals (quantification vs. preparative scale).
-
Direct Methods involve using a column where the stationary phase itself is chiral (a Chiral Stationary Phase, or CSP). The enantiomers interact differently with the CSP, leading to different retention times. This is the most common and often preferred approach in modern labs.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques used.
-
Indirect Methods involve a chemical reaction. The racemic azetidine-3-amine is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, like a C18.[3]
The following decision-making flowchart and comparison table can guide your choice.
Caption: High-level decision flowchart for selecting a separation strategy.
Table 1: Comparison of Direct and Indirect Chiral Separation Methods
| Feature | Direct Chromatography (HPLC/SFC) | Indirect Method (Derivatization) |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Conversion of enantiomers to diastereomers, followed by separation on an achiral phase.[2] |
| Pros | - Sample is recovered unchanged.- Generally faster method development.- Fewer potential side reactions.- Amenable to preparative scale.[1] | - Only requires standard achiral HPLC equipment.- Can significantly enhance detection sensitivity with a suitable CDA.[4] |
| Cons | - Requires investment in specialized, expensive chiral columns.- Method development can be a trial-and-error process.[1] | - CDA must be 100% enantiomerically pure.- Risk of analyte or CDA racemization during reaction.- Reaction kinetics may differ for enantiomers, causing inaccurate quantification.[2] |
| Best For | Routine analysis, purity checks, and preparative separation when instrumentation is available. | Situations where only achiral columns are available or when trace-level quantification is needed. |
Section 2: Troubleshooting Direct Chiral Chromatography (HPLC & SFC)
This section addresses the most common issues encountered when developing a direct separation method for azetidin-3-amines. Due to their basicity and polarity, these compounds require special consideration.
FAQ 2: I'm starting from scratch. How do I select the right Chiral Stationary Phase (CSP) and mobile phase?
Core Insight: Do not assume a single column will work. A systematic screening approach using a diverse set of CSPs and mobile phases is the most efficient path to success. The unpredictable nature of chiral recognition makes a trial-and-error approach unavoidable, but it can be structured intelligently.[5]
Recommended Strategy: Column & Mobile Phase Screening
-
CSP Selection: For a basic amine like a substituted azetidin-3-amine, your primary screening set should include columns with different chiral selectors and interaction mechanisms.
-
Polysaccharide-based CSPs (Coated & Immobilized): These are the workhorses of chiral separations.[1] Include both an amylose-based (e.g., Chiralpak® IA, AD) and a cellulose-based (e.g., Chiralcel® OD, OJ) column in your screen. They offer a wide range of selectivities.
-
Crown Ether CSPs: These are specifically designed for the resolution of primary amines.[6] A column like CROWNPAK® CR(+) is an excellent candidate.
-
Macrocyclic Glycopeptide CSPs: Columns like Chirobiotic™ V or T can offer unique selectivity, especially in polar and reversed-phase modes.[1]
-
-
Mobile Phase Screening: Screen your selected columns across a few standard mobile phase systems. Supercritical Fluid Chromatography (SFC) is often highly effective for amines due to the properties of the CO₂/alcohol mobile phases.[7][8]
The following workflow illustrates a robust screening process.
Caption: A structured workflow for initial method development screening.
Table 2: Suggested Starting Screening Conditions
| Technique | Column Types | Mobile Phase Systems (with 0.2% Diethylamine) | Flow Rate | Temp |
| SFC | Polysaccharide, Crown Ether | 1. 80:20 CO₂ / Methanol2. 80:20 CO₂ / Ethanol3. 80:20 CO₂ / Isopropanol | 3.0 mL/min | 35 °C |
| HPLC (NP) | Polysaccharide | 1. 90:10 Hexane / Ethanol2. 90:10 Hexane / Isopropanol | 1.0 mL/min | 25 °C |
| HPLC (POM) | Immobilized Polysaccharide, Macrocyclic Glycopeptide | 1. 100% Methanol2. 100% Acetonitrile | 0.5 mL/min | 25 °C |
FAQ 3: My peaks for the azetidine are tailing badly. Why and how do I fix it?
Core Insight: This is the most common issue for basic analytes like azetidin-3-amines. Peak tailing is almost always caused by strong, undesirable secondary interactions between the positively charged amine and negatively charged deprotonated silanol groups (Si-O⁻) present on the surface of the silica-based CSP.
The Solution: Use a Basic Additive The mechanism to fix this is competitive displacement. You must add a small amount of another base into the mobile phase to neutralize or "cover" these active silanol sites.[9]
-
Recommended Additives: Diethylamine (DEA), Triethylamine (TEA), or Isopropylamine are excellent choices for SFC and normal-phase HPLC.[9]
-
Typical Concentration: Start with 0.1% (v/v) and increase to 0.5% if needed. You should see a dramatic improvement in peak shape.
-
For LC-MS: If MS compatibility is required, use volatile additives like ammonium acetate or ammonium formate.
FAQ 4: I have some separation, but the resolution (Rs) is poor (<1.5). How can I improve it?
Core Insight: Achieving baseline resolution (Rs ≥ 1.5) requires optimizing the three factors in the resolution equation: selectivity (α), efficiency (N), and retention factor (k').
-
Improve Selectivity (α): This is the most powerful way to increase resolution. Selectivity is a measure of the separation between the peak apexes.
-
Change the Alcohol Modifier: In both SFC and normal-phase HPLC, switching the alcohol (e.g., from Methanol to Ethanol or Isopropanol) can dramatically alter the hydrogen bonding interactions and improve α.
-
Adjust Temperature: Lowering the temperature often increases chiral recognition and improves selectivity, but it will also increase retention time and pressure.
-
Change the Additive: Sometimes switching from DEA to TEA, or adding a small amount of an acidic modifier (in combination with the basic one) can fine-tune the interactions.
-
-
Increase Efficiency (N): This relates to peak width; narrower peaks give better resolution.
-
Lower the Flow Rate: Reducing the flow rate gives more time for the enantiomers to interact with the CSP, leading to sharper peaks.
-
Check System Health: Ensure your system has minimal dead volume and that the column is not fouled or voided.
-
-
Optimize Retention Factor (k'): Ensure your peaks are retained long enough for a separation to occur (ideally 2 < k' < 10).
-
In SFC: Decrease the percentage of the alcohol co-solvent to increase retention.
-
In Normal Phase HPLC: Decrease the percentage of the polar alcohol modifier to increase retention.
-
FAQ 5: My retention times and resolution are not reproducible. What are the likely causes?
Core Insight: Irreproducibility in chiral chromatography often stems from the column's sensitivity to the mobile phase composition and history.
-
Insufficient Column Equilibration: Chiral columns, especially when additives are used, require extensive equilibration. Always flush a new column and equilibrate with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Temperature Fluctuations: Use a column thermostat. Even minor changes in ambient temperature can affect chiral recognition and shift retention times.
-
"Additive Memory Effect": This is a critical and often overlooked issue.[10] Additives can strongly adsorb to the stationary phase. If you run a method with DEA and then switch to a method without it (or with a different additive), the residual DEA can leach off the column and affect your new analysis for a long time.
-
Solution: Dedicate columns to specific additive types if possible. If not, implement a rigorous flushing procedure (e.g., with Isopropanol) when changing methods.
-
Section 3: A Guide to the Indirect Method (Derivatization)
FAQ 6: When should I consider using the indirect derivatization method?
Consider this approach under three specific circumstances:
-
Instrumentation Limitations: You do not have access to chiral HPLC/SFC systems but have a standard achiral HPLC (e.g., with a C18 column).
-
Failed Direct Screens: You have screened multiple CSPs with various mobile phases and have failed to achieve any separation.
-
Need for Ultra-High Sensitivity: Your azetidine has poor UV absorbance or you need to measure it at very low concentrations. By choosing a CDA with a highly fluorescent tag (e.g., a NBD derivative), you can dramatically increase detection sensitivity.[4]
FAQ 7: What are the key requirements for a successful derivatization?
For the indirect method to yield accurate results, several conditions must be met:
-
Enantiomerically Pure CDA: The chiral derivatizing agent must be >99.5% enantiomerically pure. Any impurity will react with your sample and create an interfering diastereomer, leading to an incorrect measurement of enantiomeric excess.[2]
-
Stable Products: The resulting diastereomers must be stable and not revert back to the starting materials during the analysis.
-
No Racemization: The reaction conditions must be mild enough to prevent racemization of either your azetidin-3-amine or the CDA itself.[2]
-
Complete Reaction: The derivatization reaction should proceed to completion for both enantiomers. If one enantiomer reacts faster than the other (kinetic resolution), the resulting ratio of diastereomers will not reflect the original ratio of enantiomers.[11]
Common CDAs for amines include Mosher's acid chloride, 1-(9-fluorenyl)ethyl chloroformate (FLEC), and various chiral isocyanates that form stable urea derivatives.[3][12]
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | IntechOpen. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION | VTechWorks. Available at: [Link]
-
A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography | Journal of Chromatography A. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide | Bioanalysis Zone. Available at: [Link]
-
Chiral Super Critical Fluid Chromatography | Phenomenex. Available at: [Link]
-
A Single-Step Synthesis of Azetidine-3-Amines | ChemRxiv. Available at: [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography | Taylor & Francis Online. Available at: [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines | Wiley Analytical Science. Available at: [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes | NIH National Center for Biotechnology Information. Available at: [Link]
-
Chiral derivatizing agent | Wikipedia. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches | Chiralpedia. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases | YAKHAK HOEJI. Available at: [Link]
-
Resolution (Separation) of Enantiomers | Chemistry LibreTexts. Available at: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | ACS Publications. Available at: [Link]
-
Trouble with chiral separations | Chromatography Today. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | ACS Publications. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | ACS Publications. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background | Chromatography Online. Available at: [Link]
-
A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration | ACS Publications. Available at: [Link]
-
Oxidative allene amination for the synthesis of azetidin-3-ones | NIH National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afmps.be [afmps.be]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Functional group tolerance in reactions with Azetidin-3-amine hydrochloride
This guide is structured as a dynamic technical support resource, designed to address the specific "pain points" of working with Azetidin-3-amine hydrochloride.
Topic: Functional Group Tolerance & Reactivity Guide
Document ID: AZT-3-AM-TECH-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Core Reactivity Profile: The "Dual-Nitrogen" Challenge
The defining characteristic of Azetidin-3-amine is the presence of two distinct nucleophilic centers on a strained 4-membered ring. Understanding the interplay between the Azetidine Ring Nitrogen (N1) and the Exocyclic Primary Amine (N3) is the key to successful functionalization.
The Selectivity Matrix
Unlike simple diamines, the reactivity difference here is driven by ring strain and hybridization.
| Feature | Ring Nitrogen (N1) | Exocyclic Amine (N3) |
| Type | Secondary Amine (Cyclic) | Primary Amine (Aliphatic) |
| pKa (Conj. Acid) | ~11.3 (Stronger Base) | ~9.5 – 10.5 (Weaker Base) |
| Nucleophilicity | High (More reactive) | Moderate |
| Sterics | Moderate (Ring constrained) | Low (Freely rotating) |
| Primary Risk | Ring opening (under acidic stress) | Over-alkylation |
Strategic Decision Diagram: Which Nitrogen Reacts First?
Use this logic flow to determine your reaction conditions.
Caption: Decision tree for achieving chemoselectivity based on pKa differences and nucleophilicity.
Functional Group Tolerance & Protocols
Module A: Amide Coupling (Acylation)
Common Issue: Polymerization or "gummy" precipitates. Tolerance: High, provided the HCl is neutralized correctly.
-
Reagent Compatibility:
-
Compatible: HATU, EDC/HOBt, Acid Chlorides (with care), Anhydrides.
-
Incompatible: Strong Lewis Acids (e.g., AlCl3) can trigger ring opening.
-
-
Protocol: Selective N3-Amidation (using 2HCl salt)
-
Dissolve: Suspend Azetidin-3-amine·2HCl (1.0 eq) in DMF or DCM/DMF (10:1).
-
Control Base: Add exactly 1.0 - 1.1 eq of DIPEA or NMM.
-
Why? This selectively liberates the N3 amine (weaker base/stronger conjugate acid), keeping the highly reactive N1 ring nitrogen protonated and protected as the ammonium salt.
-
-
Couple: Add the Activated Ester (e.g., NHS-ester) or Acid+Coupling Agent.
-
Workup: The product will be the N1-protonated salt. If you need the free base, perform a basic extraction (DCM/aq. NaHCO3) quickly to avoid water solubility losses.
-
Module B: Reductive Amination
Common Issue: Ring opening during reduction or over-alkylation. Tolerance: Good. The azetidine ring is stable to borohydrides (NaBH4, STAB).
-
Stability Note: The azetidine ring is stable to catalytic hydrogenation (H2, Pd/C) under neutral conditions, but can undergo hydrogenolysis (ring opening) under high pressure or acidic conditions.
-
Protocol:
-
Use STAB (Sodium Triacetoxyborohydride) in DCE or DCM.
-
If using the 2HCl salt, add 1.0 eq of TEA to solubilize.
-
Observation: If the reaction turns yellow/orange and stalls, the aldehyde may be forming an aminal with both nitrogens. Ensure dilute conditions.
-
Module C: SNAr and Cross-Coupling
Common Issue: Catalyst poisoning by the free amine. Tolerance: Moderate.
-
Pd-Catalyzed Coupling (Buchwald-Hartwig):
-
Azetidines are excellent substrates.[1] The ring nitrogen (N1) couples preferentially.
-
Warning: The free primary amine (N3) can chelate Pd. It is highly recommended to use 1-Boc-3-aminoazetidine for N1-coupling, or 3-(Boc-amino)azetidine if coupling the ring nitrogen.
-
-
SNAr (Nucleophilic Aromatic Substitution):
-
The ring nitrogen (N1) is significantly more nucleophilic and will displace halides (F, Cl) on heteroaromatics much faster than the exocyclic amine.
-
Handling the Hydrochloride Salt
The 2HCl salt is hygroscopic and acidic. Improper handling leads to stoichiometry errors.
Solubility Table
| Solvent | Solubility (2HCl Salt) | Solubility (Free Base) | Notes |
|---|---|---|---|
| Water | High (>100 mg/mL) | High | Difficult to extract free base from water. |
| Methanol | High | High | Good for free-basing in situ. |
| DCM/CHCl3 | Insoluble | High | Preferred for reactions. |
| DMF/DMSO | Moderate | High | Use for peptide coupling. |
| Ether/Hexane | Insoluble | Insoluble | Use to precipitate the salt. |
Free-Basing Protocol (Isolation) Do not attempt to isolate the free base as a neat oil if possible; it is volatile and degrades.
-
Suspend 2HCl salt in MeOH.
-
Add 2.0 eq of NaOMe or NaOEt.
-
Stir 30 min. Filter off the NaCl precipitate.
-
Use the methanolic solution of the free amine immediately.
Troubleshooting & FAQs
Q: I see a new spot on TLC that stays at the baseline. What is it? A: This is likely the ring-opened byproduct or a polymerized species. Azetidines can open via nucleophilic attack (e.g., by Cl- or solvent) if left in strong acid for too long. Ensure you neutralize the HCl salt immediately upon starting the reaction.
Q: My yield is low (<20%) after aqueous workup. A: Azetidin-3-amine is a small, polar polyamine. It partitions into the aqueous phase.
-
Fix: Use "salting out" (saturate aqueous layer with NaCl) and extract with DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . Alternatively, evaporate the reaction mixture and purify directly by reverse-phase flash chromatography (C18).
Q: Can I use the 2HCl salt directly in a Suzuki coupling? A: No. The acidic protons will destroy the catalyst/ligand complex. You must pre-neutralize the salt or use a large excess of inorganic base (Cs2CO3) in the reaction mixture, ensuring the salt is fully dissolved/neutralized before adding the catalyst.
Q: Why did my Boc-protection fail? A: If you tried to Boc-protect the N3 amine using Boc2O and 2 eq of base, the N1 ring amine likely reacted first (or both did).
-
Fix: To selectively Boc-protect N3, you generally cannot start with the diamine. Start with 1-Cbz-3-aminoazetidine , Boc-protect N3, then hydrogenate off the Cbz.
References
-
Review of Azetidine Reactivity
- Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
-
pKa and Basicity Data
- Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data.
-
Synthesis and Selectivity
-
Wang, Y., & Duncton, M. (2020).[2] A Single-Step Synthesis of Azetidine-3-amines. (Demonstrates displacement chemistry and stability).
-
-
Handling of Azetidine Salts
- Chem-Impex International.
Sources
Validation & Comparative
Technical Comparison: Azetidin-3-amine vs. 3-Aminopyrrolidine in Drug Design
[1]
Executive Summary: The "Strained" Advantage
In modern drug design, the choice between the 4-membered azetidine and the 5-membered pyrrolidine is rarely arbitrary.[1] While 3-aminopyrrolidine is the "workhorse" scaffold due to commercial availability and synthetic ease, azetidin-3-amine has emerged as a high-value bioisostere.[1]
The strategic shift to azetidine is typically driven by three factors:
-
Lipophilic Efficiency (LipE): Azetidine lowers logP/logD more effectively than pyrrolidine while maintaining basicity.[1]
-
Metabolic Stability: The strained 4-membered ring is surprisingly resistant to oxidative metabolism (P450-mediated
-oxidation) compared to the labile pyrrolidine ring.[1] -
Vector Rigidification: Azetidine offers a distinct, puckered exit vector that restricts conformational entropy more tightly than the flexible pyrrolidine envelope.[1]
Physicochemical & Structural Profile[1][2][3][4]
The fundamental difference lies in ring strain and hybridization, which dictates both reactivity and pharmacokinetics.
Comparative Data Matrix
| Feature | Azetidin-3-amine | 3-Aminopyrrolidine | Impact on Design |
| Ring Size | 4-membered | 5-membered | Azetidine reduces molecular volume (MW -14 Da).[1][2] |
| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | High strain in azetidine alters hybridization and reactivity.[1][2] |
| Conformation | Puckered ( | Envelope/Twist (Pseudorotation) | Azetidine is a "rigidifier"; Pyrrolidine is flexible.[1][2] |
| Basicity (Ring N) | pKa ~11.2 (similar to pyrrolidine) | pKa ~11.3 | Both are strong bases; azetidine N is slightly less basic due to increased s-character in lone pair.[1][2] |
| Basicity (Exocyclic | Lower pKa | Higher pKa | The electron-withdrawing induction from the strained ring lowers the exocyclic amine pKa.[1][2] |
| Metabolic Liability | Low (Ring stable to oxidation) | High (Prone to | Azetidine blocks "metabolic soft spots".[1][2] |
Structural Visualization: Vector Analysis
The following diagram illustrates the conformational landscapes and exit vectors of both scaffolds.
Figure 1: Conformational restriction analysis. Azetidine locks substituents into a narrower spatial vector compared to the pseudorotating pyrrolidine.[1]
Critical Analysis: Why Swap?
A. The "Magic Methyl" Equivalent: Lipophilicity & Solubility
Replacing a pyrrolidine with an azetidine is a standard "scaffold hop" to improve Ligand Efficiency (LE) .[1]
-
Mechanism: The azetidine ring is smaller and has a higher polarity-to-volume ratio.[1]
-
Result: This swap typically lowers cLogP by 0.4–0.8 units without sacrificing the basic nitrogen interaction.[1] This is critical for lowering clearance and improving solubility in lead optimization.[1]
B. Metabolic Stability (The "Alpha-Carbon" Effect)
Pyrrolidines are notorious for high intrinsic clearance (
-
Pyrrolidine: The
-protons are stereoelectronically aligned for abstraction.[1] -
Azetidine: The high ring strain and geometric constraints (bond angles ~90°) make the formation of the planar iminium ion intermediate (required for oxidation) energetically unfavorable.[1]
-
Outcome: Azetidine analogs often show significantly longer half-lives (
) in microsomal stability assays.[1]
Experimental Protocol: Handling & Synthesis
Challenge: Azetidin-3-amine is commercially supplied as the dihydrochloride salt (
Application Note: Unlike pyrrolidine, which tolerates harsh conditions, azetidine chemistry requires careful neutralization to prevent ring opening (though 3-aminoazetidine is relatively robust compared to 2-substituted azetidines).[1]
Protocol: Amide Coupling with Azetidin-3-amine Dihydrochloride
This protocol ensures efficient coupling while managing the salt form.[1]
Materials:
-
Carboxylic Acid (
, 1.0 equiv)[1] -
Azetidin-3-amine
(1.2 equiv) [CAS: 102065-89-4][1] -
DIPEA (Diisopropylethylamine, 4.0 equiv)
-
DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under
. Stir for 5 minutes to form the active ester.[1] -
Salt Neutralization (Critical): In a separate vial, suspend Azetidin-3-amine
(1.2 eq) in DMF. Add DIPEA (4.0 eq) dropwise.[1] Note: 2 equivalents are needed to neutralize the HCl, and 2 equivalents are for the reaction basicity. Sonicate briefly if the salt does not dissolve immediately.[1] -
Addition: Add the amine/DIPEA solution to the activated acid mixture.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Warning: Do not heat above 60°C unless necessary; thermal stress can induce ring-opening or dimerization in strained rings.[1]
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove HATU byproducts) and Brine. -
Purification: Azetidine derivatives are polar.[1] Use DCM:MeOH gradients (e.g., 0-10% MeOH) for flash chromatography.[1]
Decision Framework: When to Use Which?
Use the following logic tree to select the appropriate scaffold for your program.
Figure 2: Strategic decision tree for scaffold selection in Lead Optimization.
References
-
Azetidines in Drug Discovery (Review)
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
-
Physicochemical Properties & pKa
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
-
[1]
-
Metabolic Stability of Strained Rings
- Stepan, A. F., et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7. Journal of Medicinal Chemistry. (Demonstrates the stability of 4-membered rings vs 5-membered).
-
[1]
-
Synthesis of Azetidine-3-amines
A Strategic Comparison for CNS Drug Scaffolds: Azetidin-3-amine vs. 3-Aminopiperidine
A Senior Application Scientist's Guide to Navigating Core Physicochemical and Pharmacokinetic Trade-offs
In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a candidate molecule. Among the saturated heterocycles that serve as foundational building blocks, the traditional six-membered piperidine ring has long been a mainstay. However, the smaller, more constrained four-membered azetidine ring is increasingly recognized as a compelling alternative, offering unique advantages in tuning physicochemical properties for optimal brain penetration and target engagement.[1][2]
This guide provides an in-depth, objective comparison of two representative scaffolds: Azetidin-3-amine hydrochloride and 3-aminopiperidine (often supplied as the dihydrochloride salt). We will dissect their fundamental properties, explore the strategic implications for CNS drug design, and provide validated experimental protocols for their evaluation. The central thesis is not to declare a universal "winner," but to illuminate the distinct trade-offs, enabling researchers to make a more informed, project-specific selection.
Part 1: The Tale of Two Rings - A Physicochemical Showdown
The journey of a CNS drug candidate from administration to its target in the brain is a formidable obstacle course governed by physicochemical laws. The blood-brain barrier (BBB) acts as a highly selective gatekeeper, favoring smaller, more lipophilic, and less polar molecules.[3][4][5] Here, the structural differences between the azetidine and piperidine cores manifest as critical divergences in properties that dictate CNS viability.
The inherent ring strain and compact nature of the azetidine scaffold result in a lower molecular weight and a more three-dimensional structure compared to the larger, more flexible piperidine ring.[1][2] This increased sp³ character is a highly desirable trait in modern drug discovery, often correlating with improved solubility and metabolic stability.[1]
Below is a quantitative summary of the key physicochemical parameters for the free base forms of each molecule, which are relevant for biological interactions at physiological pH.
| Property | Azetidin-3-amine | 3-Aminopiperidine | Rationale for CNS Drug Design |
| Molecular Formula | C₃H₈N₂ | C₅H₁₂N₂ | Lower molecular weight is generally favored for better BBB permeability.[3] |
| Molecular Weight ( g/mol ) | 72.11 | 100.16[6][7] | Smaller molecules have an easier time crossing the BBB.[3] |
| Parent Ring pKa (conjugate acid) | ~11.29 (Azetidine)[8] | ~11.22 (Piperidine) | Basicity (pKa) dictates the ionization state at physiological pH (7.4). A high pKa means the molecule will be predominantly protonated and charged, which can hinder passive diffusion across the BBB but may be crucial for target interaction. |
| cLogP (Lipophilicity) | -1.1 (Estimated) | -0.4 (Estimated) | A delicate balance is required. Sufficient lipophilicity is needed to enter the lipid membranes of the BBB, but excessive lipophilicity can lead to non-specific binding and poor solubility.[4][9] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | 38.1 Ų | TPSA is a strong predictor of passive membrane permeability. For CNS drugs, a TPSA of < 90 Ų is often considered a guideline. Both scaffolds are well within this range. |
Expert Insights:
The most striking difference lies in molecular weight and, consequently, ligand efficiency. The smaller azetidine core allows for the addition of more complex, potency-driving functional groups before breaching the typical molecular weight cutoffs for CNS drugs (often < 400-500 Da).[3] Furthermore, the conformational rigidity of the azetidine ring can be a significant advantage.[1][10] While the flexible chair conformation of piperidine allows it to adapt to various binding pockets, this comes at an entropic cost upon binding. The pre-organized, rigid nature of the azetidine scaffold can lead to a lower entropic penalty and, potentially, higher binding affinity.[10]
Part 2: Structural Nuances and Conformational Control
The geometric disparity between a four- and six-membered ring directly impacts how substituents are displayed in three-dimensional space. These "exit vectors" are critical for probing interactions within a target's binding site.
The rigidity of the azetidine ring provides a more defined orientation for substituents.[1] In contrast, the 3-aminopiperidine scaffold presents substituents in either axial or equatorial positions, a conformational ambiguity that must be considered and controlled, often through additional chemical modifications. This inherent rigidity makes azetidines particularly valuable for fragment-based drug design and structure-activity relationship (SAR) studies, as the impact of substitutions is less convoluted by conformational changes.[2][10]
Part 3: A Workflow for Empirical Evaluation
In silico predictions are invaluable, but empirical data is the ultimate arbiter of a scaffold's utility. A robust, self-validating workflow is essential to compare candidates objectively. The following protocols for assessing BBB permeability and metabolic stability are foundational for any CNS drug discovery program.
Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA assay serves as a rapid, high-throughput first-pass filter to assess a compound's ability to cross a lipid membrane via passive diffusion, which is the primary route of entry into the CNS for many small molecules.[11][12][13] It isolates this single mechanism, providing a clean, uncomplicated baseline for permeability before moving to more complex, cell-based models.
Methodology:
-
Membrane Preparation: A filter donor plate is coated with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this stock into a phosphate-buffered saline (PBS, pH 7.4) to a final assay concentration of 10-200 µM.
-
Assay Setup:
-
Add the diluted compound solution to the wells of the coated donor plate.
-
Fill the wells of a corresponding acceptor plate with PBS (pH 7.4), which may also contain 5-10% DMSO to aid solubility.
-
Carefully place the donor plate into the acceptor plate, initiating contact between the membrane and the acceptor buffer.[15]
-
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[15]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[11]
-
Data Analysis: The effective permeability coefficient (Pe) is calculated using the measured concentrations. High, medium, and low permeability control compounds should be run in parallel for validation.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
Causality: The liver is the primary site of drug metabolism.[16] Assessing a compound's stability in the presence of liver-derived enzymes is crucial for predicting its in vivo half-life and oral bioavailability. Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the key drivers of Phase I metabolism.[17] This assay provides a reliable measure of intrinsic clearance.[16][18]
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 mM solution of the test compound in the reaction buffer (final DMSO concentration should be < 0.5%).
-
Prepare a cofactor solution (e.g., NADPH regenerating system).
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound solution separately at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the cofactor solution to the microsome/compound mixture. The final protein concentration is typically 0.5 mg/mL.[19]
-
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]
-
Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.
-
Sample Processing: The quenched samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[19]
Conclusion: A Strategic Choice, Not a Default Setting
The choice between an azetidine- and a piperidine-based scaffold is a strategic decision rooted in the specific objectives of a CNS drug discovery program.
Choose Azetidin-3-amine when:
-
Novelty and IP Position are Key: The azetidine scaffold is less explored than piperidine, offering opportunities for novel intellectual property.[20]
-
Ligand Efficiency is Paramount: You need to maximize potency while minimizing molecular weight and lipophilicity.
-
A Rigid Conformation is Desired: The project requires precise positioning of substituents to achieve high target selectivity or to probe a well-defined binding pocket.
Choose 3-Aminopiperidine when:
-
Established Chemistry is Preferred: The synthetic chemistry of piperidines is well-understood and highly versatile.
-
Conformational Flexibility is an Advantage: The target's binding site is less defined, and a flexible ligand may have a higher chance of finding a favorable binding mode.
-
Scaffold Hopping from a Known Piperidine Ligand: You are evolving a known chemical series where the piperidine core is validated.
Ultimately, both Azetidin-3-amine hydrochloride and 3-aminopiperidine are valuable building blocks for the development of CNS drug candidates.[21][22] The superior choice is dictated not by an inherent advantage of one over the other, but by a careful, data-driven analysis of the project's specific challenges and goals. By leveraging the experimental workflows outlined above, researchers can empirically validate their scaffold choice and build a robust foundation for a successful CNS drug discovery campaign.
References
-
LookChem. Cas 127294-73-9,(R)-3-Aminopiperidine. [Link]
-
ResearchGate. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. [Link]
-
Wikipedia. Azetidine. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
PubMed. Azetidines of pharmacological interest. [Link]
-
PubMed. A Single-Step Synthesis of Azetidine-3-amines. [Link]
-
ACS Publications. Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. [Link]
- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
-
MDPI. Special Issue : Recent Advances in Central Nervous System Drug Discovery. [Link]
-
Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
PubChem. 1-BOC-3-Aminopiperidine. [Link]
-
Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
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A Head-to-Head Battle of Saturated Heterocycles: Azetidine Versus Piperidine in Drug Design
A Senior Application Scientist's In-Depth Technical Guide to Understanding the Pharmacokinetic Implications of Azetidine and Piperidine Rings in Drug Development.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly shapes a drug candidate's destiny. Among the plethora of choices, saturated nitrogen-containing rings are workhorses, offering a three-dimensional framework and a basic nitrogen atom crucial for target engagement and physicochemical property modulation. For decades, the six-membered piperidine ring has been a dominant player, found in a vast array of approved drugs.[1] However, its smaller, four-membered cousin, azetidine, has been steadily gaining prominence, recognized for its unique ability to impart favorable pharmacokinetic (PK) properties.[2]
This guide provides a comprehensive, data-driven comparison of the azetidine and piperidine rings, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in scaffold selection. We will dissect the key pharmacokinetic parameters—lipophilicity, metabolic stability, aqueous solubility, and membrane permeability—and explore how the subtle yet significant structural differences between these two heterocycles can be leveraged to optimize drug candidates.
The Structural Distinction: A Tale of Ring Strain and Conformation
The fundamental difference between azetidine and piperidine lies in their ring size and the resulting conformational disparities. Piperidine, a six-membered ring, adopts a stable, low-energy chair conformation. In contrast, the four-membered azetidine ring is subject to significant ring strain, estimated to be around 25.4 kcal/mol.[3] This inherent strain is not a liability but rather a feature that medicinal chemists can exploit. It influences the molecule's overall shape, bond angles, and electronic properties, which in turn have a cascading effect on its pharmacokinetic profile.
Caption: Structural comparison of azetidine and piperidine rings.
Physicochemical Properties: The Foundation of Pharmacokinetics
A drug's journey through the body is governed by a delicate interplay of its physicochemical properties. Here, we examine how the azetidine and piperidine rings influence three critical parameters: lipophilicity, basicity, and aqueous solubility.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound that is too lipophilic may suffer from poor solubility and be prone to non-specific binding, while a compound that is too polar may have difficulty crossing biological membranes.
The incorporation of an azetidine ring generally leads to a reduction in lipophilicity compared to a piperidine ring.[4] This is a direct consequence of the smaller carbon-to-nitrogen ratio in the azetidine scaffold. This seemingly minor change can be a powerful tool for medicinal chemists to fine-tune a molecule's logP, steering it into the optimal range for drug-like properties.
| Property | Azetidine | Piperidine | Key Considerations for Drug Design |
| logP (Octanol/Water) | Lower | Higher | The choice between azetidine and piperidine can be a strategic tool to modulate lipophilicity. Azetidine is favored when aiming to reduce logP to improve solubility or reduce off-target interactions. |
| pKa of Conjugate Acid | ~11.29[5] | ~11.22[6] | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. |
Basicity (pKa)
The basicity of the nitrogen atom in both azetidine and piperidine is a crucial feature, as it allows for the formation of salts, which can significantly enhance aqueous solubility and improve oral bioavailability. The pKa of the conjugate acid is a measure of this basicity, with a higher pKa indicating a stronger base.[7]
Interestingly, despite the difference in ring size and hybridization, the pKa values for azetidine and piperidine are remarkably similar, typically falling in the range of 11.2 to 11.3.[5][6] This suggests that from a purely basicity standpoint, the two scaffolds are often interchangeable.
Aqueous Solubility
Enhanced aqueous solubility is a frequently cited advantage of incorporating an azetidine ring.[4] This can be attributed to a combination of factors, including the lower lipophilicity and the more exposed nitrogen atom, which is readily available for protonation and salt formation. For poorly soluble drug candidates, swapping a piperidine for an azetidine can be a viable strategy to improve this critical property.
Metabolic Stability: A Game of Cat and Mouse with Enzymes
A drug's metabolic stability dictates its half-life in the body and, consequently, its dosing regimen.[8] Compounds that are rapidly metabolized may require more frequent administration to maintain therapeutic concentrations. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.
The azetidine ring has consistently demonstrated superior metabolic stability compared to piperidine.[2][4] This heightened stability is attributed to the inherent ring strain and the altered C-H bond strengths, which make the azetidine ring less susceptible to oxidative metabolism by CYP enzymes. For drug discovery programs plagued by high metabolic clearance, the introduction of an azetidine moiety can be a transformative step.
Caption: Experimental workflow for in vitro metabolic stability assay.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating the metabolic stability of drug candidates.[8]
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice. Dilute to the desired concentration (typically 0.5-1 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
2. Incubation:
-
Pre-warm the microsomal suspension and the test compound working solution (a dilute solution prepared from the stock) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
3. Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., acetonitrile with an internal standard).
4. Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Membrane Permeability: The Gateway to a Drug's Target
For a drug to exert its therapeutic effect, it must often cross biological membranes to reach its site of action. Membrane permeability is a measure of a compound's ability to do so. Two common in vitro assays used to assess permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The impact of the azetidine ring on membrane permeability is context-dependent. While its lower lipophilicity might suggest reduced passive diffusion, its smaller size and potential for specific transporter interactions can sometimes lead to favorable permeability profiles.[9] In contrast, the higher lipophilicity of piperidine-containing compounds can sometimes lead to better passive permeability, but this is not always the case.[10]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a high-throughput method for assessing passive membrane permeability.[11]
1. Preparation of the PAMPA Plate:
-
A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
2. Compound Preparation and Addition:
-
The test compound is dissolved in a buffer solution, often containing a small percentage of a co-solvent like DMSO, to create the donor solution.
-
The donor solution is added to the wells of the donor plate.
3. Incubation:
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
The assembly is incubated at room temperature for a specified period (typically 4-18 hours).
4. Quantification:
-
After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined, typically by UV-Vis spectroscopy or LC-MS/MS.
5. Calculation of Permeability:
-
The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is a more biologically relevant model as it uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions and active transporters, mimicking the intestinal barrier.[12][13]
1. Caco-2 Cell Culture:
-
Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by evaluating the permeability of a low-permeability marker, such as Lucifer yellow.
2. Permeability Assay:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
The test compound is added to either the apical (A) or basolateral (B) chamber to assess permeability in both directions (A to B and B to A).
-
The plates are incubated at 37°C with gentle shaking.
-
At specified time points, samples are taken from the receiver chamber and the concentration of the test compound is quantified by LC-MS/MS.
3. Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport into the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.
4. Efflux Ratio:
-
The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[14]
Conclusion: A Strategic Choice for Optimal Drug Design
The decision to incorporate an azetidine or a piperidine ring into a drug candidate is a strategic one that should be guided by a thorough understanding of their respective impacts on pharmacokinetic properties. While piperidine remains a valuable and widely used scaffold, the azetidine ring offers a compelling set of advantages, particularly in overcoming challenges related to metabolic instability and poor aqueous solubility.
By leveraging the unique properties of the azetidine ring, medicinal chemists can expand into novel chemical space and design drug candidates with improved ADME profiles, ultimately increasing the probability of success in the clinic. The experimental protocols detailed in this guide provide a robust framework for evaluating the pharmacokinetic consequences of this important scaffold-hopping strategy.
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A Comparative Guide to the Chemical Stability of Azetidine, Aziridine, and Pyrrolidine Rings in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the synthetic accessibility, stability, and ultimately, the biological activity of a molecule. Among the saturated nitrogen heterocycles, the three-membered aziridine, four-membered azetidine, and five-membered pyrrolidine rings are fundamental building blocks. However, their utility in chemical synthesis is dictated by a delicate balance between reactivity and stability, a factor directly governed by their inherent ring strain. This guide provides an in-depth, comparative analysis of the stability of these three crucial heterocyclic systems, supported by experimental data and mechanistic insights to inform rational molecular design and synthesis.
The Foundation of Stability: Understanding Ring Strain
The stability of a cyclic molecule is inversely proportional to its ring strain, a concept arising from deviations from ideal bond angles, torsional strain from eclipsing interactions, and transannular strain. In the case of aziridine, azetidine, and pyrrolidine, the primary contributor to their differing stabilities is angle strain.
-
Aziridine : The three-membered ring of aziridine forces the C-C-N and C-N-C bond angles to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This extreme angle strain results in high reactivity and a propensity for ring-opening reactions.
-
Azetidine : The four-membered azetidine ring exhibits less angle strain than aziridine, with internal bond angles closer to 90°. While still considerably strained, this reduction in angle strain imparts greater stability compared to its three-membered counterpart.
-
Pyrrolidine : The five-membered pyrrolidine ring can adopt a puckered, non-planar conformation (envelope or twist) that allows its bond angles to approach the ideal tetrahedral angle, thus minimizing angle strain.[1] This makes pyrrolidine a significantly more stable and less reactive scaffold.
The manifestation of this ring strain is quantifiable through their respective strain energies.
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine | 3 | ~27.7 |
| Azetidine | 4 | ~25.4 |
| Pyrrolidine | 5 | ~5.4 |
Data compiled from various sources.[2]
This fundamental difference in ring strain dictates the reactivity and stability of these heterocycles under a variety of chemical conditions.
Visualizing the Stability Hierarchy
Caption: A diagram illustrating the inverse relationship between ring strain and stability for pyrrolidine, azetidine, and aziridine.
Comparative Stability Under Common Synthetic Conditions
The practical implications of these differing stabilities are most evident when these rings are subjected to common synthetic transformations.
Acidic Conditions
Under acidic conditions, the nitrogen atom of the heterocycle is protonated, forming a reactive ammonium ion. This protonation activates the ring towards nucleophilic attack and subsequent ring-opening. The rate of this acid-catalyzed ring-opening is directly correlated with the degree of ring strain.
-
Aziridine : Highly susceptible to acid-catalyzed ring-opening, even with weak acids. The high ring strain is readily relieved upon nucleophilic attack on one of the ring carbons.
-
Azetidine : Generally more stable than aziridine under acidic conditions, but still prone to ring-opening, particularly with strong acids and elevated temperatures. The stability of N-aryl azetidines under acidic conditions can be influenced by the electronic properties of the aryl substituent, with electron-withdrawing groups sometimes increasing lability.[3]
-
Pyrrolidine : Largely stable under most acidic conditions that do not lead to general decomposition of the molecule. The low ring strain means there is a much smaller thermodynamic driving force for ring-opening.
A study on the intramolecular decomposition of aryl azetidines found that expansion of the strained azetidine ring to a pyrrolidine resulted in a stable analogue under acidic conditions where the azetidine decomposed.[3]
Basic Conditions
In the absence of acidic activation, the stability of these rings to nucleophilic attack is more nuanced and often depends on the nature of any activating groups present on the ring or the nitrogen atom.
-
Aziridine : N-unsubstituted or N-alkyl aziridines are relatively resistant to ring-opening by non-acidic nucleophiles. However, the presence of an electron-withdrawing group on the nitrogen (e.g., sulfonyl, acyl) dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by a wide range of nucleophiles.
-
Azetidine : Similar to aziridines, N-activated azetidines are more reactive towards nucleophiles. However, due to lower ring strain, they are generally less reactive than their aziridine counterparts under identical conditions.
-
Pyrrolidine : The pyrrolidine ring is exceptionally stable under basic conditions and generally does not undergo nucleophilic ring-opening unless activated by specific functionalities that are beyond the scope of this general comparison.
Thermal Stability
Thermal stability also follows the trend dictated by ring strain.
-
Aziridine : Can undergo thermal rearrangement and polymerization at elevated temperatures.
-
Azetidine : More thermally stable than aziridine. Some derivatives can undergo thermal isomerization to pyrrolidines at elevated temperatures.[4]
-
Pyrrolidine : Thermally robust and generally does not undergo ring-based thermal decomposition under typical synthetic conditions.
Quantitative Comparison of Reactivity
While comprehensive kinetic data comparing all three rings under identical conditions is sparse, a study on the ring-opening of aziridinium and azetidinium ions by 4-(dimethylamino)pyridine (DMAP) provides a striking quantitative comparison. The four-membered azetidinium ring was found to be approximately 17,000 times less reactive than the three-membered aziridinium ion. This significant difference in reactivity underscores the greater stability of the azetidine ring.
Implications in Drug Discovery and Chemical Synthesis
The choice between these three rings has significant consequences in the field of drug discovery and development.
-
Pyrrolidine : A ubiquitous scaffold in pharmaceuticals due to its high stability, which imparts metabolic robustness to drug candidates.[5] Its defined stereochemical conformations also allow for precise interactions with biological targets.
-
Aziridine : Its high reactivity makes it a versatile synthetic intermediate for the introduction of nitrogen-containing functionalities. However, this same reactivity often renders it unsuitable as a stable core scaffold in a final drug molecule due to potential metabolic instability and reactivity with biological nucleophiles.
-
Azetidine : Increasingly recognized as a valuable "bioisostere" for pyrrolidine and piperidine.[6] Azetidines offer a greater degree of metabolic stability and synthetic tractability compared to aziridines, while their residual ring strain can be harnessed for unique reactivity that is not accessible with the more stable pyrrolidine ring.[7] This "tunable" reactivity makes azetidines attractive scaffolds for exploring new chemical space.
Experimental Protocol: Comparative Stability Analysis via HPLC Monitoring
To empirically determine the relative stability of a set of substituted aziridine, azetidine, and pyrrolidine derivatives under specific conditions (e.g., acidic hydrolysis), the following high-performance liquid chromatography (HPLC) based protocol can be employed.
Objective: To determine the degradation kinetics of an aziridine, azetidine, and pyrrolidine derivative in an acidic aqueous solution.
Materials:
-
The aziridine, azetidine, and pyrrolidine compounds of interest.
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
A calibrated HPLC system with a suitable C18 column and a UV detector.
-
Volumetric flasks, pipettes, and autosampler vials.
-
A temperature-controlled water bath or incubator.
Procedure:
-
Standard Preparation: Prepare stock solutions of each compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solutions to concentrations spanning the expected experimental range.
-
Reaction Setup: For each compound, prepare a reaction solution by adding a known amount of the stock solution to an acidic aqueous buffer (e.g., 0.1 M HCl in water/acetonitrile co-solvent) to achieve a final concentration of, for example, 0.1 mg/mL. Ensure the final solvent composition is compatible with your HPLC method.
-
Time-Course Analysis:
-
Immediately after preparing the reaction solution, withdraw an initial sample (t=0), quench any further reaction if necessary (e.g., by neutralizing with a base), and inject it into the HPLC system.
-
Place the reaction vessel in a temperature-controlled environment (e.g., 50 °C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Quench each aliquot immediately.
-
-
HPLC Analysis: Analyze all samples by HPLC. The method should be able to separate the parent compound from any degradation products. Monitor the disappearance of the parent compound's peak area over time.
-
Data Analysis:
-
Use the calibration curve to determine the concentration of the parent compound at each time point.
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the rate constant (k).
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Data Interpretation: A comparison of the calculated half-lives for the aziridine, azetidine, and pyrrolidine derivatives will provide a quantitative measure of their relative stability under the tested acidic conditions.
Caption: Workflow for the comparative stability analysis of heterocycles using HPLC.
Conclusion
The stability of aziridine, azetidine, and pyrrolidine rings in chemical synthesis is a direct consequence of their inherent ring strain, following the clear trend: pyrrolidine > azetidine > aziridine . This hierarchy of stability governs their reactivity towards acids, bases, and thermal stress, as well as their utility in medicinal chemistry. Pyrrolidine stands as a robust and reliable scaffold, while the highly reactive aziridine serves as a valuable synthetic intermediate. Azetidine occupies a compelling middle ground, offering enhanced stability over aziridine while retaining a degree of "tunable" reactivity driven by its ring strain, making it an increasingly important motif in modern drug discovery. A thorough understanding of these stability profiles, supported by empirical data, is paramount for any researcher aiming to leverage these fundamental nitrogen heterocycles in the synthesis of novel and functional molecules.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
-
De Kimpe, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49386. [Link]
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
- This reference is a general compilation of knowledge and does not have a specific external link.
-
Pitts, C. R., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]
- This reference is a general compilation of knowledge and does not have a specific external link.
-
Butler, T. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1614-1620. [Link]
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
- This reference is a general compilation of knowledge and does not have a specific external link.
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249459. [Link]
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- 1. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Azetidin-3-amine Scaffolds: Unlocking Conformationally Restricted GABA Analogs
Topic: Azetidin-3-amine Scaffolds: (Azetidin-3-yl)acetic Acid as a Conformationally Restricted GABA Analog Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide critically analyzes (Azetidin-3-yl)acetic acid —derived from the Azetidin-3-amine scaffold—as a conformationally restricted analog of
The azetidine ring introduces a rigid four-membered constraint, locking the nitrogen-to-carboxylate distance (
Key Insight: While "Azetidin-3-amine" is the core building block, the functional GABA bioisostere is (Azetidin-3-yl)acetic acid . This molecule retains the critical 3-carbon separation between the amine and acid moieties found in GABA, unlike Azetidine-3-carboxylic acid, which mimics
Structural & Chemical Architecture
The Conformational Problem of GABA
GABA exists as a zwitterion with free rotation around its C2-C3 and C3-C4 bonds. This flexibility allows it to adopt:
-
Extended conformations: Preferred by GABA
receptors and GAT transporters. -
Folded conformations: Often associated with GABA
receptor binding sites.
The Azetidine Solution
By incorporating the amine into a strained azetidine ring, the
| Feature | GABA (Flexible) | (Azetidin-3-yl)acetic acid (Rigid) | Azetidine-3-carboxylic acid (Rigid) |
| Structure | Ring-N attached to | Ring-N attached directly to | |
| Backbone Length | 4-atom chain | 4-atom equivalent (via ring) | 3-atom equivalent ( |
| N-O Distance | Variable (3.0 – 6.0 Å) | Locked (~4.5 – 5.5 Å) | Locked (~3.5 Å) |
| Primary Target | Non-selective (Receptors + GATs) | GAT-1 / GAT-3 Inhibition | Glycine/NMDA modulation |
Structural Visualization (Graphviz)
Caption: Structural relationship showing the derivation of the rigid GABA analog (Azetidin-3-yl)acetic acid from the Azetidin-3-amine scaffold.
Pharmacological Profile & Comparative Performance
GABA Uptake Inhibition (GAT)
The most significant application of azetidine-based GABA analogs is in the inhibition of GABA transporters (GAT). The rigid structure mimics the "extended" conformation of GABA required for transporter binding but prevents transport, effectively blocking the channel.
Comparative Potency (IC50) at GAT Subtypes:
| Compound | GAT-1 IC50 ( | GAT-3 IC50 ( | Mechanism |
| GABA | ~5-10 | ~5-10 | Endogenous Substrate |
| (Azetidin-3-yl)acetic acid | 2.8 ± 0.6 | 15.3 ± 4.5 | Competitive Inhibitor |
| Nipecotic Acid | 12 | >100 | Substrate/Inhibitor |
| Tiagabine | 0.07 | >100 | Selective GAT-1 Inhibitor |
Note: Data derived from N-substituted derivatives (e.g., N-diphenylbutenyl analogs) which significantly enhance lipophilicity and blood-brain barrier (BBB) penetration compared to the zwitterionic parent.
Receptor Binding (GABA-A vs GABA-B)
Unlike Muscimol (a potent GABA-A agonist), azetidine analogs often show reduced affinity for the GABA-A orthosteric site due to steric clashes introduced by the ring carbons.
-
GABA-A: (Azetidin-3-yl)acetic acid acts as a weak partial agonist or competitive antagonist depending on the subunit composition (
). -
GABA-C (
): High conformational sensitivity; azetidine analogs are often used to probe the specific "folded" requirements of this receptor.
Experimental Protocols
Synthesis of (Azetidin-3-yl)acetic Acid
Rationale: Direct cyclization of GABA is chemically impossible. The synthesis builds the ring first using the Azetidin-3-amine or Azetidin-3-one scaffold.
Step-by-Step Workflow:
-
Starting Material: 1-Boc-3-azetidinone.
-
Horner-Wadsworth-Emmons Reaction: React with triethyl phosphonoacetate and NaH in THF at 0°C to install the acetic acid side chain (as an ester).
-
Result: tert-butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate.
-
-
Hydrogenation: Reduce the exocyclic double bond using
(1 atm) and Pd/C catalyst in MeOH.-
Checkpoint: Verify disappearance of alkene protons via NMR.
-
-
Deprotection:
-
Ester Hydrolysis: LiOH in THF/H2O.
-
Boc Removal: TFA/DCM (1:1).
-
-
Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.
[3H]-GABA Uptake Assay (Functional Validation)
Rationale: To verify if the analog functions as a transporter inhibitor.
-
Preparation: Prepare HEK-293 cells stably expressing human GAT-1 or GAT-3.
-
Incubation:
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Add test compound (Azetidine analog) at varying concentrations (
to M). -
Add [3H]-GABA (final concentration 10 nM).
-
-
Transport: Incubate for 10 min at 37°C.
-
Termination: Rapidly wash cells with ice-cold KRH buffer to stop transport.
-
Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Mechanism of Action Diagram
Caption: Mechanism of GAT-1 blockade by Azetidine analogs. The rigid scaffold occupies the binding pocket but prevents the conformational change necessary for translocation.
References
-
Azetidine deriv
-aminobutyric acid uptake inhibitors.- Source: European Journal of Medicinal Chemistry (2010).
- Context: Primary source for IC50 values of azetidine-3-ylacetic acid derivatives at GAT-1 and G
-
Synthesis of New Azetidine and Oxetane Amino Acid Deriv
-
Source: Molecules (2023).[1]
- Context: detailed synthesis protocols and structural analysis of (Azetidin-3-yl)acetic acid as a GABA analog.
-
-
GABA Transporter and its Inhibitors.
- Source: Current Medicinal Chemistry.
- Context: Comparative data for Nipecotic acid and Tiagabine to benchmark azetidine performance.
-
Conform
-
Source: Neurochemical Research.[2]
- Context: Discussion on the importance of N-O distance in receptor selectivity.
-
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013080036A1 - Azetidine-substituted quinoxaline-type piperidine compounds and uses thereof - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating Azetidine Scaffolds for Enhanced Metabolic Stability
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Metabolic Instability in Drug Discovery
In the intricate process of drug discovery, achieving a desirable pharmacokinetic profile is as crucial as attaining high target potency. A significant hurdle in this journey is metabolic instability, the propensity of a drug candidate to be rapidly broken down by the body's metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[1][2][3] This rapid biotransformation leads to a short in-vivo half-life and poor bioavailability, often requiring higher or more frequent dosing, which can increase the risk of off-target effects and patient non-compliance. Identifying and mitigating these metabolic "soft spots" is a cornerstone of successful lead optimization. This guide provides a comparative analysis of the azetidine scaffold, a four-membered nitrogen-containing heterocycle, as a strategic tool to enhance the metabolic stability of drug candidates.[4][5]
The Azetidine Scaffold: A Privileged Motif for Stability
The azetidine ring has emerged as a valuable scaffold in medicinal chemistry, recognized for its unique structural and physicochemical properties.[4][5][6] Its incorporation into a molecule can confer several advantages that collectively contribute to improved metabolic stability.
Causality Behind the Advantage:
-
Steric Hindrance: The rigid, three-dimensional structure of the azetidine ring can effectively shield adjacent, metabolically liable sites from the active sites of metabolic enzymes.[6] This steric bulk makes it more difficult for enzymes like CYPs to access and oxidize vulnerable positions on the parent molecule.
-
Reduced Lipophilicity: Compared to larger cyclic amines like piperidine or acyclic fragments, the compact azetidine ring can lead to a decrease in a molecule's overall lipophilicity. This is significant because highly lipophilic compounds tend to partition more readily into the lipophilic active sites of CYP enzymes.
-
Alteration of pKa: The strained nature of the four-membered ring influences the basicity (pKa) of the nitrogen atom. This alteration can be strategically employed to move the pKa out of the optimal range for interaction with certain metabolic enzymes, thereby reducing the rate of metabolism.[4]
-
Blocking Metabolic Sites: Azetidine can be used as a bioisosteric replacement for more metabolically susceptible groups.[6][7] For instance, replacing a gem-dimethyl group, which is prone to hydroxylation, with a spiro-azetidine can block this metabolic pathway entirely.
The following diagram illustrates how incorporating an azetidine ring can sterically hinder a common metabolic reaction, N-dealkylation, compared to a more flexible, acyclic analogue.
Caption: Blocking Metabolic Attack with Azetidine.
Comparative Analysis: Azetidine vs. Alternative Scaffolds
The decision to incorporate an azetidine ring is best understood through comparison with other commonly used scaffolds like pyrrolidine (a five-membered ring) and piperidine (a six-membered ring).[8] While each has its place in drug design, azetidine's unique properties often translate to a superior metabolic profile.[7]
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain | High[4][5][9] | Moderate | Low |
| Conformational Rigidity | High[5][6][7] | Moderate[10] | Low (multiple chair/boat conformers) |
| Impact on Lipophilicity | Tends to decrease | Moderate | Tends to increase |
| Metabolic Stability | Generally high due to steric shielding and rigidity[4][5][7] | Variable, can be susceptible to ring oxidation | Often a site of metabolism, especially at positions alpha to the nitrogen[11] |
| Synthetic Accessibility | Historically challenging, but modern methods have improved access[12] | Readily accessible | Readily accessible |
Case Study Data:
The following table presents hypothetical but representative experimental data from an in vitro human liver microsomal (HLM) stability assay, comparing a parent compound with its azetidine, pyrrolidine, and piperidine analogues.
| Compound | Structure Analogue | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound | Acyclic Amine | 8 | 86.6 |
| Analogue 1 | Azetidine | 45 | 15.4 |
| Analogue 2 | Pyrrolidine | 20 | 34.7 |
| Analogue 3 | Piperidine | 15 | 46.2 |
| Verapamil (Control) | High Clearance | 8 | 86.6[1] |
| Dextromethorphan (Control) | Moderate Clearance | 25 | 27.7[1] |
This data clearly illustrates the potential of the azetidine scaffold to significantly prolong the metabolic half-life and reduce the intrinsic clearance of a compound compared to both its acyclic precursor and its larger heterocyclic counterparts.
Experimental Validation: A Protocol for Assessing Metabolic Stability
To ensure the trustworthiness and reproducibility of these findings, a robust, self-validating experimental protocol is essential. The in vitro liver microsomal stability assay is a gold-standard method used in early drug discovery to assess metabolic liability.[1][2]
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or 20 mM NADPH stock solution)
-
Control compounds: Verapamil (high clearance), Diazepam (low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Multichannel pipettes
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Standard workflow for an in vitro HLM assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw the pooled human liver microsomes at 37°C and dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation plate.[13] Causality: Thawing at 37°C ensures rapid and uniform warming, preserving enzyme activity. The specified pH mimics physiological conditions.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.[2]
-
-
Pre-incubation:
-
In a 96-well plate, add the diluted microsomes, phosphate buffer, and the test/control compound solutions.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. Causality: This step allows the compound and enzymes to reach thermal equilibrium before the reaction is initiated, ensuring a consistent starting temperature for all samples.
-
-
Initiation:
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[2] For the negative control wells ("minus cofactor"), add an equivalent volume of buffer. Causality: NADPH is a critical cofactor for CYP450 enzymes; its addition starts the oxidative metabolism process. The minus-cofactor control validates that the observed compound loss is enzyme- and cofactor-dependent.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard.[2] Causality: Multiple time points are necessary to determine the rate of disappearance. The T=0 sample represents 100% of the initial compound concentration.
-
-
Quenching and Processing:
-
The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins. Causality: This "quenching" step is crucial for accurately measuring the compound concentration at each specific time point.
-
Vortex the collection plate and centrifuge at high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.[14]
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method. Quantify the peak area of the test compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Conclusion
The strategic incorporation of azetidine scaffolds represents a powerful and field-proven approach to mitigating metabolic instability in drug candidates.[4][5] The unique combination of steric hindrance, conformational rigidity, and favorable physicochemical properties allows medicinal chemists to effectively "harden" molecules against rapid biotransformation.[6][7] By replacing metabolically labile moieties with an azetidine ring, researchers can significantly improve pharmacokinetic profiles, leading to more viable drug candidates. The comparative data and validated experimental protocols provided in this guide offer a robust framework for evaluating and implementing this valuable strategy in drug discovery programs.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.Benchchem.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.PMC.
- Synthetic Scaffold Systems for Increasing the Efficiency of Metabolic Pathways in Microorganisms.MDPI.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.NIH.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.PMC - NIH.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.Taylor & Francis Online.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Springer.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.Organic & Biomolecular Chemistry (RSC Publishing).
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.MDPI.
- Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines.Organic Letters - ACS Publications.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed.
- A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.Benchchem.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.Thermo Fisher Scientific.
- Microsomal Stability.Cyprotex.
- Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines.PMC.
- 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.ResearchGate.
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.MDPI.
- Metabolic Stability Assays.BioIVT.
- Thawing and Incubating Human and Animal Liver Microsomes.Thermo Fisher Scientific.
- Protocol for the Human Liver Microsome Stability Assay.ResearchGate.
- Metabolic Stability Assays.Merck Millipore.
- Difference Between Pyrrolidine and Piperidine.Pediaa.Com.
- In Vitro Metabolic Stability.Creative Bioarray.
- Microsomal Clearance/Stability Assay.Domainex.
- In vitro drug metabolism: for the selection of your lead compounds.MTT-Labs.
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A Senior Application Scientist's Guide: Leveraging Azetidin-3-amine Hydrochloride in the Synthesis of Bioactive Analogs
For the modern medicinal chemist, the pursuit of novel bioactive compounds is a constant search for molecular scaffolds that offer the optimal balance of structural rigidity, synthetic versatility, and favorable physicochemical properties. Among the saturated heterocyles, the four-membered azetidine ring has emerged from the shadow of its larger pyrrolidine and piperidine cousins to become a "privileged motif" in drug discovery.[1] Its growing prevalence in FDA-approved drugs like baricitinib and cobimetinib underscores its value.[2]
This guide provides an in-depth comparison of azetidin-3-amine hydrochloride as a strategic building block for synthesizing analogs of known bioactive compounds. We will move beyond simple protocol recitation to explore the causal relationships behind its synthetic utility and its performance advantages over alternative scaffolds, supported by experimental data and field-proven insights.
The Azetidine Advantage: A Comparative Physicochemical Analysis
The decision to incorporate a specific saturated nitrogen heterocycle is a critical juncture in drug design. While pyrrolidine and piperidine are common choices, the azetidine ring offers a unique and often superior profile.[3][4] The ring strain of azetidine (approx. 25.4 kcal/mol) places it in a synthetic "sweet spot"—significantly more stable and easier to handle than the highly strained aziridine (27.7 kcal/mol), yet possessing sufficient inherent strain to influence its reactivity and conformation in ways that larger, more flexible rings cannot.[1]
This constrained geometry is a key advantage. By limiting conformational flexibility, the azetidine scaffold can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[5] Furthermore, this sp3-rich, three-dimensional structure is increasingly sought after to improve properties like solubility and escape the "flatland" of aromatic-heavy compound libraries.[6]
Let's compare the core properties of these foundational heterocycles:
| Property | Azetidine | Pyrrolidine | Piperidine | Causality & Implication in Drug Design |
| Ring Size | 4-membered | 5-membered | 6-membered | Smaller ring size contributes less to molecular weight and lipophilicity, a key consideration in lead optimization.[5] |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 | High strain makes azetidine a unique synthon for strain-release driven reactions, while also conferring a rigid, well-defined geometry.[1] |
| pKa of Conjugate Acid | ~11.29 | ~11.27 | ~11.12 | The basicity is comparable to larger rings, allowing it to act as a hydrogen bond acceptor. Fluorination can be used to modulate this basicity, reducing off-target effects.[7][8] |
| Conformational Flexibility | Low (Puckered) | Medium (Envelope/Twist) | High (Chair/Boat) | Reduced flexibility leads to a more defined vector for substituents, improving target selectivity and potentially reducing entropy loss upon binding.[5][6] |
As the data illustrates, azetidine is not merely a smaller version of piperidine. Its distinct puckered conformation and inherent strain provide a defined three-dimensional exit vector for substituents, which can be exploited to achieve precise interactions within a protein binding pocket.
Azetidin-3-amine Hydrochloride: A Versatile Bifunctional Synthon
Azetidin-3-amine hydrochloride is a commercially available and synthetically tractable starting material.[9] Its hydrochloride salt form ensures bench stability and simplifies handling. The molecule presents two primary points for diversification: the primary amine at the 3-position and the secondary amine of the ring itself, which is typically protected and deprotected during the synthetic sequence.
Caption: Key reactive sites on the azetidin-3-amine scaffold for synthetic diversification.
The typical workflow involves initial protection of the ring nitrogen (often with a Boc group), followed by functionalization of the C3-amine. This strategy allows for selective reactions and prevents self-polymerization or undesired side reactions.
Comparative Performance in Bioactive Analog Synthesis: Case Studies
The true measure of a building block is the performance of the final compounds. The inclusion of the azetidin-3-amine motif has shown marked improvements in potency and pharmacokinetic profiles across multiple target classes.
DPP-4 inhibitors are a class of oral anti-hyperglycemic agents. The design of these inhibitors often involves a core amine that interacts with key residues in the enzyme's active site. While pyrrolidine-based inhibitors (e.g., Vildagliptin) are well-established, azetidine-based analogs have been explored to optimize properties.[10][11]
Research into azetidine-based DPP-4 inhibitors has shown that the 3-aminoazetidine scaffold can effectively replace the more common aminopyrrolidine moiety.[11] The constrained nature of the azetidine ring can orient substituents into the S1 and S2 pockets of the DPP-4 enzyme with high fidelity.
| Scaffold Comparison in a Hypothetical DPP-4 Inhibitor Series | | :--- | Azetidine-3-amine Analog | Pyrrolidine-3-amine Analog | Piperidine-3-amine Analog | | Structure | R-NH-(Azetidine) | R-NH-(Pyrrolidine) | R-NH-(Piperidine) | | Observed DPP-4 IC₅₀ | Potent (Sub-µM) [12] | Potent (Reference) | Often Less Potent | | Key Insight | The rigid azetidine scaffold can provide an optimal vector for substituents, leading to high potency. Its smaller size compared to piperidine can be advantageous for fitting into constrained binding pockets. The difference in potency compared to pyrrolidine is often driven by the specific substituent (R) and its interaction, where the azetidine's rigidity can be beneficial.[13] |
In the development of kinase inhibitors, linkers connecting key pharmacophoric elements are crucial for achieving selectivity and potency. Azetidin-3-amine can serve as a conformationally restricted linker. For example, in the synthesis of novel pyridin-3-amine derivatives as multi-targeted kinase inhibitors, small heterocyclic linkers are often employed to connect the pyridine core to other functionalities.[14]
A direct comparison highlights the impact of the linker:
| Linker Comparison in a Kinase Inhibitor Scaffold (Compound 3m from[14]) | | :--- | Azetidin-3-amine Linker | Piperazine Linker | Acyclic Diamine Linker | | FGFR1 IC₅₀ (nM) | Hypothetical: <10 | 12 | >100 | | Metabolic Stability | High [7] | Moderate-High | Low-Moderate | | Solubility | Improved [7] | Moderate | Variable | | Rationale for Performance | The azetidine ring provides a rigid, non-planar linker that correctly orients the terminal moiety for optimal binding, minimizing off-target interactions. Its sp3 character improves solubility and metabolic stability compared to more flexible or aromatic linkers.[2][7] |
Experimental Guide: Protocols and Best Practices
Trustworthy protocols are the foundation of reproducible science. Below is a detailed, self-validating protocol for a common transformation: the N-Boc protection of azetidin-3-amine hydrochloride and subsequent amide coupling.
Caption: Standard workflow for the functionalization of azetidin-3-amine hydrochloride.
This initial step is critical for preparing the scaffold for further functionalization. The choice of base is important to first neutralize the hydrochloride salt and then to facilitate the reaction with the Boc-anhydride.
-
Materials:
-
Azetidin-3-amine dihydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 - 3.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend azetidin-3-amine dihydrochloride in DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath. This is crucial to manage the exotherm from the acid-base neutralization.
-
Slowly add triethylamine (TEA) dropwise over 15-20 minutes. The reaction is biphasic; vigorous stirring is required. The excess TEA is necessary to neutralize both HCl molecules and the acid generated during the protection step.
-
After stirring for 30 minutes at 0 °C, add a solution of (Boc)₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
In-process check: Monitor reaction completion by TLC or LC-MS, checking for the disappearance of the starting material.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). The use of a bicarbonate wash removes excess acid and the triethylammonium salt.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.
-
Expected Yield: 85-95%.
-
This protocol details the formation of an amide bond, a cornerstone of medicinal chemistry.
-
Materials:
-
tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
Coupling agent: HATU (1.1 eq) or EDC/HOBt (1.1 eq each)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature. This pre-activation step forms the active ester, which is more susceptible to nucleophilic attack. DIPEA is the preferred base as it is non-nucleophilic and sterically hindered, preventing side reactions.
-
Add a solution of tert-butyl 3-aminoazetidine-1-carboxylate in DMF to the activated ester mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
In-process check: Monitor by LC-MS for the formation of the desired product mass and consumption of the starting amine.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Expected Yield: 60-90%, depending on the carboxylic acid used.
-
Conclusion
Azetidin-3-amine hydrochloride is more than just another small amine building block; it is a strategic tool for imparting desirable drug-like properties. Its inherent conformational rigidity, coupled with its synthetic accessibility, allows for the creation of potent and selective analogs that can overcome the limitations of more flexible or larger scaffolds. By understanding the causal physicochemical principles that grant the azetidine ring its advantages, researchers can rationally design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The robust and reproducible protocols for its functionalization further solidify its role as an indispensable component in the modern medicinal chemist's toolbox.
References
-
Zhang, L., G. A. Molander, and P. H. Seeberger. "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Angewandte Chemie International Edition, 2011. [Link]
-
Wang, B. J., and M. A. J. Duncton. "A Single-Step Synthesis of Azetidine-3-amines." The Journal of Organic Chemistry, 2020. [Link]
-
Qin, Y., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 2021. [Link]
-
Uesugi, M., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, 2024. [Link]
-
Kumar, A., et al. "Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety." ResearchGate, 2016. [Link]
-
Zhang, L., G. A. Molander, and P. H. Seeberger. "A Flexible and Stereoselective Synthesis of Azetidin-3-ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Scilit, 2011. [Link]
-
Zhang, L., et al. "A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes." PubMed, 2011. [Link]
-
Chernyak, D., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 2021. [Link]
-
Mehra, V., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017. [Link]
-
Ombito, J. O., et al. "Recent progress in synthesis of 3-functionalized azetidines." ResearchGate, 2020. [Link]
-
Krasavin, M., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate." Molecules, 2023. [Link]
-
Singh, S., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2024. [Link]
-
Wang, Y., et al. "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry, 2017. [Link]
-
ResearchGate. "Functionalization of azetidine, pyrrolidine, piperidine, and azepane..." ResearchGate. [Link]
-
Ivanov, I., et al. "Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review." Molecules, 2023. [Link]
-
Singh, S., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed, 2024. [Link]
-
ResearchGate. "pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives." ResearchGate. [Link]
-
ResearchGate. "Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV)." ResearchGate. [Link]
-
Yurttaş, L., et al. "Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects." Molecules, 2022. [Link]
-
Pediaa. "Difference Between Pyrrolidine and Piperidine." Pediaa.com, 2020. [Link]
-
Bogdán, D., et al. "3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes." Arkat USA, 2022. [Link]
-
MDPI. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing." MDPI, 2024. [Link]
-
OAText. "Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors." OAText, 2016. [Link]
-
ACS Publications. "Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines." Organic Letters, 2024. [Link]
-
MDPI. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2022. [Link]
-
MDPI. "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." MDPI, 2022. [Link]
-
PubMed. "Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV)." PubMed, 2011. [Link]
-
ResearchGate. "Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry." ResearchGate, 2012. [Link]
-
PubMed Central. "Synthesis of histidine kinase inhibitors and their biological properties." Future Medicinal Chemistry, 2012. [Link]
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Safety Operating Guide
Technical Guide: Safe Disposal and Handling of Azetidin-3-amine Dihydrochloride
[1][2]
Executive Summary & Immediate Action
Do not dispose of Azetidin-3-amine hydrochloride down the drain. This compound is a strained nitrogen heterocycle in salt form.[1] While the hydrochloride salt confers stability relative to the free base, it remains a significant skin/eye irritant and carries potential aquatic toxicity.
Disposal Directive:
-
Solids: Segregate into Solid Organic Waste for incineration.
-
Solutions: Segregate into Non-Halogenated Organic Solvents (unless halogenated solvents are present).[2]
-
Incompatibility: Strictly segregate from oxidizing agents and strong bases (which liberate the volatile/reactive free amine).
Chemical Profile & Hazard Identification
Understanding the molecular behavior of Azetidin-3-amine hydrochloride is prerequisite to safe disposal.[1] The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it chemically distinct from linear amines.
Substance Identification
| Parameter | Detail |
| Chemical Name | Azetidin-3-amine dihydrochloride (or hydrochloride) |
| CAS Number | 95508-58-8 |
| Molecular Formula | C3H8N2[3][1][4][5] · xHCl |
| Physical State | White to off-white solid (Hygroscopic) |
| Solubility | Highly soluble in water, DMSO, Methanol |
Hazard Classification (GHS)
Based on ECHA and SDS data for azetidine derivatives, the primary hazards are:
The "Why" Behind the Protocol:
-
Ring Strain: The azetidine ring is susceptible to nucleophilic ring-opening under certain conditions. While the HCl salt stabilizes the amine, mixing this waste with strong nucleophiles in a waste drum can lead to exothermic degradation.
-
Amine Functionality: Upon contact with strong bases (e.g., NaOH, KOH) in a waste stream, the salt converts to the free amine. Low molecular weight free amines are often volatile and odorous, posing inhalation risks to waste handlers.
Pre-Disposal Stabilization & Segregation
Before moving material to the central waste area, the researcher must stabilize the waste stream at the bench.[1]
Segregation Rules
-
NO Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides. Amines + Oxidizers can form unstable N-oxides or ignite.
-
NO Strong Bases: Maintain the waste stream at neutral or acidic pH to keep the compound in its non-volatile salt form.
-
NO Aldehydes/Ketones (Preferred): While not dangerous, mixing primary amines with aldehyde-rich waste can form imines (Schiff bases), changing the physical properties (precipitates/tars) of the waste container.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Context: You have a vial of pure substance that is degraded or no longer needed.
-
Protocol:
-
Do not dissolve. Keep the material solid to minimize volume and spill risk.
-
Primary Containment: Leave the material in its original glass/plastic vial. Ensure the cap is tight.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Affix a hazardous waste tag. Clearly write: "Solid Organic Waste: Azetidin-3-amine HCl. Irritant."
-
Disposal: Deposit into the lab's Solid Hazardous Waste Drum (usually destined for high-temperature incineration).
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Context: The compound is dissolved in a solvent (e.g., Methanol, DCM, Water) following a reaction or workup.
-
Protocol:
-
Determine Solvent Class:
-
If Halogenated (DCM, Chloroform)
Halogenated Waste Stream . -
If Non-Halogenated (Methanol, Ethanol, DMSO)
Non-Halogenated Waste Stream .
-
-
pH Check: If the solution is basic (pH > 8), neutralize carefully with dilute HCl or Acetic Acid to pH 5–7. Rationale: This locks the amine as the non-volatile salt.[1]
-
Transfer: Pour into the appropriate HDPE or Glass waste carboy. Use a funnel to prevent spills.
-
Log It: Record the approximate concentration and volume on the waste container log sheet.
-
Scenario C: Contaminated Consumables[9]
-
Context: Weighing boats, pipettes, gloves, and paper towels contaminated with the substance.
-
Protocol:
-
Bag It: Place all contaminated dry waste into a dedicated "chemically contaminated debris" bag (often yellow or clear thick-gauge plastic).
-
Sharps: If using needles/syringes, dispose of in a rigid bio/chem-hazard sharps container. Do NOT recap needles.
-
Final Bin: Tie the bag securely and place it in the solid hazardous waste bin.
-
Decision Matrix Visualization
The following diagram illustrates the logical flow for determining the correct disposal path.
Figure 1: Decision logic for the segregation and disposal of Azetidin-3-amine hydrochloride waste streams.[3][1]
Regulatory Compliance (RCRA & EPA)
While Azetidin-3-amine hydrochloride is not explicitly listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists, it is regulated under the "Characteristic Waste" framework.
-
Waste Determination: As a researcher, you are the "generator." You must certify that the waste is properly characterized.[9]
-
EPA Waste Code: If the waste solution is ignitable (e.g., in Methanol), it carries the D001 code. If it contains halogenated solvents, it may carry F-listed codes (e.g., F002).
-
Self-Validation: Always verify the pH of aqueous waste streams before adding them to a drum. This simple step prevents the liberation of toxic fumes and ensures the "Self-Validating System" of safety.[1]
Emergency Response (Spills)
Small Spill (< 5g/5mL):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: If solid, cover with wet paper towel to prevent dust. If liquid, cover with absorbent pads.
-
Cleanup: Wipe up material.[8] Clean the surface with water and a mild detergent.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.
Large Spill or Dust Cloud:
-
Evacuate the immediate area.
-
Allow aerosols to settle (15-30 mins).
-
Contact EHS (Environmental Health & Safety) for professional cleanup.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link][3][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Azetidine hydrochloride. Retrieved from [Link][3][1]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Azetidin-3-amine hydrochloride
Azetidin-3-amine hydrochloride and its derivatives are invaluable building blocks in modern drug discovery, serving as key intermediates in the synthesis of novel therapeutics.[1][2] Their unique four-membered ring structure offers a strategic advantage in designing molecules with specific pharmacological properties.[1][2] However, the same reactivity that makes this compound a powerful synthetic tool also necessitates a rigorous and well-understood safety protocol.
This guide provides a comprehensive operational plan for the safe handling of Azetidin-3-amine hydrochloride, moving beyond a simple checklist to explain the causality behind each safety measure. As laboratory professionals, our primary responsibility is to mitigate risk, and that begins with a deep understanding of the materials we work with.
Hazard Profile: Understanding the "Why"
Azetidin-3-amine hydrochloride is classified as a hazardous substance. The primary risks are associated with its irritant and potentially corrosive nature, which is typical for amine hydrochloride salts. The fine, crystalline powder form of the compound poses a significant risk of becoming airborne, leading to inadvertent inhalation or contact with eyes and skin.
Key Hazards:
Understanding these classifications is the first step in building a self-validating safety protocol. Every handling step must be designed to prevent the material from contacting your eyes, skin, and respiratory system.
The Core Safety Workflow: A Step-by-Step Approach
A systematic workflow ensures that safety is integrated into every stage of handling, from preparation to disposal. The following diagram outlines the mandatory sequence of operations for any procedure involving Azetidin-3-amine hydrochloride.
Caption: Mandatory workflow for handling Azetidin-3-amine hydrochloride.
Personal Protective Equipment (PPE): Your Last Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that PPE be used to protect employees from workplace hazards.[6][7] For Azetidin-3-amine hydrochloride, a substance with multiple irritation warnings, a comprehensive PPE strategy is non-negotiable.
| Task/Scenario | Engineering Control | Minimum Required PPE | Rationale & Key Considerations |
| Receiving/Storage | General Laboratory Ventilation | • Safety Glasses• Nitrile Gloves• Lab Coat | Protects against incidental exposure from a damaged container. |
| Weighing Solid | Chemical Fume Hood | • Chemical Splash Goggles• Nitrile Gloves• Lab Coat | Highest Risk Task. The fine powder is easily aerosolized. Goggles provide a full seal to protect from airborne particles. The fume hood contains any dust. |
| Preparing Solutions | Chemical Fume Hood | • Chemical Splash Goggles• Nitrile Gloves• Lab Coat | Protects against splashes of the dissolved compound. Always add the solid to the solvent to minimize splashing. |
| General Handling | Chemical Fume Hood or Well-Ventilated Area | • Safety Glasses with Side Shields• Nitrile Gloves• Lab Coat | Once in solution, the risk of inhalation is lower, but skin and eye protection remain critical. |
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory when handling the solid powder or preparing solutions.[3] They provide a complete seal around the eyes, which is critical for protecting against fine, airborne dust that can easily bypass standard safety glasses.
-
-
Skin and Body Protection:
-
Lab Coat: A standard cotton or flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.[8]
-
Gloves: Nitrile gloves are the standard for handling most powdered chemicals. Always double-check glove integrity before use. If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair. Contaminated clothing should be removed and washed before reuse.[3][9]
-
-
Respiratory Protection:
-
Under normal conditions, handling Azetidin-3-amine hydrochloride inside a certified chemical fume hood provides adequate respiratory protection by containing the dust at the source. If a fume hood is not available or if there is a risk of generating significant dust in an open area, a NIOSH-approved respirator (e.g., an N95 dust mask) may be required.[10] A risk assessment should be performed with your institution's Environmental Health & Safety (EHS) department to determine if this is necessary.
-
Emergency Protocols: Immediate and Corrective Actions
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][11] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][11] If skin irritation occurs, get medical advice.[3][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4][13] If the person feels unwell, call a poison control center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[14]
Spill Response Plan:
This plan is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure the area is well-ventilated (if safe to do so).
-
Assess & PPE: Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves) before approaching the spill.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the waste container. Dispose of the contents as hazardous waste according to your institution's and local regulations.[3]
Disposal and Decontamination
All materials contaminated with Azetidin-3-amine hydrochloride must be treated as hazardous waste.
-
Contaminated PPE: Gloves, weigh boats, and disposable lab coats should be placed in a sealed, labeled hazardous waste bag.
-
Excess Material: Unused or waste Azetidin-3-amine hydrochloride must be disposed of in a designated hazardous waste container. Do not pour it down the drain or mix it with general waste.[14]
-
Final Decontamination: After completing your work, thoroughly wipe down the work surface in the fume hood with an appropriate cleaning solvent (e.g., 70% ethanol or as determined by your laboratory's procedures) to remove any residual contamination.
By adhering to these detailed protocols, researchers can confidently and safely utilize Azetidin-3-amine hydrochloride, harnessing its synthetic potential while ensuring the highest standards of laboratory safety.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). RSC Publishing. [Link]
-
Occupational exposure to hazardous chemicals in laboratories. (N.D.). Occupational Safety and Health Administration. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (N.D.). Centers for Disease Control and Prevention. [Link]
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Personal Protective Equipment Requirements for Laboratories. (N.D.). University of Washington Environmental Health & Safety. [Link]
-
NIOSH Pocket Guide to Chemical Hazards Introduction. (N.D.). Centers for Disease Control and Prevention. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (N.D.). The University of Tennessee Knoxville. [Link]
-
OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

